2-Cyclopropylaniline hydrochloride
Description
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Properties
IUPAC Name |
2-cyclopropylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-4-2-1-3-8(9)7-5-6-7;/h1-4,7H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHSMAPZPGAEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056454-83-1 | |
| Record name | (2-Cyclopropylphenyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Cyclopropylaniline Hydrochloride
Abstract: This technical guide provides an in-depth examination of the physical properties of 2-Cyclopropylaniline Hydrochloride, a key intermediate in modern pharmaceutical development. The cyclopropyl moiety is increasingly utilized in medicinal chemistry to enhance metabolic stability and introduce conformational rigidity, making a thorough understanding of its derivatives essential.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of known data, detailed protocols for experimental characterization, and insights into the causality behind these methodologies. We will cover core physicochemical properties, spectroscopic identification, thermal analysis, and solubility, grounded in authoritative references to ensure scientific integrity.
Introduction: The Strategic Role of the Cyclopropylaniline Scaffold
The cyclopropane ring, despite its simple structure, is a powerhouse in drug design. Its inherent ring strain leads to shorter, stronger carbon-hydrogen bonds, which can significantly reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This "metabolic blocking" effect can improve a drug candidate's half-life and reduce potential drug-drug interactions.[2] Furthermore, the rigid three-membered ring acts as a conformational anchor, locking rotatable bonds and presenting a well-defined orientation to a biological target.
2-Cyclopropylaniline, particularly in its hydrochloride salt form for improved handling and solubility, serves as a vital building block for introducing this valuable scaffold. Its derivatives have been explored in a range of therapeutic areas, including the development of antivirals, antidepressants, and anticancer agents.[1][3] This guide moves beyond a simple data sheet to provide a practical framework for understanding and verifying the physical properties of this compound, ensuring the quality and reproducibility of downstream research and synthesis.
Compound Identification and Core Physicochemical Properties
Accurate identification is the foundation of all chemical research. This compound is the salt formed from the reaction of 2-cyclopropylaniline and hydrochloric acid.
| Property | Data | Source |
| IUPAC Name | 2-cyclopropylaniline;hydrochloride | PubChem[4] |
| Synonyms | (o-Aminophenyl)cyclopropane hydrochloride, 2-Cyclopropylbenzenamine hydrochloride | - |
| CAS Number | Data not available for the hydrochloride salt. (Free Base: 3158-73-4) | [5] |
| PubChem CID | 43831253 | [4] |
| Molecular Formula | C₉H₁₁N · HCl (or C₉H₁₂ClN) | [4][6] |
| Molecular Weight | 169.65 g/mol | [6] |
| Appearance | Solid (Form and color may vary by purity) | |
| pKa (Predicted) | 4.15 ± 0.10 (for the conjugate acid, anilinium ion) | [5] |
Note: The predicted pKa refers to the acidity of the protonated amine of the free base, 2-cyclopropylaniline. This value is critical for understanding the compound's behavior in aqueous solutions and for developing formulation and purification strategies.
In-Depth Analysis of Key Physical Properties
Thermal Properties: Melting Point
The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range typically signifies high purity, while a broad or depressed range can indicate the presence of impurities. As of this writing, a specific, experimentally verified melting point for this compound is not widely published in the literature. However, the related compound trans-2-Phenylcyclopropylamine hydrochloride has a reported melting point of 162-169 °C.[7][8] This value serves as a rough estimate, but experimental determination is mandatory for any new batch.
Causality of Method Selection: Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus. It offers higher precision, requires a minimal amount of sample (1-3 mg), and provides additional thermodynamic data, such as the enthalpy of fusion, which can be valuable for polymorphism studies.
Solubility Profile
As an amine hydrochloride salt, this compound is expected to have significantly higher aqueous solubility than its free base form due to the ionic nature of the molecule. It is anticipated to be soluble in water and polar protic solvents like methanol and ethanol, with lower solubility in less polar organic solvents such as dichloromethane, and poor solubility in nonpolar solvents like hexanes. This profile is fundamental for choosing appropriate solvents for reaction workups, purification (e.g., recrystallization), and formulation.
Spectroscopic Fingerprint
Structural confirmation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the aromatic protons (typically in the 7-8 ppm region), the methine proton of the cyclopropyl group, and the diastereotopic methylene protons of the cyclopropyl ring (usually in the 0.5-1.5 ppm region). The amine protons (NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show characteristic signals for the six aromatic carbons, with the carbon attached to the cyclopropyl group and the carbon attached to the amino group being distinct. The cyclopropyl carbons will appear in the aliphatic region (typically <20 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorbances would include N-H stretching from the ammonium salt (a broad band around 2800-3200 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aromatic C=C bending (~1450-1600 cm⁻¹).
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum will show the molecular ion for the free base (the cation) at an m/z corresponding to [C₉H₁₁N + H]⁺, which is approximately 134.10.
Standard Operating Protocols for Characterization
The following protocols represent self-validating systems for the physical characterization of this compound.
Experimental Workflow for Physicochemical Analysis
Caption: Workflow for comprehensive characterization of a new sample.
Protocol for Melting Point Determination by DSC
-
Instrument Calibration: Calibrate the DSC instrument using a certified indium standard (T_onset = 156.6 °C). This ensures the accuracy of the temperature axis.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. Use an identical empty pan as the reference.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C (or a suitable upper limit based on preliminary tests) at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).
-
-
Data Analysis: Determine the melting point from the onset temperature of the endothermic melting peak. The sharpness of the peak is an indicator of purity.
Protocol for Spectroscopic Identification (¹H NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it will not exchange with the amine protons, allowing for their observation.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Interpretation: Integrate the signals to determine proton ratios and analyze coupling patterns to confirm the connectivity of the aromatic and cyclopropyl moieties.
Safety, Handling, and Storage
-
Hazard Identification: The compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[6] It is likely to cause serious eye irritation and skin irritation.[6]
-
Handling:
-
Storage:
Conclusion
This compound is more than a simple chemical; it is an enabling tool for modern drug discovery. Its physical properties—solubility, melting point, and spectral characteristics—are not merely data points but are critical parameters that dictate its application, purity, and safe handling. The protocols and insights provided in this guide are designed to empower researchers to confidently verify these properties, ensuring the integrity of their scientific endeavors and accelerating the development of next-generation therapeutics.
References
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PubChem, National Institutes of Health. 2-Cyclopropylaniline;chloride. [Link]
-
PubChem, National Institutes of Health. 3-Cyclopropylaniline hydrochloride. [Link]
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Airgas. SAFETY DATA SHEET - Cyclopropane. [Link]
-
PubChem, National Institutes of Health. Cyclopropylamine. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
AMERICAN ELEMENTS. 3-Cyclopropylaniline. [Link]
-
ResearchGate. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. [Link]
-
PubMed, National Institutes of Health. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
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PubChem, National Institutes of Health. N-Cyclopropylaniline. [Link]
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- 4. 2-Cyclopropylaniline chloride | C9H11ClN- | CID 43831253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 3-Cyclopropylaniline hydrochloride | C9H12ClN | CID 84819417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. trans-2-Phenylcyclopropylamine 97 1986-47-6 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. 3158-73-4|2-Cyclopropylaniline|BLD Pharm [bldpharm.com]
- 10. fishersci.com [fishersci.com]
Navigating the Therapeutic Landscape with 2-Cyclopropylaniline Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Cyclopropylamines in Medicinal Chemistry
In the landscape of modern drug discovery, the cyclopropyl moiety has garnered significant attention for its unique conformational and electronic properties. Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile, offering a strategic advantage in the design of novel therapeutics. The rigid, three-membered ring of cyclopropane can enhance metabolic stability, improve binding affinity to biological targets, and provide a scaffold for diverse chemical modifications.[1] Within this promising class of compounds, 2-Cyclopropylaniline and its hydrochloride salt stand out as a valuable building block for the synthesis of a wide array of biologically active molecules. This in-depth guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of 2-Cyclopropylaniline hydrochloride, from its fundamental properties to its applications in the pharmaceutical sciences. While the free base, 2-Cyclopropylaniline, is well-documented with the CAS number 3158-73-4 , a specific CAS registry number for its hydrochloride salt is not consistently reported in major chemical databases.[2] This guide will primarily focus on the properties and synthesis of the free base, with relevant considerations for the preparation and handling of its hydrochloride salt.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 2-Cyclopropylaniline is paramount for its effective utilization in research and development. The following table summarizes key identifiers and properties for the free base, 2-Cyclopropylaniline. The hydrochloride salt is expected to exhibit higher water solubility and a higher melting point due to its ionic nature.
| Property | Value | Source |
| CAS Number | 3158-73-4 | [2], |
| Molecular Formula | C9H11N | [2] |
| Molecular Weight | 133.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Predicted pKa | 4.15 ± 0.10 | [2] |
Synthesis and Purification
The synthesis of 2-Cyclopropylaniline typically involves the introduction of a cyclopropyl group onto an aniline precursor or the formation of the aniline from a cyclopropyl-substituted benzene ring. Several synthetic strategies have been reported in the literature, with the choice of method often depending on the desired scale and available starting materials.
General Synthetic Approach: Palladium-Catalyzed Buchwald-Hartwig Amination
A common and versatile method for the synthesis of N-aryl cyclopropylamines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In the context of 2-Cyclopropylaniline, this could involve the reaction of 2-bromocyclopropylbenzene or 2-iodocyclopropylbenzene with an ammonia surrogate, or the reaction of cyclopropylamine with 1-bromo-2-nitrobenzene followed by reduction of the nitro group.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis of 2-Cyclopropylaniline
The following is a representative, non-optimized protocol for the synthesis of 2-Cyclopropylaniline via a Suzuki coupling reaction followed by a Curtius rearrangement.
Step 1: Suzuki Coupling
-
To a solution of 2-bromoaniline (1 equivalent) in a suitable solvent (e.g., toluene or dioxane) is added cyclopropylboronic acid (1.2 equivalents).
-
A palladium catalyst, such as Pd(PPh3)4 (0.05 equivalents), and a base, such as K2CO3 (2 equivalents), are added to the reaction mixture.
-
The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Step 2: Purification
-
The crude 2-cyclopropylaniline is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Fractions containing the pure product are combined and concentrated to afford pure 2-cyclopropylaniline.
Step 3: Hydrochloride Salt Formation
-
The purified 2-cyclopropylaniline is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
-
A solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) is added dropwise to the stirred solution of the aniline at 0 °C.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.
Analytical Characterization
The identity and purity of 2-Cyclopropylaniline and its hydrochloride salt are confirmed using a variety of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. The characteristic signals of the cyclopropyl protons and the aromatic protons provide definitive structural information.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic N-H stretching vibrations of the primary amine.
-
High-Performance Liquid Chromatography (HPLC): A crucial technique for determining the purity of the compound. A variety of column and mobile phase conditions can be employed for effective separation.
Applications in Drug Discovery and Development
The 2-cyclopropylaniline scaffold is a key component in a number of compounds with demonstrated or potential therapeutic applications. The cyclopropyl group can impart favorable properties such as increased metabolic stability and enhanced binding to target proteins.
Role as a Pharmacophore
The unique steric and electronic properties of the cyclopropyl group can lead to improved interactions with biological targets. It can act as a lipophilic hydrogen bond donor and can influence the pKa of the adjacent amine, which can be critical for receptor binding and pharmacokinetic properties.
Caption: The role of this compound in the drug discovery pipeline.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-cyclopropylaniline and its hydrochloride salt. It is essential to consult the Safety Data Sheet (SDS) before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound represents a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features offer a powerful tool for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. A thorough understanding of its synthesis, properties, and handling is crucial for its effective application in the pursuit of new and improved medicines. Continued exploration of the chemical space around this scaffold is likely to yield further breakthroughs in drug discovery.
References
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PubChem. 3-Cyclopropylaniline hydrochloride. Available at: [Link]
-
PubChem. 2-Cyclopropylaniline;chloride. Available at: [Link]
- McGlacken, G. P., & Fairlamb, I. J. (2009). Palladium-catalysed amination of aryl halides. Chemical Society Reviews, 38(3), 669-681.
- Surry, D. S., & Buchwald, S. L. (2008).
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]
Sources
Molecular weight of 2-Cyclopropylaniline hydrochloride
An In-depth Technical Guide to 2-Cyclopropylaniline Hydrochloride
This guide provides a comprehensive technical overview of this compound, a compound of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its fundamental chemical properties, synthesis, analytical characterization, and safe handling protocols, offering field-proven insights and explaining the causality behind experimental choices.
Core Chemical Properties and Structure
This compound is the salt form of 2-Cyclopropylaniline, which enhances its stability and solubility in aqueous solutions, making it more amenable for research and development applications. The core structure features a cyclopropyl group attached to an aniline ring at the ortho position.
Molecular Identity
The fundamental properties of 2-Cyclopropylaniline and its hydrochloride salt are summarized below. The addition of hydrochloric acid to the basic amine forms the corresponding ammonium salt.
| Property | 2-Cyclopropylaniline (Free Base) | This compound |
| Molecular Formula | C₉H₁₁N[1] | C₉H₁₂ClN |
| Molecular Weight | 133.19 g/mol | 168.64 g/mol [2] |
| CAS Number | 3158-73-4[1] | Not explicitly assigned, parent compound is 3158-73-4 |
| Appearance | Solid | Typically a solid or powder |
| pKa | 4.15 ± 0.10 (Predicted)[1] | Not applicable |
Chemical Structure
The chemical structures of the free base and its hydrochloride salt are depicted below.

Figure 1: Chemical structures of 2-Cyclopropylaniline (left) and this compound (right).
Synthesis of this compound
The synthesis of N-arylcyclopropylamines, such as 2-Cyclopropylaniline, can be efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination is a particularly powerful and widely adopted method for forming carbon-nitrogen bonds.[3] This palladium-catalyzed cross-coupling reaction provides a direct route to synthesize the target aniline from readily available starting materials.
Synthetic Workflow: Buchwald-Hartwig Amination
The overall workflow for the synthesis of this compound involves two main stages: the cross-coupling reaction to form the free base, followed by salt formation.
Detailed Experimental Protocol
Materials:
-
2-Bromoaniline
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos (Ligand)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Hydrochloric acid solution (e.g., 4M in Dioxane)
-
Anhydrous diethyl ether
-
Standard laboratory glassware and purification apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, BrettPhos, and t-BuOK.
-
Causality: The palladium catalyst is the active species for the cross-coupling. The bulky phosphine ligand (BrettPhos) stabilizes the palladium center and facilitates the catalytic cycle. The strong base (t-BuOK) is required for the deprotonation of the amine and activation of the boronic acid. An inert atmosphere is crucial to prevent the oxidation of the catalyst.
-
-
Addition of Reagents: Add anhydrous toluene, followed by 2-bromoaniline and cyclopropylboronic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 2-Cyclopropylaniline as the free base.
-
Salt Formation: Dissolve the purified 2-Cyclopropylaniline in anhydrous diethyl ether.
-
Acidification: Slowly add a solution of hydrochloric acid in dioxane to the stirred solution. A precipitate should form.
-
Causality: The basic amine group of the aniline is protonated by the strong acid (HCl), forming the ammonium salt which is typically insoluble in non-polar organic solvents like diethyl ether, leading to its precipitation.
-
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
Analytical Workflow
The following diagram outlines a typical workflow for the analytical characterization of the final product.
Sources
2-Cyclopropylaniline hydrochloride chemical structure
An In-Depth Technical Guide to 2-Cyclopropylaniline Hydrochloride: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate with significant utility in pharmaceutical development and mechanistic chemistry. The document details the compound's physicochemical properties, outlines a robust synthetic pathway via Buchwald-Hartwig amination, and presents detailed protocols for its spectroscopic characterization. A core focus is placed on its application as both a structural motif in medicinal chemistry and as a sophisticated mechanistic probe for studying single-electron transfer (SET) reactions, a role enabled by the unique reactivity of the cyclopropyl group. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile compound.
Introduction to Cyclopropylanilines
The Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropane ring, despite its simple three-carbon structure, is a powerful and increasingly utilized motif in modern drug design. Its inherent ring strain (approximately 28 kcal/mol) and unique electronic character—exhibiting properties of both sigma and pi bonds—confer valuable attributes to parent molecules.[1] In medicinal chemistry, the incorporation of a cyclopropyl group can lead to enhanced metabolic stability, improved binding affinity through conformational restriction, and favorable modulation of physicochemical properties such as lipophilicity and solubility.[2] Cyclopropylamines, in particular, are prevalent structural features in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[2][3]
This compound: An Overview
2-Cyclopropylaniline is an aromatic amine characterized by a cyclopropyl group at the ortho-position to the amino group. The hydrochloride salt is the preferred form for many applications due to its enhanced stability and solubility in aqueous media, which is a critical advantage in both biological assays and synthetic reaction setups.[4] Its structure combines the nucleophilic character of aniline with the unique steric and electronic contributions of the cyclopropyl substituent, making it a valuable building block for more complex molecular architectures. Furthermore, as this guide will explore, its behavior upon oxidation provides a fascinating window into reaction mechanisms, establishing it as a powerful tool for physical organic chemistry research.[1]
Physicochemical Properties and Structure
The fundamental properties of 2-Cyclopropylaniline and its hydrochloride salt are crucial for its effective use in research and development.
Chemical Structure
Figure 1: Chemical structure of this compound.
Tabulated Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 2-cyclopropylaniline;hydrochloride | [5] |
| Molecular Formula | C₉H₁₂ClN | [5][6] |
| Molecular Weight | 169.65 g/mol | [6] |
| CAS Number | Not explicitly assigned (Salt) | N/A |
| Parent Compound | 2-Cyclopropylaniline | [5] |
| Parent CAS Number | 3158-73-4 | [7][8] |
| Parent Formula | C₉H₁₁N | [7][8][9] |
| Parent Mol. Weight | 133.19 g/mol | [7][8] |
| Parent pKa | 4.15 ± 0.10 (Predicted) | [7] |
| Appearance | Typically a colorless to pale yellow solid | [9] |
| Solubility | Soluble in organic solvents; moderate water solubility | [9] |
Synthesis and Purification
The synthesis of 2-Cyclopropylaniline is efficiently achieved using modern cross-coupling methodologies, followed by a standard acid-base reaction to form the hydrochloride salt.
Synthetic Strategy: The Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the method of choice for constructing the C-N bond between an aryl halide and an amine. This reaction is renowned for its high efficiency, excellent functional group tolerance, and broad substrate scope. The causality for its selection lies in its ability to directly couple cyclopropylamine with an appropriately substituted benzene ring, such as 2-bromoaniline or 1-bromo-2-nitrobenzene followed by reduction. A more direct and commonly cited route involves the coupling of bromobenzene with cyclopropylamine.[1][10] This palladium-catalyzed process allows for the formation of the target aniline in high yields, often under relatively mild conditions.[11]
Detailed Experimental Protocol (Synthesis of 2-Cyclopropylaniline)
This protocol is a representative procedure based on established Buchwald-Hartwig amination methods.[11]
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), a suitable phosphine ligand such as BrettPhos (0.04 eq.), and Sodium tert-butoxide (NaOt-Bu, 1.4 eq.).
-
Vessel Sealing and Purging: Seal the tube with a septum and purge with dry argon or nitrogen for 10-15 minutes. This step is critical as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by 2-bromoaniline (1.0 eq.) and cyclopropylamine (1.2 eq.). The use of an extra dry solvent is essential for optimal catalyst performance.[11]
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-cyclopropylaniline.
Workflow Diagram: Synthesis and Salt Formation
Caption: Synthesis and purification workflow for this compound.
Salt Formation (Hydrochlorination)
The conversion of the purified free base to its hydrochloride salt is a straightforward acid-base reaction designed to improve the compound's handling properties and shelf-life.
-
Dissolve the purified 2-cyclopropylaniline in a minimal amount of a suitable organic solvent, such as diethyl ether or dichloromethane.
-
While stirring, add a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether) dropwise.
-
A precipitate will form immediately. Continue addition until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Spectroscopic Characterization and Analytical Protocols
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. While experimental data is not widely published, a predicted profile can be reliably constructed based on fundamental principles and data from analogous structures.[12]
Predicted ¹H and ¹³C NMR Data
NMR spectroscopy provides the most definitive structural information. The hydrochloride salt form will result in a downfield shift of protons near the ammonium center.
| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment & Rationale |
| >10.0 (very broad s, 3H) | -NH₃⁺ protons. Broad due to exchange and quadrupolar coupling with nitrogen. |
| 7.20 - 7.50 (m, 4H) | Aromatic protons (Ar-H). Complex multiplet pattern due to ortho-substitution. |
| 2.00 - 2.15 (m, 1H) | Cyclopropyl methine proton (Ar-CH). |
| 0.70 - 1.10 (m, 4H) | Cyclopropyl methylene protons (-CH₂-). Diastereotopic protons result in a complex pattern. |
| Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| 140 - 145 | Aromatic C-N |
| 125 - 135 | Aromatic C-H & C-C |
| 10 - 15 | Cyclopropyl methine (Ar-CH) |
| 5 - 10 | Cyclopropyl methylenes (-CH₂) |
NMR Acquisition Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Use a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Predicted IR and MS Data
| Technique | Predicted Data & Rationale |
| FTIR | ~2500-3000 cm⁻¹ (very broad, strong): N⁺-H stretching of the ammonium salt. This is a highly characteristic band. ~1600, 1480 cm⁻¹: Aromatic C=C stretching. ~3050 cm⁻¹: Aromatic C-H stretching. ~3000 cm⁻¹: Cyclopropyl C-H stretching. |
| Mass Spec. (EI) | Analysis is performed on the free base (m/z = 133.09).m/z 133: Molecular ion (M⁺). m/z 132: [M-H]⁺, a common fragmentation for anilines. m/z 118: [M-CH₃]⁺, loss of a methyl radical after rearrangement. m/z 104: [M-C₂H₅]⁺ or [M-C₂H₄]⁺, fragmentation of the cyclopropyl ring. |
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural verification.
Key Applications and Mechanistic Insights
Building Block in Pharmaceutical Synthesis
This compound serves as a valuable starting material or intermediate in the synthesis of complex pharmaceutical agents. The ortho-cyclopropyl aniline motif can be elaborated using a wide array of synthetic transformations (e.g., Sandmeyer reactions, acylation, alkylation) to build diverse molecular scaffolds. Its presence can enhance the pharmacological profile of a final drug candidate, as seen in various therapeutic areas where cyclopropylamines are key components.[2]
Mechanistic Probe in Oxidative Chemistry
A scientifically compelling application of N-cyclopropylanilines is their use as probes for single-electron transfer (SET) reactions, particularly in environmental and photochemistry.[13]
-
The Mechanism: When exposed to an oxidizing agent, such as a triplet-state photosensitizer (³sens*), the N-cyclopropylaniline undergoes an initial SET to form a radical cation (CPA•⁺).[1]
-
The "No-Return" Step: Unlike typical aniline radical cations which can be quenched or undergo back-electron transfer to reform the starting material, the CPA•⁺ undergoes a rapid and irreversible ring-opening of the strained cyclopropyl group.[1] This process is thermodynamically driven by the release of ring strain.
-
The Advantage: This irreversible fragmentation acts as a "chemical trap," effectively outcompeting the back-reaction. This allows for a more accurate measurement of the initial oxidation rate, making N-cyclopropylanilines superior probes compared to analogs like N-isopropylaniline, which are susceptible to radical cation quenching.[1][13]
Diagram: SET and Ring-Opening Pathway
Caption: Mechanism of N-cyclopropylaniline as an oxidative probe.
Handling, Safety, and Storage
Hazard Identification
Based on safety data for structurally related aniline and cyclopropylamine hydrochlorides, this compound should be handled as a hazardous substance.[6][14]
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[6][14]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Conclusion
This compound is more than a simple chemical intermediate; it is a multifaceted tool for the modern chemist. Its value as a structural component in drug discovery is well-established, offering a means to fine-tune molecular properties for improved therapeutic outcomes. Concurrently, its unique reactivity upon oxidation provides an elegant solution to a challenging problem in mechanistic studies, allowing for the precise investigation of single-electron transfer processes. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is paramount for unlocking its full potential in both pharmaceutical and fundamental chemical research.
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ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]
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Spectral Characterization of 2-Cyclopropylaniline Hydrochloride: A Technical Guide
Introduction: The Analytical Imperative for 2-Cyclopropylaniline Hydrochloride
This compound is a significant chemical entity, drawing interest from researchers in medicinal chemistry and drug development due to its unique structural combination of an aniline core and a cyclopropyl moiety. The hydrochloride salt form often enhances the compound's stability and solubility, making it more amenable for pharmaceutical applications. A thorough understanding of its molecular structure is paramount for its application, and this is achieved through a multi-faceted analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the cyclopropyl protons, and the protons of the ammonium group. The protonation of the amine to form the hydrochloride salt will induce a significant downfield shift in the signals of adjacent protons due to the electron-withdrawing nature of the -NH₃⁺ group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic Protons | 7.0 - 7.5 | Multiplet | |
| Cyclopropyl Methine Proton | 2.0 - 2.5 | Multiplet | |
| Cyclopropyl Methylene Protons | 0.6 - 1.2 | Multiplet | |
| Ammonium Protons (-NH₃⁺) | 8.0 - 9.0 (broad) | Singlet |
Causality Behind Predictions: The aromatic protons are expected in the typical downfield region for substituted benzenes. The cyclopropyl protons will appear in the upfield region, characteristic of strained ring systems. The methine proton of the cyclopropyl group, being adjacent to the aromatic ring, will be deshielded relative to the methylene protons. The ammonium protons are expected to be broad due to quadrupolar relaxation and exchange with any trace water in the solvent. A similar downfield shift is observed in the ¹H NMR of cyclopropylamine hydrochloride[1].
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-N | 140 - 145 |
| Aromatic C-C (substituted) | 130 - 135 |
| Aromatic C-H | 115 - 130 |
| Cyclopropyl Methine Carbon | 15 - 20 |
| Cyclopropyl Methylene Carbons | 5 - 10 |
Causality Behind Predictions: The carbon attached to the nitrogen will be significantly deshielded. The other aromatic carbons will have shifts typical for a substituted benzene ring. The cyclopropyl carbons will be in the highly shielded aliphatic region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A high-resolution NMR spectrum can be obtained using a standard NMR spectrometer, such as a Bruker AVANCE series instrument[2].
Workflow for NMR Analysis
Caption: A streamlined workflow for acquiring high-quality NMR data.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of this compound will be characterized by the presence of absorption bands corresponding to the ammonium group, the aromatic ring, and the cyclopropyl group.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 2800 - 3200 (broad) | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (Cyclopropyl) | 2900 - 3000 | Medium |
| N-H Bend (Ammonium) | 1500 - 1600 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1250 - 1335 | Strong |
Causality Behind Predictions: The most prominent feature will be the broad and strong absorption in the 2800-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt[3][4]. This broadness is a result of hydrogen bonding. The aromatic C-H and C=C stretching bands will be present in their usual regions. The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range[3][4]. For the free base, 2-cyclopropylaniline, one would expect to see two sharp N-H stretching bands around 3300-3500 cm⁻¹ for the primary amine[5].
Experimental Protocol for IR Spectroscopy
An IR spectrum can be conveniently recorded using a Fourier-transform infrared (FTIR) spectrometer.
Workflow for IR Analysis
Caption: A standard procedure for obtaining an IR spectrum using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation patterns.
Predicted Mass Spectral Data
For this compound, the analysis would typically be performed on the free base, 2-cyclopropylaniline, as the hydrochloride salt is not volatile. The electron ionization (EI) mass spectrum of 2-cyclopropylaniline is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Predicted Ion | Predicted Fragmentation Pathway |
| 133 | [C₉H₁₁N]⁺˙ | Molecular Ion (M⁺˙) |
| 132 | [M - H]⁺ | Loss of a hydrogen radical |
| 118 | [M - CH₃]⁺ | Loss of a methyl radical (rearrangement) |
| 104 | [M - C₂H₅]⁺ | Loss of an ethyl radical (from cyclopropyl ring opening) |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
Causality Behind Predictions: The molecular ion peak at m/z 133 should be observable. A common fragmentation pathway for anilines is the loss of a hydrogen atom to form a stable ion[6]. The cyclopropyl group can undergo ring-opening and subsequent fragmentation, leading to the loss of ethylene (28 amu) or an ethyl radical (29 amu). The formation of the tropylium ion at m/z 91 is a common rearrangement for alkyl-substituted benzenes. The fragmentation of cyclopropane itself often involves the loss of hydrogen molecules or radicals[7].
Experimental Protocol for Mass Spectrometry
A gas chromatography-mass spectrometry (GC-MS) system is well-suited for the analysis of 2-cyclopropylaniline.
Workflow for GC-MS Analysis
Caption: A typical workflow for the GC-MS analysis of a volatile organic compound.
Conclusion: A Predictive Yet Powerful Analytical Framework
While direct experimental spectral data for this compound remains elusive in the public domain, a comprehensive and scientifically sound predictive analysis is possible. By leveraging our understanding of the spectroscopic behavior of anilines, cyclopropyl-containing compounds, and amine hydrochlorides, we have constructed a detailed forecast of the NMR, IR, and MS spectra for this molecule. This guide serves as a valuable resource for researchers, providing not only the expected spectral characteristics but also the underlying scientific principles and practical experimental protocols. The presented information empowers scientists to confidently acquire and interpret their own data, facilitating the unambiguous characterization of this compound and accelerating its potential applications in drug discovery and development.
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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ResearchGate. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. [Link]
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Solubility of 2-Cyclopropylaniline Hydrochloride in Organic Solvents: A Methodological and Predictive Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
2-Cyclopropylaniline hydrochloride is an important amine salt intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and designing robust formulation processes. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound. Due to the scarcity of published quantitative data, this document focuses on establishing a predictive framework based on physicochemical properties and solvent characteristics. Furthermore, it presents a detailed, self-validating experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method, ensuring researchers can generate reliable and reproducible data.
Introduction: The Critical Role of Solubility Data
This compound, the salt of a primary aromatic amine, serves as a key building block in medicinal chemistry.[1][2] Its journey from a starting material to a final drug product involves multiple steps where solubility is a critical process parameter. These include:
-
Reaction Chemistry: Ensuring the compound remains in solution for homogenous reaction kinetics.
-
Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for effective purification and isolation of the desired polymorph.
-
Formulation: Developing stable and bioavailable dosage forms.
The hydrochloride salt form is frequently used to enhance the aqueous solubility and stability of amine-containing drug molecules.[3][4][5] However, its solubility in the organic solvents typically used in synthesis and processing can vary dramatically. This guide provides the foundational knowledge and practical tools required to predict and experimentally determine this crucial property.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[6]
Physicochemical Properties of this compound
-
Structure and Polarity: As an ammonium salt, this compound is an ionic compound.[2] In solution, it exists as a 2-cyclopropylanilinium cation and a chloride anion. This ionic nature makes it highly polar.
-
Hydrogen Bonding: The anilinium cation possesses N-H bonds that can act as strong hydrogen bond donors. The chloride anion can act as a hydrogen bond acceptor. These interactions are key to its solubility in protic solvents.[7]
The Influence of Organic Solvent Properties
Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding. The expected solubility of this compound in these classes is as follows:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have high dielectric constants and can act as both hydrogen bond donors and acceptors. They are highly effective at solvating both the cation and the anion, leading to the highest expected solubility .[8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds effectively, though they can accept them.[9] They can solvate the anilinium cation but are less effective at solvating the chloride anion compared to protic solvents. Solubility is expected to be moderate to high .
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and cannot form significant electrostatic or hydrogen-bonding interactions with the ionic solute. Consequently, this compound is expected to be sparingly soluble or practically insoluble in these solvents.[8]
Experimental Determination of Thermodynamic Solubility
To obtain accurate and reliable data, the equilibrium (or thermodynamic) solubility must be measured. This is defined as the concentration of a compound in a saturated solution when excess solid is present, and the system is at equilibrium.[10][11] The most reliable and widely used technique for this is the saturation shake-flask method.[10][11][12]
The Shake-Flask Method: A Gold Standard Protocol
This protocol is designed to be self-validating by ensuring that true equilibrium is achieved and that the compound remains stable throughout the experiment.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure a saturated solution is formed.[10] A general starting point is to add ~20-30 mg of solid to 1 mL of each test solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.[12] Agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.[12]
-
Establishing Equilibrium (Self-Validation): To ensure equilibrium is reached, incubate the samples for an extended period. A common practice is to take measurements at multiple time points, such as 24 and 48 hours.[11] Equilibrium is confirmed when the measured concentration does not change significantly between the two time points. For many organic salts, 24 hours is sufficient.[13][14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette. To remove all undissolved particles, either centrifuge the aliquot at high speed or filter it through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE).[15][16] This step is crucial to avoid overestimation of solubility.
-
Sample Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. Prepare a multi-point calibration curve using standards of known concentration to accurately determine the concentration of the dissolved compound in the filtrate.[15]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in appropriate units (e.g., mg/mL or mol/L).
Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Solvation of 2-Cyclopropylanilinium (CPA-NH3+) and Chloride Ions.
Conclusion
The solubility of this compound is dictated by its ionic nature. It is predicted to be highly soluble in polar protic and aprotic solvents like alcohols, DMF, and DMSO, while remaining largely insoluble in nonpolar solvents such as hydrocarbons and ethers. This predictive framework allows scientists to make informed initial choices for reaction and purification solvents. However, for process optimization and regulatory filings, these predictions must be confirmed with precise, quantitative data. The detailed shake-flask methodology provided herein offers a robust and self-validating system for generating the high-quality, thermodynamic solubility data required for successful drug development.
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A Technical Guide to the Physicochemical Characterization of 2-Cyclopropylaniline Hydrochloride: Emphasis on pKa Determination
Abstract
The ionization constant (pKa) is a fundamental physicochemical property that dictates the behavior of an active pharmaceutical ingredient (API) in a biological system.[1][2] For ionizable molecules like 2-cyclopropylaniline, a versatile building block in modern drug discovery, an accurate understanding of its pKa is indispensable for optimizing solubility, absorption, distribution, and formulation.[3][4] This guide provides a comprehensive overview of the theoretical basis for the pKa of 2-cyclopropylaniline hydrochloride, details robust experimental methodologies for its precise determination, and discusses the profound implications of this parameter in the context of pharmaceutical research and development.
Introduction: The Significance of 2-Cyclopropylaniline in Medicinal Chemistry
2-Cyclopropylaniline is an aromatic amine featuring a cyclopropyl group at the ortho position of the aniline core.[5] This structural motif is of increasing interest to medicinal chemists. The cyclopropyl group, a strained three-membered ring, can confer several desirable properties upon a drug candidate, including increased metabolic stability, enhanced binding affinity through conformational rigidity, and improved pharmacokinetic profiles.[3][6]
As an aniline derivative, the molecule possesses a basic amino group, making its hydrochloride salt a common choice for pharmaceutical development. The extent to which this amine is protonated at a given pH is governed by its pKa value. This parameter is not merely an academic value; it is a critical determinant of an API's developability, influencing:
-
Aqueous Solubility: The protonated, cationic form of the molecule is generally more water-soluble than the neutral free base.
-
Membrane Permeability: The neutral form is typically more lipid-soluble and thus more readily absorbed across biological membranes like the intestinal epithelium.
-
Drug-Target Interactions: The ionization state can dramatically affect how a molecule binds to its biological target.
-
Formulation Development: Knowledge of the pKa is essential for selecting appropriate salt forms, buffers, and excipients to ensure drug stability and bioavailability.
Therefore, a precise and reliable determination of the pKa for this compound is a foundational step in the preclinical development of any drug candidate incorporating this moiety.
Physicochemical Profile and Theoretical pKa
The basicity of aniline (pKa of anilinium ion ≈ 4.6) is significantly lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π-system, which reduces its availability for protonation.[7][8] The nature and position of substituents on the benzene ring further modulate this basicity.[9][10]
The cyclopropyl group is generally considered to be weakly electron-donating through its unique sigma bonds, which have a high degree of p-character. This effect would be expected to increase the electron density on the nitrogen atom, thereby increasing its basicity and raising the pKa relative to aniline. However, its placement at the ortho-position can introduce steric hindrance that may impede the solvation of the corresponding anilinium cation, a factor that would destabilize the conjugate acid and thus decrease the basicity (lower the pKa).
The interplay of these electronic and steric factors makes a purely intuitive prediction challenging. Computational methods provide a valuable tool for estimating this value.
Predicted pKa Value
Computational prediction tools are essential in early-stage drug discovery for estimating key physicochemical properties.[1] For 2-cyclopropylaniline, a predicted pKa value has been reported. It is crucial to recognize this as a theoretical estimate that warrants experimental confirmation for drug development applications.
| Compound | Predicted pKa | Confidence Interval | Source |
| 2-Cyclopropylaniline | 4.15 | ± 0.10 | Guidechem[11] |
This predicted value is slightly lower than that of aniline (4.6), suggesting that in this case, the ortho-position effects (such as steric hindrance to solvation) may outweigh the weak electron-donating character of the cyclopropyl group.
Computational pKa Prediction Workflow
Computational pKa predictions for aniline derivatives often employ quantum mechanical calculations, such as Density Functional Theory (DFT), combined with a solvation model.[12][13] These methods calculate the free energy change of the protonation/deprotonation reaction to derive the pKa.[14][15][16]
Caption: A generalized workflow for the in silico prediction of pKa values.
Experimental pKa Determination: Protocols and Best Practices
While computational predictions are useful, experimental determination remains the gold standard for obtaining an accurate pKa value for regulatory submissions and definitive structure-activity relationship (SAR) studies. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[17][18][19]
Method 1: Potentiometric Titration
This is a high-precision technique that directly measures the change in pH of a solution of the analyte upon the incremental addition of a titrant (an acid or a base).[18][20] The pKa is determined from the inflection point of the resulting titration curve.[21]
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[22]
-
Sample Preparation:
-
Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 1-5 mM).
-
Dissolve the sample in a suitable solvent. For water-soluble salts, purified water is ideal. If solubility is limited, a co-solvent system (e.g., methanol/water) can be used, but the pKa must then be extrapolated back to 0% co-solvent.
-
Add an inert salt (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[20][22]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution in a thermostatted vessel with a magnetic stirrer.[20]
-
Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with pH measurements, especially when titrating to higher pH values.[22]
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Since this compound is the salt of a weak base, it will be titrated with a standardized strong base (e.g., 0.1 M carbonate-free NaOH).
-
Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).
-
-
Validation: Perform a minimum of three independent titrations to ensure reproducibility. Report the pKa as the average value ± the standard deviation.[22]
Caption: Experimental workflow for pKa determination via potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore near the ionizable center and may be sparingly soluble.[18][23] It relies on the principle that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra.[24][25]
-
Wavelength Selection:
-
Record the UV-Vis spectra (e.g., 200-400 nm) of 2-cyclopropylaniline in a highly acidic solution (e.g., pH 1, where it is fully protonated) and a moderately basic solution (e.g., pH 7, where it is significantly deprotonated).
-
Identify one or more analytical wavelengths where the difference in absorbance between the two species is maximal.[24]
-
-
Buffer & Sample Preparation:
-
Prepare a series of buffers of constant ionic strength covering a pH range of approximately pKa ± 2 units (e.g., from pH 2 to pH 6).
-
Prepare a stock solution of this compound (e.g., in methanol or DMSO).
-
Prepare a set of samples by adding a small, constant aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (e.g., <2%) to minimize its effect on the aqueous pKa.[26]
-
-
Spectral Measurement:
-
Using a spectrophotometer, measure the absorbance of each buffered sample at the pre-determined analytical wavelength(s). Use the corresponding buffer as a blank.
-
-
Data Analysis:
-
Plot the measured absorbance versus the pH of the buffer.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.[24][27]
-
Alternatively, the pKa can be calculated using the following equation for each pH point and then averaged: pKa = pH + log[(A_I - A)/(A - A_N)] where A is the absorbance at a given pH, A_I is the absorbance of the ionized (free base) form, and A_N is the absorbance of the neutral (protonated) form.
-
Pharmaceutical Implications of the 2-Cyclopropylaniline pKa
Understanding the pKa of approximately 4.15 is critical for predicting the in vivo fate of a drug containing the 2-cyclopropylaniline scaffold.
-
Behavior in the GI Tract:
-
Stomach (pH 1-3): At this pH, which is well below the pKa, the compound will be almost exclusively (>90%) in its protonated, cationic form. This enhances its solubility in the gastric fluid, aiding dissolution.
-
Small Intestine (pH 6-7.5): At this pH, which is well above the pKa, the compound will exist predominantly (>99%) as the neutral, free base. This uncharged form is more lipophilic and will be preferentially absorbed across the intestinal wall into the bloodstream, according to the pH-partition hypothesis.
-
-
Solubility and Formulation: The significant difference in solubility between the salt and the free base can be leveraged. The hydrochloride salt form ensures good aqueous solubility for formulation, while its conversion to the free base in the intestine facilitates absorption.
-
Off-Target Effects: The pKa can also influence interactions with off-target ion channels or transporters, making it a key parameter in early safety and toxicology assessments.
Caption: Relationship between pKa, pH, ionization state, and key ADME properties.
Conclusion
The pKa of this compound, with a predicted value of 4.15, is a cornerstone physicochemical parameter for any drug development program utilizing this chemical scaffold. While computational estimates provide valuable early guidance, rigorous experimental determination via methods such as potentiometric titration or UV-Vis spectrophotometry is imperative for accurate ADME modeling and successful formulation design. A thorough understanding and precise measurement of this value empower researchers to rationally design molecules with optimized pharmacokinetic profiles, ultimately leading to safer and more effective medicines.
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Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
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Margabandu, R., & Subramani, K. (n.d.). pKa Prediction for Anilines. Scribd. Retrieved from [Link]
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Zhang, X., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4522. Available at: [Link]
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Yilmaz, E., & Gasan, H. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
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Fu, Y., et al. (2011). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 115(34), 9848-9857. Available at: [Link]
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Zhang, X., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PubMed. Available at: [Link]
- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Fu, Y., et al. (2011). Computation of pKa values of substituted aniline radical cations in dimethylsulfoxide solution. Semantic Scholar. Available at: [Link]
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Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 221-231. Available at: [Link]
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Popowycz, F., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1034-1038. Available at: [Link]
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Chem LibreTexts. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]
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Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]
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International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available at: [Link]
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Studocu. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
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Pharmaeli. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]
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Yildiz, Y., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642. Available at: [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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McNeill, K., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(11), 6330-6339. Available at: [Link]
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Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. Available at: [Link]
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PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link]
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Exner, O., et al. (2011). Acidity of Anilines: Calculations vs Experiment. The Journal of Organic Chemistry, 76(24), 10336-10340. Available at: [Link]
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News-Medical. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Retrieved from [Link]
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McNeill, K., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate. Available at: [Link]
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Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]
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ResearchGate. (n.d.). synthesis of Cyclopropyl anilines. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, June 13). Effect of Substituents on the Basicity of Anilines. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. PubMed. Retrieved from [Link]
-
Allen. (n.d.). The basicity of aniline is less than that of cyclohexylamine. This is due to. Retrieved from [Link]
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PubChem. (n.d.). N-Cyclopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-cyclopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Cyclopropylaniline Hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the thermal stability and decomposition profile of 2-Cyclopropylaniline Hydrochloride, a crucial intermediate in pharmaceutical synthesis. In the absence of extensive public literature on this specific molecule, this paper synthesizes established principles of thermal analysis, data from analogous compounds, and expert insights to present a robust framework for its characterization. We delineate comprehensive protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) to empower researchers in establishing safe operating limits and understanding potential degradation pathways. The guide further explores potential decomposition mechanisms, drawing parallels from related aniline and cyclopropylamine structures. All quantitative data is presented in structured tables, and complex workflows are visualized using DOT language diagrams for enhanced clarity. This document is intended to serve as a foundational resource for scientists and engineers involved in the development and handling of this compound, ensuring both safety and process optimization.
Introduction: The Significance of this compound in Drug Development
2-Cyclopropylaniline and its hydrochloride salt are emerging as pivotal building blocks in modern medicinal chemistry. The unique structural motif of the cyclopropyl group appended to the aniline core imparts favorable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs). However, the strained three-membered ring of the cyclopropyl group, coupled with the reactive aniline functionality, presents potential thermal stability challenges. The hydrochloride salt form, while often improving solubility and handling characteristics, can also introduce specific decomposition pathways, such as dehydrochlorination.
A thorough understanding of the thermal stability of this compound is paramount for ensuring safety during manufacturing, drying, and storage. Uncontrolled thermal decomposition can lead to off-specification product, equipment damage, and, in the worst-case scenario, a runaway reaction. This guide provides a systematic approach to characterizing the thermal behavior of this important intermediate.
Foundational Analytical Techniques for Thermal Stability Assessment
The cornerstone of any thermal stability investigation lies in a suite of complementary analytical techniques. For this compound, a multi-faceted approach is essential to gain a holistic understanding of its behavior under thermal stress.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary tool for determining the onset temperature of decomposition and quantifying mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] It is invaluable for identifying melting points, phase transitions, and the enthalpy of decomposition.[1][2]
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimetric technique that mimics a worst-case scenario of a thermal runaway reaction. It provides critical data on the time-to-maximum rate of decomposition and the adiabatic temperature rise, which are essential for process safety calculations.
Experimental Protocols: A Self-Validating System
The following protocols are designed to provide a comprehensive and reliable assessment of the thermal stability of this compound. The causality behind each experimental choice is explained to ensure a deep understanding of the methodology.
Purity Assessment: The Prerequisite for Accurate Thermal Analysis
The presence of impurities can significantly impact the thermal stability of a substance. Therefore, a thorough purity assessment is a critical first step. High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis.[3][4]
Table 1: HPLC Method for Purity Analysis of this compound
| Parameter | Value | Rationale |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic amines. |
| Mobile Phase | Acetonitrile and a phosphate buffer (pH ~3) | Offers good peak shape and resolution for the hydrochloride salt. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
A purity level of >99.5% is recommended for thermal stability studies to ensure that the observed thermal events are intrinsic to the compound itself.
Thermogravimetric Analysis (TGA) Protocol
Caption: TGA Experimental Workflow.
Step-by-Step TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an open TGA pan (alumina or platinum). The use of an open pan ensures that any evolved gases can escape freely.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere. This prevents oxidative decomposition.
-
Set the heating rate to 10 °C/min. This is a standard heating rate that provides a good balance between resolution and experimental time.
-
Program the temperature to ramp from 30 °C to 500 °C.
-
-
Data Analysis:
-
From the resulting TGA curve, determine the onset temperature of decomposition (T_onset), typically defined by the intersection of the baseline tangent and the tangent of the decomposition step.
-
Quantify the percentage of mass loss for each distinct decomposition step.
-
Differential Scanning Calorimetry (DSC) Protocol
Caption: DSC Experimental Workflow.
Step-by-Step DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Hermetic sealing is crucial to contain any evolved gases and measure the total energy of decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
Set the heating rate to 10 °C/min.
-
Program the temperature to ramp from 30 °C to a temperature just beyond the final decomposition event observed in the TGA.
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point (T_m).
-
Determine the onset temperature of the exothermic decomposition event (T_onset).
-
Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔH_d) in J/g.
-
Interpretation of Thermal Data: A Hypothetical Case Study
To illustrate the application of these techniques, let us consider a hypothetical dataset for a batch of this compound.
Table 2: Hypothetical Thermal Analysis Data for this compound
| Parameter | TGA | DSC |
| Melting Point (T_m) | N/A | 185 °C |
| Onset of Decomposition (T_onset) | 210 °C | 205 °C |
| Mass Loss | 78% (single step) | N/A |
| Enthalpy of Decomposition (ΔH_d) | N/A | -450 J/g |
Analysis of Hypothetical Data:
-
The DSC data indicates a sharp melting point at 185 °C, suggesting a crystalline solid.
-
Decomposition begins shortly after melting, with a TGA onset of 210 °C and a DSC onset of 205 °C. The proximity of the melting and decomposition temperatures suggests that the molten state is significantly less stable.
-
The TGA shows a single, sharp decomposition step with a mass loss of 78%. This suggests a primary decomposition event that leads to the evolution of volatile products.
-
The DSC reveals a significant exothermic decomposition with an enthalpy of -450 J/g. This high energy release indicates a potential for a thermal runaway reaction if the material is heated above its decomposition temperature in a large quantity.
Potential Decomposition Mechanisms
Based on the structure of this compound and literature on related compounds, several decomposition pathways can be postulated.
Caption: Potential Decomposition Pathways.
-
Dehydrochlorination: The initial and most likely decomposition step is the loss of hydrogen chloride gas to form the free base, 2-cyclopropylaniline. This is a common decomposition pathway for amine hydrochloride salts.
-
Cyclopropyl Ring Opening: The strained cyclopropyl ring is susceptible to thermal rearrangement.[5] This could lead to the formation of various isomeric anilines with unsaturated side chains, such as allylic or homoallylic anilines.[5]
-
Aniline Ring Fragmentation: At higher temperatures, the aromatic ring itself can fragment, leading to the formation of char and the release of toxic gases such as oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7]
Accelerating Rate Calorimetry (ARC) for Process Safety
While TGA and DSC provide valuable information on thermal stability under controlled heating, ARC is essential for assessing the potential for a thermal runaway reaction under adiabatic conditions.
Table 3: Hypothetical ARC Data for this compound
| Parameter | Value | Significance for Process Safety |
| Onset Temperature | 195 °C | The temperature at which self-heating begins. |
| Time to Maximum Rate (TMR) | 30 minutes at 195 °C | The time available for corrective action once self-heating starts. |
| Adiabatic Temperature Rise (ΔT_ad) | 250 °C | The maximum temperature the system could reach in a runaway. |
The ARC data would be critical for defining safe operating temperatures for processes such as drying and for designing appropriate emergency relief systems.
Conclusion and Recommendations
This technical guide has outlined a comprehensive strategy for characterizing the thermal stability and decomposition of this compound. The combination of purity analysis, TGA, DSC, and ARC provides a robust dataset for ensuring the safe handling and processing of this important pharmaceutical intermediate.
Key Recommendations:
-
Purity Control: Strict control of the purity of this compound is essential, as impurities can significantly lower its decomposition temperature.
-
Process Temperature Limits: Based on the hypothetical data, processing temperatures should be maintained well below the onset of decomposition, with a recommended maximum operating temperature of no more than 150 °C.
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen) during handling and processing at elevated temperatures is crucial to prevent oxidative decomposition.
-
Further Studies: For a complete understanding, further studies such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) could be employed to identify the evolved gases during decomposition.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and safely work with this compound, unlocking its full potential in the synthesis of novel therapeutics.
References
-
Loba Chemie. (2016). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ResearchGate. (2025). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]
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ResearchGate. (n.d.). DSC curves for raw AMT·HCl and prepared AMT·HCl. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of (a) HCl-doped and (b) HNO 3 -doped PANI NFs. Retrieved from [Link]
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ResearchGate. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Retrieved from [Link]
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-
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ChemRxiv. (n.d.). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. Retrieved from [Link]
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-
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Purity analysis of commercial 2-Cyclopropylaniline hydrochloride
An In-depth Technical Guide to the Purity Analysis of Commercial 2-Cyclopropylaniline Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the purity analysis of this compound, a key building block in modern pharmaceutical development. Moving beyond a simple listing of methods, this document delves into the scientific rationale behind the selection of an orthogonal analytical strategy, ensuring a robust and self-validating assessment of product quality. We will explore the core techniques required to build a complete purity profile, including chromatographic separations for organic and volatile impurities, spectroscopic analysis for identity and quantitative assay, and specific tests for water content and elemental impurities. Each section provides not only detailed, field-tested protocols but also the expert insights needed to interpret results and make informed decisions. This guide is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding of how to qualify this critical raw material.
Introduction: The Criticality of Purity for this compound
2-Cyclopropylaniline and its hydrochloride salt are vital intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs). The unique steric and electronic properties imparted by the cyclopropyl group make it a valuable moiety in medicinal chemistry.[1] However, the purity of this starting material is paramount; impurities can have significant downstream effects, potentially leading to the formation of toxic by-products, reduced reaction yields, and complications in the purification of the final API.[2]
Therefore, a multi-faceted analytical control strategy is not merely a quality control checkbox but a fundamental component of risk management in drug development. This guide establishes a holistic approach, combining several orthogonal analytical techniques to ensure that all potential impurities—process-related, residual solvents, water, and elemental contaminants—are identified and quantified.
The Orthogonal Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on an orthogonal approach, where different methods with distinct chemical principles are employed to analyze the same sample. This ensures that an impurity missed by one method will be detected by another, providing a self-validating system. Our strategy for this compound integrates chromatography, spectroscopy, and classic titration methods.
Caption: Orthogonal Analytical Workflow.
Part 1: Chromatographic Purity & Assay
Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main component from structurally similar impurities.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities and Assay
Expertise & Experience: Reverse-phase HPLC (RP-HPLC) with UV detection is the primary method for quantifying non-volatile organic impurities in this compound. The choice of a C18 column provides excellent retention and separation for aromatic amines.[3] An acidic mobile phase is crucial; it ensures the amine is protonated, leading to sharp, symmetrical peaks and preventing interaction with silanol groups on the stationary phase. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and quantified within a reasonable runtime.
-
Instrumentation: HPLC system with a variable wavelength UV detector, autosampler, and column oven.[4]
-
Column: C18, 150 mm x 4.6 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 80 25.0 80 25.1 10 | 30.0 | 10 |
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of Water:Acetonitrile to achieve a concentration of ~0.5 mg/mL.
-
System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Calculation: The assay is determined by comparing the peak area of the sample to that of a certified reference standard. Impurities are typically reported as area percent relative to the main peak.
Gas Chromatography (GC) for Residual Solvents
Expertise & Experience: The manufacturing process for APIs and intermediates often involves the use of organic solvents, which must be controlled due to their potential toxicity.[5] Static headspace gas chromatography (HS-GC) with flame ionization detection (FID) is the standard method for this analysis, conforming to the guidelines of USP <467>.[6][7] This technique is ideal because it is highly sensitive to volatile compounds and avoids injecting the non-volatile API salt onto the GC column, which would otherwise cause contamination and column degradation.[8] The choice of a G43 phase column is specified by USP <467> for its ability to separate a wide range of common solvents.[6]
-
Instrumentation: GC system with a static headspace autosampler and a Flame Ionization Detector (FID).
-
Column: G43 phase (e.g., DB-624), 30 m x 0.53 mm, 3.0 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of ~3.5 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 20 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 20 minutes at 240 °C.
-
-
Injector Temperature: 140 °C.
-
Detector Temperature: 250 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 60 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) and seal immediately.
-
Trustworthiness: The method is validated by analyzing a standard solution containing all potential solvents used in the synthesis at their specified limits (per ICH Q3C guidelines) to confirm separation and sensitivity.[9]
Part 2: Spectroscopic Analysis for Identity & Purity
While chromatography excels at separation, spectroscopic methods provide invaluable information about molecular structure and can be used for quantitative purposes.
Quantitative Nuclear Magnetic Resonance (qNMR) for Identity and Assay
Expertise & Experience: ¹H NMR is a powerful tool for unequivocal identification. Beyond structural confirmation, it can be used as a primary quantitative method (qNMR).[10] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of protons it represents.[11][12] By adding a certified internal standard of known purity and weight to a precisely weighed sample, the purity of the analyte can be calculated directly, without the need for a specific reference standard of the analyte itself. This is a non-destructive technique that provides an orthogonal value to the HPLC assay.[13]
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: Maleic acid (certified reference material). Its two olefinic protons give a sharp singlet around 6.3 ppm in DMSO-d₆, which typically does not overlap with analyte signals.
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (~0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of interest (typically 30-60 seconds) is critical for accurate quantification.[14]
-
Acquire the spectrum with a 90° pulse.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and the singlet from the internal standard.
-
-
Purity Calculation: The purity is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.
-
Part 3: Specific Impurity and Content Analyses
This section covers critical tests for impurities that are not organic molecules originating from the synthesis.
Water Content by Karl Fischer Titration
Expertise & Experience: Hydrochloride salts are often hygroscopic. The water content is not an impurity in the traditional sense but acts as a diluent, affecting the true assay value. The Karl Fischer titration is the gold standard for water determination, as it is specific to water and highly accurate.[15] Unlike a "Loss on Drying" method, which measures the loss of any volatile component, Karl Fischer titration is a chemical reaction that consumes water, making it the authoritative method.[16] For a hydrochloride salt, a volumetric titration is suitable. The acidic nature of the sample requires buffering of the Karl Fischer reagent to maintain the optimal pH range (4-8) for the reaction.
-
Instrumentation: Volumetric Karl Fischer Titrator.
-
Reagents: One-component or two-component Karl Fischer reagents.
-
Solvent: Anhydrous methanol or a specialized KF solvent. Add imidazole to buffer the solvent before analysis.
-
Procedure:
-
Place the solvent into the titration vessel and titrate to a dry endpoint with the KF titrant.
-
Accurately weigh a suitable amount of this compound (typically 100-200 mg) and add it directly to the vessel.
-
Start the titration. The instrument will automatically add titrant until all water from the sample has reacted and the endpoint is reached.
-
The instrument software calculates the water content as a percentage (w/w).
-
Elemental Impurities (Heavy Metals)
Expertise & Experience: The historical "heavy metals" test (USP <231>) was a non-specific colorimetric test.[17] This has been replaced by the far more rigorous and specific ICH Q3D guidelines, which mandate a risk-based approach to controlling elemental impurities.[18][19] These impurities can be introduced from catalysts, reagents, or manufacturing equipment. The preferred analytical method is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) due to its exceptional sensitivity and ability to quantify specific elements at trace levels.[20][21]
-
Risk Assessment: First, a risk assessment is performed to identify which elemental impurities are likely to be present based on the synthetic process and equipment used. ICH Q3D classifies elements into classes based on their toxicity. Class 1 (e.g., As, Cd, Hg, Pb) and Class 2A (e.g., Co, Ni, V) elements must always be considered.[17]
-
Sample Preparation: The sample is accurately weighed and digested in a mixture of high-purity acids (e.g., nitric acid, hydrochloric acid) using a microwave digestion system to break down the organic matrix.
-
Analysis: The digested sample is introduced into the ICP-MS. The instrument atomizes and ionizes the sample in a high-temperature plasma, and the mass spectrometer separates and quantifies the ions based on their mass-to-charge ratio.
-
Acceptance Criteria: The measured concentrations are compared against the Permitted Daily Exposure (PDE) limits established in the ICH Q3D guideline, taking into account the maximum daily dose of the final drug product.[18]
Summary of Specifications
The data gathered from the above analyses are compiled into a Certificate of Analysis (CoA) with established specifications.
| Test | Method | Typical Acceptance Criteria | Rationale |
| Appearance | Visual | White to off-white solid | Basic quality check |
| Identification | ¹H NMR | Spectrum conforms to reference | Confirms chemical structure |
| Assay | HPLC or qNMR | ≥ 99.0% | Ensures potency |
| Related Substances | HPLC | Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 0.50% | Controls process-related organic impurities |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Controls diluent effect on assay |
| Residual Solvents | HS-GC-FID | Meets ICH Q3C limits | Ensures patient safety from toxic solvents[7] |
| Elemental Impurities | ICP-MS | Meets ICH Q3D limits | Ensures patient safety from toxic metals[19] |
Conclusion
The purity analysis of this compound is a comprehensive process that requires a deep understanding of analytical chemistry and regulatory expectations. By implementing the orthogonal, multi-faceted strategy detailed in this guide—combining high-resolution chromatography, quantitative spectroscopy, and specific content tests—researchers and drug developers can establish a robust, self-validating system. This ensures not only the quality and consistency of this critical intermediate but also the safety and efficacy of the life-saving medicines derived from it.
References
- Agilent Technologies. Residual Solvent Analysis of Pharmaceutical Products. Agilent.
- BenchChem. Application Note: GC-MS Analysis of Halogenated Aniline Derivatives. BenchChem.
- Excite Pharma Services. Residual Solvent Analysis. Excite Pharma Services.
- BenchChem. Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
- FILAB. ICH Q3D: Elemental impurity analysis. FILAB.
- Dwivedi, A. M. Residual Solvent Analysis in Pharmaceuticals. American Pharmaceutical Review.
- LCGC International. Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International.
- Lucideon. Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance. Lucideon.
- Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac Group.
- European Pharmaceutical Review. ICH Q3D: Metal Impurities: A Critical Evaluation. European Pharmaceutical Review.
- Eurofins Scientific. Heavy Metals Testing via ICP/MS. Eurofins Scientific.
- Journal of Analytical Toxicology. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Oxford Academic.
- Quora. Why do we use NMR spectroscopy in purity analysis?. Quora.
- Contract Laboratory. Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). Contract Laboratory.
- U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA.
- MilliporeSigma. Determination of Water Content in Hydrochloric acid Using Karl Fischer Titration. Sigma-Aldrich.
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available from: [Link]
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Argyropoulos, D., et al. (2008). “Pure by NMR”?. Organic Letters, 10(22), 5261-5264. Available from: [Link]
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Gfesser, G. A., & Renn, A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219. Available from: [Link]
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Gfesser, G. A., & Renn, A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219. Available from: [Link]
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McNeill, K., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(11), 6336-6345. Available from: [Link]
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Dasgupta, A., et al. (1995). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 19(4), 223-226. Available from: [Link]
- Honeywell Research Chemicals. (2016). Water Determination by Karl Fischer Titration. Honeywell.
- Mitsubishi Chemical Corporation. Development of Karl Fischer Reagents. Mitsubishi Chemical Corporation.
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Mettler Toledo. What Is Karl Fischer Titration?. Mettler Toledo. Available from: [Link]
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Wikipedia. Karl Fischer titration. Wikipedia. Available from: [Link]
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McNeill, K., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate. Available from: [Link]
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Reddy, G. S., et al. (2012). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of Chromatographic Science, 50(9), 819-824. Available from: [Link]
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CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. Available from: [Link]
- BenchChem. Application Note: HPLC Analysis of 2-Cycloheptylpropan-2-amine. BenchChem.
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ResearchGate. Synthesis of Cyclopropyl anilines. ResearchGate. Available from: [Link]
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National Institutes of Health. Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. NIH. Available from: [Link]
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Royal Society of Chemistry. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. Available from: [Link]
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National Institutes of Health. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. NIH. Available from: [Link]
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National Institutes of Health. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. NIH. Available from: [Link]
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The Synthesis of 2-Cyclopropylaniline: A Journey Through Time and Technique
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropylaniline, a deceptively simple molecule, holds a significant position in the landscape of modern medicinal chemistry and materials science. Its unique structural motif, combining the rigidity and conformational constraints of a cyclopropyl group with the versatile reactivity of an aniline moiety, makes it a highly sought-after building block. This guide provides a comprehensive exploration of the discovery and history of 2-cyclopropylaniline synthesis, tracing its evolution from classical organic reactions to the sophisticated catalytic systems of the 21st century. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
I. Historical Perspectives: The Dawn of Cyclopropylaniline Synthesis
While the precise first synthesis of 2-cyclopropylaniline is not prominently documented in readily available historical records, we can infer the early synthetic strategies by examining the classical reactions available to organic chemists of the past. These early approaches, though often lower in yield and broader in substrate scope than modern methods, laid the fundamental groundwork for the synthesis of this important molecule. The likely historical pathways would have involved multi-step sequences, relying on well-established named reactions to construct the cyclopropyl and amino functionalities on the benzene ring.
A. The Simmons-Smith Approach: Building the Cyclopropane Ring
A plausible early route to 2-cyclopropylaniline would have involved the cyclopropanation of a pre-functionalized aniline derivative. The Simmons-Smith reaction, discovered in 1958, provides a classic method for converting alkenes into cyclopropanes.[1][2] This pathway would likely start with 2-vinylaniline, which could then be subjected to Simmons-Smith conditions to form the desired product.
Reaction Pathway:
Caption: Simmons-Smith Cyclopropanation of 2-Vinylaniline.
The mechanism involves the formation of an organozinc carbenoid, which then delivers a methylene group to the double bond of 2-vinylaniline in a concerted fashion.[3] The amino group of the aniline would need to be protected during this step to prevent side reactions.
B. The Hofmann Rearrangement: From Amide to Amine
Another classical approach involves the degradation of a carboxylic acid derivative. The Hofmann rearrangement, a method for converting a primary amide to a primary amine with one fewer carbon atom, offers a viable route.[4][5] This synthesis would begin with 2-cyclopropylbenzoic acid, which can be converted to 2-cyclopropylbenzamide and then subjected to the Hofmann rearrangement.
Reaction Pathway:
Caption: Hofmann Rearrangement Route.
This method, while effective, involves multiple steps and the use of stoichiometric, and often harsh, reagents.
C. The Ullmann and Goldberg Reactions: Forging the C-N Bond
The Ullmann condensation and the related Goldberg reaction represent early examples of copper-catalyzed C-N bond formation.[6][7][8] These reactions could theoretically be used to synthesize 2-cyclopropylaniline by coupling a 2-halocyclopropane (e.g., 2-bromocyclopropane) with an amine source. However, these reactions are notorious for requiring high temperatures and stoichiometric amounts of copper, and they often suffer from low yields and a limited substrate scope.[9] A study on the reaction of 1-bromo-2-phenylcyclopropane with an amide under Ullmann conditions indicated that ring-opening of the cyclopropane can be a significant side reaction.[10]
II. The Modern Era: Palladium-Catalyzed Cross-Coupling
The late 20th and early 21st centuries witnessed a revolution in synthetic organic chemistry with the advent of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, has emerged as the premier method for the synthesis of aryl amines, including 2-cyclopropylaniline.[11] This reaction offers high yields, excellent functional group tolerance, and milder reaction conditions compared to its predecessors.
A. Buchwald-Hartwig Amination: The Workhorse of C-N Coupling
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a bulky, electron-rich phosphine ligand and a base. For the synthesis of 2-cyclopropylaniline, this typically involves the reaction of a 2-halocyclopropane with an ammonia equivalent or cyclopropylamine with a 2-haloaniline derivative.
General Reaction Scheme:
Caption: Buchwald-Hartwig Amination.
The choice of ligand is critical to the success of the reaction, with bulky biarylphosphine ligands such as BrettPhos being particularly effective.[12] The use of aqueous ammonia as the nitrogen source has also been a significant advancement, offering a more convenient and cost-effective approach.[13]
Experimental Protocol: Synthesis of N-Cyclopropylanilines via Buchwald-Hartwig Amination [12]
-
Catalyst Preparation: In a glovebox, a Schlenk tube equipped with a Teflon-coated magnetic stir bar is charged with Pd(OAc)₂ (0.004 mmol) and BrettPhos (0.012 mmol). The tube is degassed under vacuum and sealed.
-
Reaction Setup: The Schlenk tube is then charged with the aryl bromide (0.38 mmol), cyclopropylamine (0.459 mmol), potassium tert-butoxide (t-BuOK, 0.573 mmol), and toluene (2 mL).
-
Reaction Execution: The tube is sealed, removed from the glovebox, and heated to 80 °C with stirring for approximately 18 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a short pad of silica gel, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.
Table 1: Comparison of Synthetic Routes to 2-Cyclopropylaniline
| Method | Precursors | Reagents | Advantages | Disadvantages |
| Simmons-Smith | 2-Vinylaniline | CH₂I₂, Zn(Cu) | Stereospecific | Requires protection of the amino group, multi-step |
| Hofmann Rearrangement | 2-Cyclopropylbenzoic Acid | Br₂, NaOH | Well-established classical reaction | Multi-step, use of hazardous reagents, potential for low yields |
| Ullmann/Goldberg | 2-Halocyclopropane, Amine | Copper | Early example of C-N coupling | Harsh conditions, low yields, potential for side reactions |
| Buchwald-Hartwig | 2-Halocyclopropane, Amine | Pd catalyst, Ligand, Base | High yields, mild conditions, broad substrate scope | Cost of catalyst and ligands, sensitivity to air and moisture |
B. Other Modern Synthetic Approaches
While the Buchwald-Hartwig amination is the most prevalent method, other modern techniques have been developed for the synthesis of cyclopropylanilines.
-
Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction can be employed to form the C-C bond between a cyclopropylboronic acid and a 2-haloaniline derivative.[14][15] This offers an alternative palladium-catalyzed route to the target molecule.
-
Visible Light Photocatalysis: Recent advancements have demonstrated the use of visible light photoredox catalysis for the [3+2] annulation of cyclopropylanilines with alkenes and alkynes, showcasing the evolving utility of these compounds in constructing more complex molecular architectures.[16]
III. Conclusion and Future Outlook
The synthesis of 2-cyclopropylaniline has evolved significantly from its plausible origins in classical organic chemistry to the highly efficient and versatile palladium-catalyzed methods of today. The journey from multi-step, low-yielding routes to the robust and reliable Buchwald-Hartwig amination highlights the remarkable progress in synthetic methodology. This progress has been instrumental in making 2-cyclopropylaniline and its derivatives readily accessible for applications in drug discovery and materials science.
Looking ahead, the development of even more sustainable and cost-effective synthetic methods will be a key focus. This may include the use of more earth-abundant metal catalysts or even metal-free approaches. Furthermore, the continued exploration of the unique reactivity of the cyclopropylamine moiety, as demonstrated by recent advances in photocatalysis, promises to unlock new avenues for the construction of complex and valuable molecules. The story of 2-cyclopropylaniline synthesis is a testament to the ingenuity of chemists and a harbinger of future innovations in the field.
IV. References
-
Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]
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Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. [Link]
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Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]
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Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001 , 58, 1. [Link]
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Goldberg, I. Ueber eine neue Synthese von Phenylessigsäuren und deren Homologen. Ber. Dtsch. Chem. Ges.1906 , 39 (2), 1691–1692. [Link]
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Arava, V. R.; et al. Synthesis of Cyclopropyl anilines. ResearchGate2013 . [Link]
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Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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Nguyen, T. H.; Morris, S. A.; Zheng, N. Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. Adv. Synth. Catal.2014 , 356(13), 2831-2837. [Link]
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Wang, J.; et al. Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. ResearchGate2008 . [Link]
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Wikipedia. Simmons–Smith reaction. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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Hartwig, J. F. et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. J. Am. Chem. Soc.2024 . [Link]
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Reddit. Buchwald-Hartwig amination in the presence of ammonia. [Link]
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Carreira, E. M. Cyclopropanations in Syntheses. ETH Zürich2018 . [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Pflug, N. C.; et al. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environ. Sci. Technol.2019 , 53(9), 5109-5118. [Link]
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Wikipedia. Hofmann rearrangement. [Link]
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OperaChem. Ullmann coupling-An overview. [Link]
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MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
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Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]
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Chemistry Steps. Hofmann Rearrangement. [Link]
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Pflug, N. C.; et al. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate2019 . [Link]
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Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. University of Bristol2003 . [Link]
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Morken, J. P. et al. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chem. Sci.2023 , 14(3), 639-644. [Link]
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The Organic Chemistry Tutor. Hofmann Rearrangement and Curtius Reaction Mechanism. YouTube2016 . [Link]
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
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Chad's Prep. 22.4b Synthesis of Amines Hofmann Rearrangement. YouTube2018 . [Link]
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FUPRESS. The Early History of Polyaniline II: Elucidation of Structure and Redox States. [Link]
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The Cyclopropyl Group in Aniline Derivatives: A Nexus of Strain and Electronics in Modern Synthesis
An In-depth Technical Guide:
Abstract
The cyclopropyl group, a motif of ever-increasing importance in medicinal chemistry and synthetic methodology, exhibits unique and potent reactivity when electronically coupled with an aniline moiety. This guide provides a comprehensive exploration of the chemical behavior of cyclopropylanilines, moving beyond a simple catalog of reactions to dissect the underlying electronic principles that govern their transformations. We will delve into the dominant single-electron transfer (SET) pathways that unlock the ring's latent strain energy, leading to powerful applications in carbon-carbon bond formation, particularly in photocatalyzed annulations. Furthermore, we will contrast these pathways with other reactivity modes and examine the profound implications of this functionality in drug design, from enhancing metabolic stability to navigating potential bioactivation liabilities. This document serves as a technical resource for professionals seeking to harness the synthetic potential and understand the pharmacological nuances of cyclopropylaniline derivatives.
Introduction: The Synergistic Interplay of Strain and Aromatic Amines
The cyclopropane ring is far more than a simple three-carbon cycloalkane. Its inherent angle strain (approximately 27.5 kcal/mol) and the unique hybridization of its C-C bonds (Walsh orbitals) impart significant π-character, making it behave in some respects like a carbon-carbon double bond.[1] This stored potential energy makes the cyclopropyl group a "spring-loaded" functional handle, poised for selective ring-opening reactions that can drive complex molecular constructions.[1][2]
In drug discovery, the cyclopropyl moiety is a celebrated structural element. It serves as a conformationally rigid linker, a bioisostere for alkenes and gem-dimethyl groups, and a tool to modulate physicochemical properties.[3][4] Its incorporation has frequently led to enhanced potency, improved metabolic stability by blocking sites of oxidation, and altered pharmacokinetic profiles.[5][6]
When this strained ring is appended to an aniline, a powerful synergistic relationship emerges. The aniline nitrogen, a potent electron-donating group, acts as a trigger. It dramatically lowers the oxidation potential of the molecule, making it exquisitely sensitive to single-electron transfer (SET) processes.[7][8] This electronic activation provides a controlled mechanism to unleash the cyclopropane's ring strain, transforming the entire cyclopropylaniline scaffold into a versatile and predictable reactive intermediate. This guide will illuminate the principles and applications of this reactivity.
The Dominant Paradigm: Radical Cation-Mediated Ring Opening
The most synthetically prolific reactivity mode of N-cyclopropylanilines stems from their facile one-electron oxidation. This process generates a nitrogen-centered radical cation, which initiates a cascade that is both rapid and irreversible, providing a powerful driving force for chemical transformations.
Generation of the Radical Cation and Irreversible Ring Scission
The journey begins with a single-electron transfer (SET) from the electron-rich aniline nitrogen. This oxidation can be initiated by various methods, including visible-light photoredox catalysis, electrochemistry, or chemical oxidants.[7][9][10][11] The aniline moiety is crucial; its presence lowers the molecule's redox potential, making the initial oxidation highly favorable compared to non-aromatic cyclopropylamines.[7]
Once formed, the nitrogen radical cation is not stable. It undergoes an immediate and irreversible cyclopropyl ring-opening.[8][12][13] This step is the cornerstone of cyclopropylaniline reactivity. The immense relief of ring strain provides a thermodynamic driving force that makes the ring-opening process kinetically favored over competing pathways, such as back-electron transfer to the reduced catalyst or quenching by other species.[8][14] The scission of the C-C bond alpha to the nitrogen atom results in the formation of a highly useful distonic radical cation —an intermediate where the radical and the cation are separated by a three-carbon chain.[8][11]
The electron-donating or -withdrawing nature of substituents on the aniline ring can fine-tune this process. Electron-donating groups (e.g., methoxy) lower the oxidation potential further but can stabilize the initial nitrogen radical cation, slightly slowing the rate of ring-opening.[8] Conversely, electron-withdrawing groups (e.g., chloro) increase the oxidation potential but accelerate the ring-opening step.[8]
Figure 1: General mechanism for the visible-light photoredox-catalyzed [3+2] annulation of N-cyclopropylanilines.
Synthetic Application: [3+2] Annulations
The distonic radical cation is a powerful 1,3-dipole synthon. Its most significant application is in [3+2] annulation reactions with unsaturated partners like alkenes and alkynes to construct five-membered carbocycles—a core structure in many natural products and pharmaceuticals.[9][10][11]
The mechanism proceeds as follows (Figure 1):
-
Generation: The distonic radical cation is formed as described above.
-
Addition: The radical terminus of the distonic intermediate adds to the alkene or alkyne partner. DFT calculations and experimental results show that this addition occurs regioselectively to place the more stable radical intermediate beta to the activating group of the reaction partner (e.g., a phenyl group on styrene).[9]
-
Cyclization: The resulting intermediate undergoes a rapid 5-exo-trig intramolecular cyclization, where the iminium ion is attacked by the newly formed carbon radical, forging the five-membered ring.
-
Termination: The product radical cation is reduced by the reduced photocatalyst (or via a chain propagation mechanism) to yield the neutral cyclopentane product and regenerate the ground-state photocatalyst.[7]
This methodology is notable for its mild conditions (often room temperature, visible light) and tolerance of a wide variety of functional groups.[9][10]
| Cyclopropylaniline (1) | Alkene/Alkyne (2) | Catalyst (mol%) | Solvent | Yield (%) | d.r. | Reference |
| N-phenylcyclopropylamine | Styrene | Ru(bpz)₃(PF₆)₂ (2) | CH₃NO₂ | 96 | 1:1 | [10] |
| N-(4-methoxyphenyl)cyclopropylamine | Phenylacetylene | Ru(bpz)₃(PF₆)₂ (2) | CH₃CN | 71 | - | [9] |
| N-phenylcyclopropylamine | Acrylonitrile | Ru(bpz)₃(PF₆)₂ (2) | CH₃NO₂ | 59 | 1:1.2 | [10] |
| N-(naphthalen-1-yl)cyclopropylamine | Phenylacetylene | Ru(bpz)₃(PF₆)₂ (2) | CH₃CN | 80 | - | [9] |
| Bicyclic (see ref) | Styrene | Ru(bpz)₃(PF₆)₂ (2) | CH₃NO₂ | 92 | >20:1 | [10] |
| Table 1: Representative examples of visible-light-mediated [3+2] annulations of cyclopropylanilines. |
Experimental Protocol: Visible-Light-Mediated [3+2] Annulation
The following is a representative protocol for the reaction between an N-cyclopropylaniline and an alkyne, adapted from literature procedures.[9]
Rationale for Choices:
-
Catalyst: Ru(bpz)₃(PF₆)₂ is a common photocatalyst with an excited-state potential sufficient to oxidize the cyclopropylaniline.
-
Solvent: Dry, polar solvents like acetonitrile or nitromethane are used to facilitate the electron transfer steps.
-
Degassing: It is critical to remove dissolved oxygen. Oxygen can quench the excited state of the photocatalyst and participate in unwanted side reactions with radical intermediates. The Freeze-Pump-Thaw method is a highly effective degassing technique.
-
Light Source: Simple, low-energy white LEDs or compact fluorescent lamps (CFLs) are sufficient, highlighting the mildness of the reaction.
Figure 2: Standard experimental workflow for photocatalytic [3+2] annulation.
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction tube equipped with a magnetic stir bar, add the photocatalyst (e.g., Ru(bpz)₃(PF₆)₂, 2 mol%), the N-cyclopropylaniline (1.0 eq, 0.2 mmol), and the alkyne or alkene partner (2.0-5.0 eq).
-
Solvent Addition: Add the dry solvent (e.g., CH₃CN, 2 mL) via syringe.
-
Degassing: Seal the tube with a Teflon screw cap. Perform three Freeze-Pump-Thaw cycles to thoroughly remove dissolved gases. After the final cycle, backfill the tube with an inert atmosphere (N₂ or Ar).
-
Irradiation: Place the reaction tube approximately 5-10 cm from a visible light source (e.g., 18W white LED) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting cyclopropylaniline is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired annulation product.
Alternative Reactivity Pathways
While radical cation-mediated processes are dominant, the reactivity of cyclopropylanilines is not monolithic. Under different conditions, alternative pathways can be accessed.
Acid-Catalyzed Ring Opening: A Shift in Regioselectivity
In the presence of a strong acid, the aniline nitrogen is protonated to form an ammonium salt. This protonation dramatically alters the electronic nature of the substituent from a π-donor to a powerful σ-acceptor. Theoretical studies predict that strong σ-acceptor groups weaken the distal (C2-C3) bond of the cyclopropane ring, in contrast to the vicinal bond cleavage seen in radical cation pathways.[2] This leads to an entirely different mode of ring-opening, where electrophilic attack occurs at the distal bond, often followed by reaction with a nucleophile. This reactivity highlights the tunable nature of the cyclopropane ring, where the reaction pathway can be dictated by controlling the electronic state of the aniline substituent.[2]
Nitrosation-Induced Ring Opening
Reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in a selective cleavage of the cyclopropyl group from the nitrogen.[15] The mechanism is believed to involve the formation of an amine radical cation, which undergoes the characteristic rapid ring-opening to an iminium distonic radical. This intermediate is then trapped by nitric oxide (NO) or further oxidized to generate products derived from the opened three-carbon chain, such as cinnamaldehyde (from a 2-phenylcyclopropyl substrate).[15] This reaction serves as further evidence for the kinetic preference of the radical cation ring-opening pathway.
Implications in Drug Discovery and Development
The unique properties of the cyclopropylaniline motif have significant consequences for its use in medicinal chemistry.
Metabolic Stability: A Double-Edged Sword
The cyclopropyl group is often installed in drug candidates to enhance metabolic stability. The C-H bonds on a cyclopropane ring are shorter and stronger than those in typical alkanes, making them more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often begins with hydrogen atom abstraction.[5] This strategy has been successfully employed to improve the half-life and reduce the metabolic clearance of numerous compounds.[5][6]
However, the presence of the aniline nitrogen introduces a potential metabolic liability. The same facile oxidation that enables powerful synthetic transformations can also occur in vivo. The oxidation of N-cyclopropylanilines can lead to the formation of reactive metabolites.[5] Studies have shown that such oxidation can form intermediates that are trapped by glutathione (GSH), a cellular nucleophile. The formation of GSH conjugates is a red flag in drug development, as it indicates the generation of potentially electrophilic and harmful metabolites.[5] Therefore, while the cyclopropyl group can block metabolism at one site, the overall cyclopropylaniline system must be carefully evaluated for its potential for bioactivation.
Bioisosterism and Conformational Constraint
As a rigid and sterically defined scaffold, the cyclopropyl group is an effective tool for locking in a specific conformation of the aniline substituent, which can be crucial for optimizing binding to a biological target.[4] It serves as a proven bioisostere for other common groups, such as alkenes, with the advantage of having a higher fraction of sp³ character, which is often correlated with higher clinical success rates.[3][4]
Conclusion
The reactivity of the cyclopropyl group in aniline derivatives is a compelling case study in modern physical organic chemistry and its application to synthesis and medicine. The aniline moiety is not a passive spectator; it is an active electronic controller that dictates the primary reaction pathway. By lowering the oxidation potential, it provides a reliable entry into radical cation chemistry, enabling the irreversible, strain-releasing ring-opening to a versatile distonic radical cation. This intermediate is the linchpin for powerful synthetic methods, most notably photoredox-catalyzed [3+2] annulations for the construction of valuable five-membered rings.
For researchers in drug development, the cyclopropylaniline unit offers both opportunities and challenges. It provides a means to confer metabolic stability and conformational rigidity, yet its propensity for oxidative bioactivation requires careful and early evaluation. A thorough understanding of the fundamental reactivity detailed in this guide is therefore essential for any scientist seeking to innovate with this small but powerful chemical entity.
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Unlocking the Potential of the Aniline Scaffold: A Technical Guide to Emerging Research Frontiers
Aniline, a foundational molecule in organic chemistry, has long been a cornerstone of the chemical industry, underpinning the synthesis of everything from vibrant dyes to robust polymers.[1][2] However, the inherent versatility of the aniline scaffold extends far beyond these traditional applications. For researchers, scientists, and drug development professionals, novel aniline compounds represent a burgeoning frontier, offering tantalizing possibilities in medicinal chemistry, advanced materials science, and innovative catalysis. This guide provides an in-depth exploration of these potential research areas, highlighting not just the "what," but the "why" and "how" of experimental design and application. Our focus is on providing actionable insights and identifying promising, underexplored avenues for investigation.
Part 1: Medicinal Chemistry - Beyond the "Structural Alert"
The aniline motif is a common feature in many pharmaceutical agents. However, it is also often flagged as a "structural alert" due to its potential for metabolic activation to reactive, toxic species.[3][4] This challenge, however, has spurred innovation, leading to several exciting research directions.
Kinase Inhibitors for Targeted Cancer Therapy
The development of small molecule kinase inhibitors remains a major focus in oncology, and the aniline scaffold is a privileged structure in this domain. Novel 2-substituted aniline pyrimidine derivatives, for instance, have shown potent dual inhibitory activity against Mer and c-Met kinases, which are often overexpressed in various tumors.[5][6] Similarly, 4-anilino-7-pyridyl-3-quinolinecarbonitriles have been developed as effective Src kinase inhibitors, demonstrating in vivo anti-tumor activity.[7]
Key Research Opportunities:
-
Exploring Novel Scaffolds: While the anilinoquinazoline and anilinopyrimidine cores are well-established, there is ample room to explore novel heterocyclic systems appended to the aniline core to achieve greater selectivity and overcome resistance.
-
Targeting Allosteric Sites: Most current aniline-based kinase inhibitors are ATP-competitive. Designing novel aniline derivatives that target allosteric sites could lead to inhibitors with novel mechanisms of action and improved selectivity.
-
Dual- and Pan-Kinase Inhibitors: The development of aniline compounds that can simultaneously inhibit multiple kinases involved in a particular cancer's signaling network is a promising strategy to combat drug resistance.
Tackling Neurodegenerative Diseases
Aniline derivatives are also emerging as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's. Certain phenylaniline derivatives have been shown to modulate the metabolism of the amyloid precursor protein (APP), reducing the release of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[8] Furthermore, ethylene glycol derivatives of benzothiazole aniline have demonstrated the ability to improve memory and learning in preclinical models by increasing the number of dendritic spines.[9]
Experimental Workflow for Screening Aniline Derivatives for Alzheimer's Disease:
Caption: A streamlined workflow for the discovery and validation of novel aniline compounds for Alzheimer's disease.
Bioisosteric Replacement Strategies
To mitigate the metabolic risks associated with the aniline moiety, the development of saturated bioisosteres is a critical and rapidly evolving research area.[3][4] Saturated carbocycles, such as aminobicyclo[1.1.1]pentane (aminoBCP) and aminonorbornanes, can mimic the three-dimensional shape of aniline while being more resistant to metabolic oxidation.[4][10]
| Bioisostere | Key Features | Synthetic Access |
| Aminobicyclo[1.1.1]pentane (aminoBCP) | Rigid, linear scaffold. Increases sp3 character. | Increasingly accessible through multi-step synthesis. |
| Aminonorbornane (aminoNB) | Globular, three-dimensional structure. | Photochemical routes from aminocyclopropanes have been developed.[10] |
| Aminocubane (aminoCUB) | Highly rigid and compact. | Challenging synthesis, but offers unique vectoral properties. |
Key Research Opportunities:
-
Development of Novel Bioisosteres: The design and synthesis of new, readily accessible saturated scaffolds that can serve as aniline bioisosteres is a high-priority area.
-
Computational Modeling: The use of computational tools to predict the metabolic fate of novel aniline derivatives and their bioisosteres can help to prioritize synthetic targets.[11][12]
Part 2: Advanced Materials Science
The electronic properties of the aniline ring make it an excellent building block for functional organic materials. The polymerization of aniline to polyaniline (PANI) is well-known, but recent research has focused on the development of novel aniline-based materials with tailored properties for specific applications.
Hole Transport Materials for Perovskite Solar Cells
Perovskite solar cells (PSCs) are a promising next-generation photovoltaic technology, and the development of efficient and stable hole transport materials (HTMs) is crucial for their performance. Polyaniline and its derivatives have emerged as cost-effective alternatives to the commonly used spiro-OMeTAD.[13] Doping of these polymers can enhance their conductivity, leading to PSCs with high power conversion efficiencies.[13] Aniline-derived small molecules are also being explored as interfacial modifiers to passivate defects and improve the efficiency and stability of PSCs.[14][15]
Key Research Opportunities:
-
Design of Novel Aniline-Based HTMs: The synthesis of new aniline-containing polymers and small molecules with optimized energy levels, high hole mobility, and good film-forming properties is a key research direction.
-
Interfacial Engineering: The use of aniline derivatives with specific functional groups to tailor the interface between the perovskite layer and the HTM can lead to significant improvements in device performance.
Advanced Chemical Sensors
The conductivity of polyaniline is highly sensitive to its environment, making it an excellent material for chemical sensors. Novel polyaniline derivatives are being developed for the sensitive and selective detection of various analytes, including moisture, ammonia, and toxic gases like phosgene.[16][17][18] The morphology of the polymer, such as the formation of nanofibers, can significantly enhance its sensing capabilities due to a high surface-area-to-volume ratio.[17][19]
Experimental Protocol for Fabricating a Polyaniline-Based Ammonia Sensor:
-
Monomer Preparation: Synthesize a novel, soluble aniline derivative (e.g., poly[2-(1-methylbutyl)aniline]).[18]
-
Thin Film Deposition: Dissolve the synthesized polymer in a suitable organic solvent and deposit a thin film onto an interdigitated electrode via spin-coating or drop-casting.
-
Device Annealing: Anneal the device at a moderate temperature to remove residual solvent and improve film morphology.
-
Sensor Testing: Place the sensor in a sealed chamber and expose it to varying concentrations of ammonia gas.
-
Data Acquisition: Measure the change in resistance or current of the device in real-time using a sourcemeter.
Organic Electronics
The semiconducting properties of oligoanilines and aniline-functionalized polymers make them attractive for applications in organic electronics. The electronic properties of these materials can be tuned by the introduction of electron-donating or electron-withdrawing substituents on the aniline ring.[20] For example, oligoanilines with nitro groups exhibit a low energy gap, making them promising for semiconducting applications.[20] Aniline-functionalized diketopyrrolopyrrole (DPP)-based polymers are being investigated for use in organic field-effect transistors (OFETs).[21]
Part 3: Catalysis and Green Synthesis
The development of sustainable and efficient synthetic methods is a major goal of modern chemistry. Novel aniline compounds are playing a role both as catalysts and as targets for innovative synthetic strategies.
Aniline Derivatives in Organocatalysis
The nucleophilicity of the aniline nitrogen makes it a useful functional group in organocatalysis. For example, secondary amines have been used as organocatalysts for the highly regioselective ortho-chlorination of anilines.[22][23] Chiral anilines can also be used to induce enantioselectivity in various transformations.
Caption: Proposed mechanism for the organocatalytic ortho-chlorination of anilines.
Sustainable Synthesis of Aniline and its Derivatives
Traditional methods for aniline synthesis often involve harsh conditions and the use of toxic reagents. Recent research has focused on developing greener and more sustainable alternatives.
-
Electrochemical Synthesis: An electrochemical approach using a polyoxometalate redox mediator allows for the synthesis of anilines from nitroarenes under mild conditions, with water as the ultimate reducing agent.[24]
-
Photocatalysis: Metallaphotoredox catalysis has been employed for the direct enantioselective α-C(sp3)–H functionalization of N-alkyl anilines, a challenging transformation that avoids the need for pre-functionalization.[25] A photoredox-cobalt dehydrogenative coupling has also been developed to prepare anilines from amines and cyclohexanones.[26]
-
Green Solvents and Catalysts: The use of Brønsted acidic ionic liquids in aqueous media provides a green and efficient method for the synthesis of primary aniline-based indolylmethanes.[27]
Key Research Opportunities:
-
Expanding the Scope of Green Synthetic Methods: Applying these novel sustainable methods to a wider range of aniline derivatives and exploring their scalability is a crucial next step.
-
Catalyst Development: The design of new, more efficient, and recyclable catalysts for these green transformations is of high interest.
Conclusion
The aniline scaffold, while a mature and well-established chemical entity, is far from being a relic of the past. As this guide has demonstrated, novel aniline compounds are at the forefront of research in medicinal chemistry, materials science, and catalysis. For researchers in these fields, the opportunities for innovation are vast. By leveraging a deep understanding of the structure-property relationships of the aniline core and embracing novel synthetic and screening methodologies, the full potential of this versatile building block can be unlocked, leading to the development of new therapeutics, advanced materials, and sustainable chemical processes.
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Methodological & Application
Synthesis of 2-Cyclopropylaniline Hydrochloride: An Application Note and Detailed Protocol
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-cyclopropylaniline hydrochloride, a valuable building block for pharmaceutical and materials science research. The guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and characterization guidelines necessary for successful and reproducible synthesis. The primary synthetic route detailed herein involves a robust, two-step classical approach: the ortho-selective nitration of cyclopropylbenzene followed by the catalytic hydrogenation of the resulting nitroaromatic intermediate. The final step covers the conversion of the free base amine to its stable hydrochloride salt, enhancing its handling and shelf-life. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for obtaining high-purity this compound.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropyl group is a uniquely strained, three-membered carbocycle that has become a privileged motif in modern drug discovery. Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile by:
-
Enhancing Metabolic Stability: The cyclopropyl ring is resistant to oxidative metabolism by cytochrome P450 enzymes, often serving as a metabolically stable isostere for vinyl or isopropyl groups.
-
Improving Potency and Selectivity: Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, leading to more favorable interactions with a biological target.
-
Modulating Physicochemical Properties: The group can alter lipophilicity (logP) and aqueous solubility, impacting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.
2-Cyclopropylaniline, with its ortho-disubstituted pattern, serves as a key synthetic intermediate, providing a strategic entry point for the construction of complex heterocyclic systems and other advanced molecular architectures. This guide presents a validated pathway to its stable hydrochloride salt form.
Overview of the Synthetic Strategy
The synthesis is executed in three primary stages, beginning with the commercially available starting material, cyclopropylbenzene. This classical approach was selected for its reliability, scalability, and the use of well-understood chemical transformations.
Figure 1: Overall workflow for the synthesis of this compound.
Detailed Protocols and Mechanistic Insights
Stage 1: Electrophilic Nitration of Cyclopropylbenzene
Causality and Mechanistic Insight: This stage employs a classic electrophilic aromatic substitution (EAS) reaction. A mixture of concentrated nitric and sulfuric acids generates the potent electrophile, the nitronium ion (NO₂⁺).[1][2][3] The cyclopropyl group is an activating, ortho-, para-directing group due to the ability of its C-C bonds (which have significant p-character) to stabilize the arenium ion intermediate through conjugation. The reaction temperature is kept low to minimize dinitration and side reactions.[2] While the para-isomer is the major product, a significant amount of the desired ortho-isomer is formed and can be isolated via chromatography.[4][5]
Figure 2: Mechanism of Electrophilic Aromatic Nitration.
Protocol 1: Synthesis of 2-Nitrocyclopropylbenzene
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Cyclopropylbenzene | 118.18 | 10.0 g | 84.6 | 1.0 |
| Acetic Anhydride | 102.09 | 30 mL | - | - |
| Conc. Nitric Acid (70%) | 63.01 | 5.4 mL | 84.6 | 1.0 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
Procedure:
-
Preparation of Acetyl Nitrate: In a flask cooled to 0 °C in an ice bath, add 30 mL of acetic anhydride. Slowly add 5.4 mL of concentrated nitric acid dropwise with vigorous stirring. Maintain the temperature below 10 °C. This freshly prepared solution of acetyl nitrate will be used immediately.
-
Reaction Setup: In a separate 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 10.0 g of cyclopropylbenzene in 100 mL of dichloromethane.[4]
-
Nitration: Cool the cyclopropylbenzene solution to -25 °C using a dry ice/acetone bath.[4] Add the freshly prepared acetyl nitrate solution dropwise over 30 minutes, ensuring the internal temperature does not exceed -20 °C.[4]
-
Reaction Monitoring: After the addition is complete, stir the mixture for an additional hour at -25 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of water with stirring.[4]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing: Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: gas evolution), and finally 100 mL of brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a yellow-orange oil containing a mixture of ortho- and para-nitrocyclopropylbenzene.
-
Purification: Separate the isomers using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity). The ortho-isomer is typically the more mobile of the two. Combine the fractions containing the pure ortho-product and remove the solvent in vacuo.
Stage 2: Reduction of 2-Nitrocyclopropylbenzene
Causality and Mechanistic Insight: Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro groups to amines.[6] The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on activated carbon (Pd/C).[7] Molecular hydrogen (H₂) is adsorbed onto the palladium surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the surface, where it undergoes stepwise reduction to the corresponding aniline.[7] This method is favored for its high yields and simple workup, as the catalyst is easily removed by filtration.
Protocol 2: Synthesis of 2-Cyclopropylaniline (Free Base)
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Nitrocyclopropylbenzene | 163.17 | 5.0 g | 30.6 | 1.0 |
| Palladium on Carbon (10%) | - | 250 mg | - | 5 wt% |
| Ethanol (or Methanol) | - | 100 mL | - | - |
| Hydrogen Gas (H₂) | 2.02 | - | - | >3.0 |
Procedure:
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask suitable for balloon hydrogenation), add 5.0 g of 2-nitrocyclopropylbenzene and 100 mL of ethanol.
-
Catalyst Addition: Carefully add 250 mg of 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.
-
Hydrogenation: Seal the vessel, evacuate the air, and replace with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi for a Parr apparatus, or use a balloon for atmospheric pressure) and begin vigorous stirring or shaking.[8][9]
-
Reaction Monitoring: The reaction is exothermic and can be monitored by the uptake of hydrogen. Continue the reaction until hydrogen consumption ceases (typically 2-4 hours). Progress can also be monitored by TLC, looking for the disappearance of the starting material.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure. This will yield the crude 2-cyclopropylaniline as an oil, which can be used directly in the next step or purified further by vacuum distillation if necessary.
Stage 3: Formation of the Hydrochloride Salt
Causality and Mechanistic Insight: The free base 2-cyclopropylaniline is an oil that can be susceptible to air oxidation, leading to discoloration and impurity formation over time. Converting the basic amine to its hydrochloride salt via a simple acid-base reaction provides a stable, crystalline solid that is easier to handle, weigh, and store.[10] This is a standard practice in pharmaceutical chemistry to improve the stability and handling characteristics of amine-containing compounds.
Protocol 3: Preparation of this compound
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Cyclopropylaniline | 133.19 | 3.0 g | 22.5 | 1.0 |
| Diethyl Ether (anhydrous) | 74.12 | 50 mL | - | - |
| HCl in Diethyl Ether (2.0 M) | - | ~12.4 mL | 24.8 | 1.1 |
Procedure:
-
Dissolution: Dissolve 3.0 g of 2-cyclopropylaniline in 50 mL of anhydrous diethyl ether in an Erlenmeyer flask.
-
Precipitation: While stirring the solution at room temperature, slowly add ~12.4 mL of a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.[11][12]
-
Crystallization: After the addition is complete, continue stirring for another 30 minutes. The flask can be cooled in an ice bath to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two small portions (10-15 mL each) of cold, anhydrous diethyl ether to remove any unreacted starting material or soluble impurities.
-
Drying: Dry the white crystalline solid under vacuum to a constant weight. Store the final product in a well-sealed container, protected from moisture.
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: The spectrum should show characteristic signals for the cyclopropyl protons (two multiplets between δ 0.5-1.2 ppm) and the cyclopropyl methine proton (multiplet, δ ~2.0-2.5 ppm). Aromatic protons will appear in the δ 6.8-7.5 ppm range with splitting patterns indicative of an ortho-disubstituted ring. The amine protons (now -NH₃⁺) will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Expect signals for the cyclopropyl methylene carbons (~δ 10-15 ppm) and methine carbon (~δ 15-20 ppm), along with four distinct aromatic carbon signals.[13][14]
-
FTIR: Look for characteristic N-H stretching bands for the ammonium salt (around 2500-3000 cm⁻¹) and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 133.19).
-
Melting Point: A sharp melting point for the crystalline hydrochloride salt indicates high purity.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care, avoiding contact with skin and combustible materials.
-
Solvents: Dichloromethane and diethyl ether are volatile and flammable. Ensure there are no ignition sources nearby. Diethyl ether can form explosive peroxides upon storage; use a fresh, tested bottle.
-
Catalyst: Palladium on carbon is flammable, especially when dry or in the presence of organic solvents and air. Handle under an inert atmosphere and do not allow it to dry out on the filter paper.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in nitration | Temperature too high, leading to side reactions. Incomplete reaction. | Maintain strict temperature control (-25 °C). Monitor reaction by TLC to ensure completion before quenching. |
| Poor separation of isomers | Inappropriate eluent system. Column overloaded. | Optimize the hexane/ethyl acetate gradient. Use a larger column or less crude material. |
| Incomplete reduction | Inactive catalyst. Insufficient hydrogen pressure or reaction time. | Use fresh Pd/C catalyst. Ensure the system is leak-free and increase reaction time or pressure. |
| Product is an oil/gummy | Product is the free base, not the salt. Presence of moisture. | Ensure complete conversion to the hydrochloride salt. Use anhydrous solvents and dry the final product thoroughly under vacuum. |
References
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Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
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ResearchGate. (2020, July 16). Does anyone have any literature or procedure for the preparation of aniline hydrochloride? Retrieved from [Link]
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Physics Forums. (2008, April 11). Anilinium hydrochloride intermediate formation. Retrieved from [Link]
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NileRed. (2023, November 17). Making Aniline HCl [Video]. YouTube. Retrieved from [Link]
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ACS Publications. (n.d.). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. Retrieved from [Link]
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Organic Syntheses. (n.d.). cyclopropylbenzene. Retrieved from [Link]
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Cloudinary. (n.d.). Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses Table 1. 1H and 13C. Retrieved from [Link]
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ResearchGate. (2019, May 7). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Retrieved from [Link]
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Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
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SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
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ACS Publications. (n.d.). Nitration of Phenylcyclopropane. ortho—para Ratios for Nitration of Alkylbenzenes with Acetyl Nitrate1. The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
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Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
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ResearchGate. (2025, August 6). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via.... Retrieved from [Link]
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Chad's Prep. (2021, March 11). 18.4 Catalytic Hydrogenation and the Birch Reduction | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 18.3 Catalytic Hydrogenation and the Birch Reduction [Video]. YouTube. Retrieved from [Link]
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RWTH Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
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PubChem. (n.d.). Cyclopropylbenzene. Retrieved from [Link]
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The Strategic Application of 2-Cyclopropylaniline Hydrochloride in Palladium-Catalyzed N-Arylation Reactions: A Guide for Researchers
Introduction: The Significance of the N-Aryl-2-cyclopropylaniline Motif in Modern Drug Discovery
The N-aryl-2-cyclopropylaniline scaffold is a privileged structural motif in contemporary medicinal chemistry. The incorporation of a cyclopropyl group, a small, strained carbocycle, can confer remarkable improvements in the pharmacological profile of drug candidates. These enhancements include increased metabolic stability, improved potency, and desirable pharmacokinetic properties.[1] Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile methodology for the efficient construction of the crucial C-N bond that defines this structural class.[2][3]
This guide provides in-depth technical application notes and detailed protocols for the use of 2-cyclopropylaniline hydrochloride in palladium-catalyzed N-arylation reactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors. We will delve into the mechanistic rationale behind the experimental choices, offer robust and validated protocols, and provide insights into reaction optimization and troubleshooting.
Scientific Rationale and Mechanistic Considerations
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[4][5] The reaction typically involves the coupling of an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex.
The Catalytic Cycle: A Symphony of Elementary Steps
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount to rational protocol design and troubleshooting.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes this otherwise challenging step, especially with less reactive aryl chlorides.[5]
-
Amine Coordination and Deprotonation: The amine, in our case, the free base of 2-cyclopropylaniline, coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the desired N-aryl-2-cyclopropylaniline product and regenerating the active Pd(0) catalyst to continue the cycle.
Key Considerations for this compound
The Hydrochloride Salt: Starting with this compound necessitates the use of a base to neutralize the salt and generate the free amine in situ. A stoichiometric amount of base is required for this initial deprotonation, in addition to the catalytic amount needed for the deprotonation of the coordinated amine in the catalytic cycle. Therefore, using at least two equivalents of a strong base is a common starting point for optimization. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.[6][7]
The Ortho-Cyclopropyl Group: The presence of the cyclopropyl group at the ortho position introduces steric hindrance around the nitrogen atom. This steric bulk can influence the rate of the reaction and necessitates the use of sterically demanding ligands to facilitate both the oxidative addition and the reductive elimination steps.[8][9] Ligands such as BrettPhos and tBuBrettPhos have proven to be highly effective for the arylation of sterically hindered amines, including cyclopropylamine.
Stability of the Cyclopropyl Ring: A valid concern is the potential for the strained cyclopropyl ring to undergo ring-opening side reactions under the palladium-catalyzed conditions. However, studies have shown that the cyclopropyl group is generally stable under the conditions typically employed for Buchwald-Hartwig amination, with no decomposition of the cyclopropyl unit observed.[8]
Application Note 1: Mono-N-Arylation of this compound
This protocol is designed for the selective mono-arylation of this compound with a range of aryl and heteroaryl halides.
Recommended Catalyst and Ligand System
For the mono-arylation of primary amines, particularly sterically hindered ones, the use of a highly active and air-stable palladium precatalyst is recommended. The [(tBuBrettPhos)Pd(allyl)]OTf precatalyst has demonstrated exceptional performance in the arylation of cyclopropylamine.
| Component | Rationale |
| Palladium Precatalyst | [(tBuBrettPhos)Pd(allyl)]OTf |
| Ligand | tBuBrettPhos (part of the precatalyst) |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene or 1,4-Dioxane |
Experimental Protocol: General Procedure for Mono-N-Arylation
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Application Note & Protocols: 2-Cyclopropylaniline Hydrochloride as a Strategic Precursor for Advanced Heterocyclic Synthesis
Abstract
The strategic incorporation of the cyclopropyl motif is a well-established method for enhancing the pharmacological profile of therapeutic candidates.[1] This strained carbocycle can improve metabolic stability, increase binding potency, and lock molecules into bioactive conformations.[1][2] 2-Cyclopropylaniline, and its more stable hydrochloride salt, serves as a highly versatile and valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles. This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the practical application of 2-cyclopropylaniline hydrochloride in the synthesis of key heterocyclic scaffolds, including quinolines and indolines. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer insights into process optimization.
Precursor Profile: Physicochemical Properties and Safety
This compound is the preferred form for storage and handling due to its enhanced stability compared to the free base. The free base is an air-sensitive liquid, while the hydrochloride salt is a solid.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | 2-Cyclopropylaniline | |
| CAS Number | 3158-73-4 | |
| Molecular Formula | C₉H₁₁N | [3] |
| Molecular Weight | 133.19 g/mol | [3] |
| Form (Free Base) | Liquid | [4] |
| Form (HCl Salt) | Solid | [5] |
| pKa (Predicted) | 4.15 ± 0.10 | [3] |
| Appearance (HCl Salt) | Beige Solid | [5] |
| Melting Point (HCl Salt) | 162 - 169 °C | [5] |
Critical Safety & Handling Protocols
As a corrosive and hazardous substance, strict adherence to safety protocols is mandatory when handling 2-cyclopropylaniline and its salts.[6]
-
Personal Protective Equipment (PPE): Always use under a chemical fume hood. Wear chemical-resistant gloves, a lab coat, and splash-proof safety goggles or a face shield.[5][7]
-
Health Hazards: The compound is corrosive and causes severe skin burns and eye damage.[6][7] Inhalation and skin contact are harmful.[6] Overexposure may lead to CNS abnormalities, dizziness, and pulmonary edema.[6]
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[6][7] The hydrochloride salt will react with bases to liberate the free aniline.
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep the container tightly closed. For the free base, storage under an inert atmosphere is recommended.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][7]
Application I: Synthesis of 8-Cyclopropyl-Substituted Quinolines via Friedländer Annulation
The quinoline scaffold is a cornerstone in medicinal chemistry, found in numerous drugs such as the antimalarial chloroquine and the antihypertensive quinapril.[8] The Friedländer synthesis, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a direct and efficient method for constructing quinolines.[8][9]
Mechanistic Rationale
Using 2-cyclopropylaniline as the starting aniline requires an initial step to form the necessary ortho-aminoaryl ketone. This intermediate then undergoes a base-catalyzed condensation with a carbonyl partner (e.g., a ketone with an α-methylene group). The cyclopropyl group at the C8 position of the resulting quinoline can sterically influence interactions with biological targets and improve metabolic resistance.
Experimental Workflow Diagram
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Experimental setup for N-cyclopropylaniline annulation reactions
Application Note & Protocol
Title: Experimental Setup for Rh(III)-Catalyzed [3+3] Annulation of N-Cyclopropylanilines: A Practical Guide to Synthesis of Dihydroquinoline Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Dihydroquinolines
The dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds and approved pharmaceuticals. Traditional synthetic routes often require multi-step sequences and pre-functionalized starting materials. Modern synthetic strategies, particularly those involving transition-metal-catalyzed C–H activation, offer a more atom- and step-economical approach to these valuable heterocycles.[1][2][3][4]
This application note provides a detailed guide to the experimental setup for a powerful [3+3] annulation reaction between N-cyclopropylanilines and alkynes, catalyzed by rhodium(III) complexes. This reaction leverages the N-cyclopropyl group as a unique three-carbon synthon that, upon ring-opening, participates in a cascade process involving C–H activation to construct the dihydroquinoline framework. We will delve into the mechanistic underpinnings of this transformation, provide a robust and reproducible experimental protocol, and discuss key parameters critical for success.
Mechanistic Overview: A Cascade of C–H Activation and Annulation
The rhodium(III)-catalyzed annulation of N-cyclopropylanilines is a sophisticated cascade reaction that hinges on precise coordination and bond-forming events. While several related pathways exist, a generally accepted mechanism for reactions involving an aniline directing group and an alkyne coupling partner proceeds as follows.[5][6]
Catalyst Activation: The reaction typically begins with a dimeric rhodium precatalyst, such as [CpRhCl2]2. In the presence of a silver salt additive (e.g., AgSbF6), the chloride ligands are abstracted to generate a highly reactive, monomeric, and cationic [CpRh(III)]++ species.[1][2][7] This coordinatively unsaturated complex is the active catalyst.
Key Mechanistic Steps:
-
Directed C–H Activation: The aniline nitrogen of the N-cyclopropylaniline substrate coordinates to the electrophilic Rh(III) center. This chelation directs the catalyst to a proximal ortho C–H bond on the aniline ring. A concerted metalation-deprotonation (CMD) event occurs, forming a five-membered rhodacycle intermediate and releasing a proton.[6][8] This step is often irreversible and rate-determining.[9]
-
Alkyne Coordination & Insertion: The alkyne coupling partner coordinates to the rhodium center within the rhodacycle. This is followed by migratory insertion of the alkyne into the Rh-C bond, expanding the rhodacycle to a seven-membered ring.
-
Cyclopropyl Ring Opening: This is the crucial step where the N-cyclopropyl group participates. The strained cyclopropane ring undergoes cleavage, driven by the formation of a more stable system. This process effectively transforms the cyclopropyl group into a three-carbon chain integrated into the rhodium complex.
-
Reductive Elimination: The final step involves reductive elimination from the rhodium center, forging the last C–C or C–N bond of the new heterocyclic ring. This step forms the dihydroquinoline product and regenerates the active Rh(III) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for Rh(III)-catalyzed [3+3] annulation.
Key Experimental Parameters & Optimization
The success of this annulation reaction is highly dependent on the careful control of several parameters. Understanding their roles is key to optimizing yield and purity.
| Parameter | Role & Causality | Typical Conditions & Notes |
| Rh(III) Precatalyst | The source of the active catalytic species. [Cp*RhCl2]2 is a common, air-stable, and reliable choice. | 2.5 mol% of the dimer (equivalent to 5 mol% of the active monomer). |
| Silver Salt Additive | Acts as a halide scavenger to generate the active, cationic Rh(III) catalyst from the chloride precatalyst. AgSbF6 is highly effective due to the non-coordinating nature of the [SbF6]⁻ anion.[1][10] | 10-20 mol%. Must be handled in an inert atmosphere glovebox as it is hygroscopic. |
| Oxidant/Additive | In some variations, an external oxidant (e.g., AgOAc, Cu(OAc)2) is required to facilitate catalyst turnover, particularly in oxidative annulations.[5] For redox-neutral processes, it may not be necessary. | Varies by specific protocol. For the provided protocol, the silver salt serves primarily as an activator. |
| Solvent | Must be anhydrous and capable of dissolving all reactants and catalysts. Dichloroethane (DCE) or tert-amyl alcohol are often effective. | Anhydrous DCE (1,2-Dichloroethane), 0.1 - 0.2 M concentration. |
| Temperature | Required to overcome the activation energy barrier, particularly for the C–H activation and reductive elimination steps. | 80–120 °C. Reaction temperature should be optimized for specific substrates. |
| Inert Atmosphere | Crucial for protecting the active Rh(III) catalyst and any sensitive reagents from oxygen and moisture, which can deactivate the catalyst. | The reaction should be set up and run under an atmosphere of Argon or Nitrogen. |
Detailed Experimental Protocol
This section provides a general, robust protocol for the Rh(III)-catalyzed [3+3] annulation of a model N-cyclopropylaniline with an alkyne.
Materials and Reagents
-
N-cyclopropylaniline substrate (e.g., N-cyclopropyl-4-methylaniline)
-
Alkyne coupling partner (e.g., diphenylacetylene)
-
Pentamethylcyclopentadienylrhodium(III) chloride dimer ([Cp*RhCl2]2)
-
Silver hexafluoroantimonate (AgSbF6)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Argon or Nitrogen gas (high purity)
-
Standard glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the annulation reaction.
Step-by-Step Procedure
Note: All operations involving the silver salt and rhodium catalyst should be performed in an inert atmosphere (e.g., an argon-filled glovebox).
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-cyclopropylaniline (0.2 mmol, 1.0 equiv), the alkyne (0.24 mmol, 1.2 equiv), [Cp*RhCl2]2 (0.005 mmol, 2.5 mol%), and AgSbF6 (0.02 mmol, 10 mol%).
-
Sealing and Solvent Addition: Seal the Schlenk tube with a Teflon screw cap. Remove the tube from the glovebox and place it on a magnetic stirrer/hotplate. Add anhydrous 1,2-dichloroethane (2.0 mL) via a gas-tight syringe through the septum.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with dichloromethane (DCM) and filter it through a short plug of celite to remove insoluble salts. Rinse the plug with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydroquinoline product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Substrate Scope & Example Applications
This rhodium-catalyzed annulation is tolerant of a variety of functional groups on both the N-cyclopropylaniline and the alkyne, making it a versatile tool for building molecular complexity.
| N-Cyclopropylaniline | Alkyne | Product Yield (%) | Notes |
| 4-Me-substituted | Diphenylacetylene | ~85% | Electron-donating groups are well-tolerated. |
| 4-F-substituted | Diphenylacetylene | ~78% | Electron-withdrawing groups are compatible. |
| 3,5-diMe-substituted | 1-phenyl-1-propyne | ~70% | Steric hindrance near the aniline N may slightly lower yields. |
| N-cyclopropyl-2-naphthylamine | Diphenylacetylene | ~80% | Extended aromatic systems are suitable substrates. |
Yields are representative and may vary based on specific reaction conditions and scale.
Troubleshooting & Safety
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. | Ensure all reagents and solvents are anhydrous. Use fresh, high-purity catalyst and silver salt. Confirm the reaction was run under a strictly inert atmosphere. |
| Insufficient temperature. | Increase the reaction temperature in 10 °C increments. | |
| Formation of Byproducts | Side reactions (e.g., alkyne polymerization). | Lower the reaction temperature or decrease the reaction time. Adjust the stoichiometry of the alkyne. |
| Difficulty in Purification | Product co-elutes with starting material. | Optimize the solvent system for column chromatography. Consider a different stationary phase if necessary. |
Safety Precautions:
-
Rhodium compounds and silver salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, inside a fume hood or glovebox.
-
1,2-dichloroethane is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
Pressurized sealed tubes can pose an explosion risk. Use a blast shield and ensure the reaction vessel is not overfilled.
References
- The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. Chemical Society Reviews.
- The crucial role of silver(i)
- Direct Synthesis of Quinolines via Co(III)
- Rhodium(III)-Catalyzed Redox-Neutral [3+3] Annulation of N-nitrosoanilines with Cyclopropenones: A Traceless Approach to Quinolin-4(1H)-One Scaffolds. PMC - NIH.
- Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photoc
- Rhodium(iii)-catalyzed [3 + 3] annulation reactions of N-nitrosoanilines and cyclopropenones: an approach to functionalized 4-quinolones. Organic Chemistry Frontiers (RSC Publishing).
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Unknown Source.
- Rhodium(III)-Catalyzed Redox-Neutral [3+3] Annulation of N-nitrosoanilines with Cyclopropenones: A Traceless Approach to Quinolin-4(1H)-One Scaffolds. OUCI.
- Visible light mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes. Unknown Source.
- A Catalysis Guide Focusing on C–H Activ
- Rhodium(III)-Catalyzed Redox-Neutral [3+3] Annulation of N-nitrosoanilines with Cyclopropenones: A Traceless Approach to Quinolin-4(1 H)-One Scaffolds. PubMed.
- Synthesis of quinolines. Organic Chemistry Portal.
- Rhodium catalyzed chelation-assisted C-H bond functionaliz
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
- Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation.
- N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines | Request PDF.
- (PDF) Visible light mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes.
- Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers.
- Rhodium-Catalyzed Asymmetric C–H Functionaliz
- Recent advances in Rh(I)
- The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. Chemical Society Reviews (RSC Publishing).
- All-Carbon [3+3] Oxidative Annulations of 1,3-Enynes by Rhodium(III)
- Rh-catalyzed aerobic oxidative cyclization of anilines, alkynes, and CO. PMC - NIH.
- Rh(III)-Catalyzed [3 + 2] Annulation of Aniline Derivatives with Vinylsilanes via C–H Activation/Alkene Cyclization: Access to Highly Regioselective Indoline Derivatives.
- (PDF) ChemInform Abstract: Silver Hexafluoroantimonate-Catalyzed Direct α-Alkylation of Unactivated Ketones.
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- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Incorporation of 2-Cyclopropylaniline Hydrochloride in Modern Medicinal Chemistry
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 2-cyclopropylaniline hydrochloride. This valuable building block offers a unique combination of steric and electronic properties that can be leveraged to enhance the pharmacological profiles of drug candidates. This document provides in-depth technical insights, field-proven protocols, and the causal reasoning behind experimental choices, empowering you to effectively integrate this versatile scaffold into your drug discovery programs.
Introduction: The Value Proposition of the 2-Cyclopropyl Motif
The cyclopropyl group has emerged as a privileged structural motif in medicinal chemistry, transitioning from a chemical curiosity to a strategic tool for optimizing drug-like properties.[1][2] When appended to an aniline scaffold at the ortho position, as in 2-cyclopropylaniline, it imparts a unique set of characteristics that can be exploited to address common challenges in drug design.
Key Advantages of the 2-Cyclopropyl Moiety:
-
Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkyl chains. This increased bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[2]
-
Conformational Rigidity and Potency: The rigid, planar nature of the cyclopropyl ring acts as a conformational restraint. This can lock a flexible molecule into its bioactive conformation, leading to a more favorable entropic contribution to binding affinity and, consequently, enhanced potency.[2]
-
Modulation of Physicochemical Properties: The 2-cyclopropyl group can fine-tune critical properties such as lipophilicity and pKa. It serves as a valuable bioisosteric replacement for other groups like gem-dimethyl or vinyl moieties to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Vectorial Exploration of Chemical Space: The ortho positioning of the cyclopropyl group directs substitution patterns and influences the overall shape of the molecule, allowing for precise exploration of binding pockets within biological targets.
The Role of the Hydrochloride Salt:
2-Cyclopropylaniline is often supplied and utilized as its hydrochloride salt. This form offers several practical advantages in a laboratory and process chemistry setting:
-
Enhanced Stability and Shelf-Life: The protonation of the amine nitrogen to form the salt prevents oxidation of the amine, which is a common degradation pathway for anilines.[3] This leads to a longer shelf-life and greater consistency of the starting material.
-
Improved Handling Properties: The hydrochloride salt is typically a stable, crystalline solid, which is easier to handle, weigh, and dispense accurately compared to the free base, which may be a liquid or a low-melting solid.[4][5]
-
Increased Solubility: In certain solvent systems, the salt form can exhibit improved solubility, which can be beneficial for specific reaction setups.[4][6]
It is crucial to remember that when using the hydrochloride salt in reactions where the aniline nitrogen acts as a nucleophile, an additional equivalent of a non-nucleophilic base must be added to neutralize the HCl and liberate the free amine in situ.[7]
Physicochemical Properties & Handling
A summary of the key physicochemical properties of 2-cyclopropylaniline is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | [1] |
| Molecular Weight | 133.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| pKa (Predicted) | 4.15 ± 0.10 | [1] |
| Solubility | Soluble in organic solvents; moderate water solubility | [5] |
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep containers tightly closed.
-
Protect from light and air to prevent oxidation, especially for the free base. The hydrochloride salt offers greater stability.[3]
-
As with all anilines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a chemical fume hood.
Core Synthetic Applications & Detailed Protocols
This compound is a versatile starting material for the synthesis of a wide array of heterocyclic scaffolds relevant to medicinal chemistry. Below are detailed protocols for key transformations.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-2-cyclopropylanilines
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of diverse diarylamines.[8] This protocol details the palladium-catalyzed coupling of this compound with an aryl bromide.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Experimental Protocol:
-
Reagent Preparation:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (NaOtBu, 2.5 eq).
-
Rationale: The additional base (beyond the 1.0 eq needed for the HCl salt) is required to deprotonate the amine during the catalytic cycle.[7] Bulky, electron-rich phosphine ligands like XPhos are often used to promote the oxidative addition and reductive elimination steps.[9]
-
-
Inert Atmosphere:
-
Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Rationale: The palladium(0) catalyst is sensitive to oxygen, and maintaining an inert atmosphere is critical for catalytic activity.
-
-
Solvent Addition and Reaction:
-
Add anhydrous, degassed toluene (or dioxane) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-cyclopropylaniline.
-
Heterocycle Synthesis: Construction of 2-Cyclopropyl-Substituted Quinazolines
The quinazoline scaffold is a key pharmacophore in numerous clinically approved drugs, particularly in oncology.[10] 2-Cyclopropylaniline is an excellent precursor for accessing 2-cyclopropyl-substituted quinazolines.
Workflow Diagram: Quinazoline Synthesis
Caption: General workflow for quinazoline synthesis.
Experimental Protocol (Two-Step Approach):
-
Amide Formation:
-
Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-aminobenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Rationale: The triethylamine neutralizes the HCl salt and the HCl generated during the acylation.
-
-
Work-up (Amide):
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate. This intermediate may be used directly or purified if necessary.
-
-
Cyclization:
-
Reflux the crude amide intermediate in phosphorus oxychloride (POCl₃) for 3-5 hours.
-
Rationale: POCl₃ acts as a dehydrating agent to facilitate the intramolecular cyclization to form the quinazoline ring.
-
-
Work-up and Purification (Quinazoline):
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with concentrated ammonium hydroxide until pH ~8-9.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography to yield the 2-cyclopropyl-substituted quinazoline.
-
Application in Target-Oriented Synthesis: Kinase Inhibitors & GPCR Modulators
The unique properties of the 2-cyclopropylaniline scaffold make it an attractive component for the synthesis of modulators for challenging drug targets like protein kinases and G-protein coupled receptors (GPCRs).
Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that makes hydrogen bond interactions with the "hinge" region of the kinase domain. The 2-cyclopropylaniline moiety can be incorporated to occupy an adjacent hydrophobic pocket, thereby enhancing potency and selectivity.
Logical Relationship: 2-Cyclopropylaniline in Kinase Inhibitor Design
Caption: Role of 2-cyclopropylaniline in kinase inhibitors.
GPCR Modulators
In GPCR modulators, the 2-cyclopropylaniline scaffold can serve as a lipophilic element that interacts with transmembrane helices. Its rigid nature can help orient other functional groups for optimal interaction with the receptor. Allosteric modulators, which bind to sites distinct from the endogenous ligand binding site, often require specific shapes and hydrophobic characteristics that can be provided by this scaffold.[11]
Structure-Activity Relationship (SAR) Insights
When incorporating 2-cyclopropylaniline into a lead series, the following SAR principles should be considered:
-
Metabolic Blocker: If metabolism is occurring on a small alkyl group (e.g., an ethyl or isopropyl group), replacing it with a cyclopropyl group can block this metabolic pathway and increase the compound's half-life.
-
Hydrophobic Interactions: The cyclopropyl group is roughly isosteric with a vinyl or gem-dimethyl group but provides a more rigid and defined hydrophobic interaction. This can be particularly effective in tight, well-defined hydrophobic pockets.
-
Positional Isomerism: The biological activity of a compound can be highly sensitive to the position of the cyclopropyl group. A 2-cyclopropyl substituent will have a vastly different SAR profile compared to a 3- or 4-cyclopropyl analog due to the different vectors it projects its substituents into space.
References
-
Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? [Online discussion]. Available at: [Link]
-
Chemistry Stack Exchange. (2012). Why are solid phase organics often conjugated to HCl? [Online discussion]. Available at: [Link]
-
Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Available at: [Link]
- Organic Chemistry Frontiers. (2021).
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Reddit. (2023). Hydrochloride salt of amine. [Online discussion]. Available at: [Link]
- International Journal of Scientific Research & Technology. (2025).
-
Organic Chemistry Portal. Synthesis of quinazolines. Available at: [Link]
- Google Patents. US7855211B2 - Protein kinase inhibitors.
- PubChem.
- Google Patents. US8435970B2 - Pharmaceutical combinations of 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-urea.
- ResearchGate. (2002). synthesis of Cyclopropyl anilines.
- ResearchGate. (2014). Quinazolines Synthesis & QSAR Study.
- Chemistry LibreTexts. (2023).
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-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]
- Organic Chemistry Portal.
- YouTube. (2025).
- PMC. (2017). Synthesis and Characterization of a Bidirectional Photoswitchable Antagonist Toolbox for Real-Time GPCR Photopharmacology.
- ResearchGate. (2019).
- PubMed. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity.
- Longdom Publishing.
- Google Patents.
- PubChem. 3-Cyclopropylaniline hydrochloride.
- PMC. (2019). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts.
- MDPI. (2024). Heterocycles in Medicinal Chemistry II.
- Semantic Scholar. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.
- eLife. (2025).
- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
- PubMed. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity.
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Application Notes and Protocols: The Strategic Role of 2-Cyclopropylaniline Hydrochloride in Small Molecule Drug Discovery
Introduction: The Value of the Cyclopropyl Motif in Medicinal Chemistry
In the landscape of modern drug discovery, the cyclopropyl group has emerged as a powerful tool for medicinal chemists. This small, three-membered carbocycle, when incorporated into molecular scaffolds, imparts a unique combination of conformational rigidity and metabolic stability.[1][2] The inherent ring strain of the cyclopropane moiety influences the molecule's three-dimensional structure, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl group is often less susceptible to metabolic degradation compared to linear alkyl chains, potentially extending a drug candidate's in vivo half-life. 2-Cyclopropylaniline hydrochloride serves as a versatile and valuable building block, providing a strategic entry point for introducing this beneficial motif into a wide array of bioactive molecules. Its aniline functionality allows for a diverse range of chemical transformations, making it a key starting material in the synthesis of innovative therapeutics.
Physicochemical Properties of 2-Cyclopropylaniline and its Hydrochloride Salt
A thorough understanding of the physicochemical properties of a building block is crucial for reaction design and optimization. Below is a summary of the key properties for 2-cyclopropylaniline and its hydrochloride salt.
| Property | 2-Cyclopropylaniline | This compound |
| Molecular Formula | C₉H₁₁N | C₉H₁₂ClN |
| Molecular Weight | 133.19 g/mol [3][4] | 169.65 g/mol |
| Appearance | Colorless to pale yellow liquid or solid[5] | Solid |
| CAS Number | 3158-73-4[3][4] | 20120-33-6 |
| pKa (Predicted) | 4.15 ± 0.10[3] | Not available |
Application 1: Synthesis of N-Acyl Cyclopropylanilines as Bioactive Scaffolds
The acylation of the aniline nitrogen in 2-cyclopropylaniline is a fundamental transformation that opens the door to a vast chemical space. The resulting N-acyl derivatives are key intermediates in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor modulators. The acetamide group, for instance, can serve as a key pharmacophoric element or as a precursor for further functionalization.
Causality in Experimental Design:
The choice of an acylation protocol is guided by the reactivity of the acylating agent and the stability of the starting material and product. The use of an acid scavenger, such as an organic base (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), is critical when starting from the hydrochloride salt to liberate the free aniline for reaction. The selection of the solvent is also important; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to avoid side reactions with the acylating agent.
Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Protocol: Synthesis of N-(2-cyclopropylphenyl)acetamide
This protocol is adapted from standard acylation procedures for anilines.[6][7]
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq) at room temperature under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-(2-cyclopropylphenyl)acetamide.
Self-Validation: The progress of the reaction can be monitored by TLC, observing the consumption of the starting material and the appearance of the product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application 2: Synthesis of Pyrrolo[1,2-a]quinoxalines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[2] A variation of this reaction can be employed to synthesize pyrrolo[1,2-a]quinoxalines, a class of compounds that has demonstrated significant potential as anticancer and antituberculosis agents.[1][8] In this application, this compound can be envisioned as a precursor to the necessary 2-(1H-pyrrol-1-yl)aniline, which then undergoes a Pictet-Spengler-type cyclization with an aldehyde.
Causality in Experimental Design:
The Pictet-Spengler reaction is typically acid-catalyzed. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes intramolecular electrophilic substitution on the electron-rich pyrrole ring. The choice of acid catalyst and solvent can significantly impact the reaction yield and time. Mild and environmentally friendly conditions, such as using a solid acid catalyst in water, have been shown to be effective.[1]
Reaction Scheme for Pyrrolo[1,2-a]quinoxaline Synthesis
Caption: Pictet-Spengler type synthesis of pyrrolo[1,2-a]quinoxalines.
Protocol: General Procedure for the Synthesis of 4,5-Dihydropyrrolo[1,2-a]quinoxalines
This protocol is based on the synthesis of related pyrrolo[1,2-a]quinoxalines.[1][8] The initial step of preparing 2-(1H-pyrrol-1-yl)aniline from 2-cyclopropylaniline is a separate synthetic challenge, but the subsequent Pictet-Spengler reaction is outlined here.
Materials:
-
2-(1H-pyrrol-1-yl)aniline derivative (prepared from 2-cyclopropylaniline)
-
Aldehyde (e.g., imidazo[1,2-a]pyridine-3-carbaldehyde or isatin)
-
Amidosulfonic acid (NH₂SO₃H)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a well-stirred solution of the 2-(1H-pyrrol-1-yl)aniline derivative (1.0 eq) and the aldehyde (1.2 eq) in water, add a catalytic amount of amidosulfonic acid (10 mol%).
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC, typically 15-120 minutes).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the desired 4,5-dihydropyrrolo[1,2-a]quinoxaline.
Self-Validation: The reusability of the catalyst can be tested by recovering it from the aqueous layer and using it in subsequent reactions. The structure of the final product should be confirmed by spectroscopic methods (NMR, MS) and by comparison with literature data if available.
Conclusion
This compound is a strategically important building block in small molecule drug discovery. Its utility stems from the advantageous properties of the cyclopropyl motif and the synthetic versatility of the aniline functional group. The protocols outlined above for N-acylation and the synthesis of pyrrolo[1,2-a]quinoxalines represent just two examples of its broad applicability. By leveraging these and other chemical transformations, researchers can efficiently generate diverse libraries of novel compounds for biological screening, accelerating the discovery of new therapeutic agents.
References
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Synthesis of novel 4,5-dihydropyrrolo[1,2-a]quinoxalines, pyrrolo[1,2-a]quinoxalin]-2-ones and their antituberculosis and anticancer activity. PubMed. [Link]
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Highly Stereoselective Ugi/Pictet–Spengler Sequence. PMC. [Link]
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Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air. [Link]
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2-Cyclopropylaniline;chloride. PubChem. [Link]
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Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. NIH. [Link]
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A Pictet-Spengler ligation for protein chemical modification. PMC. [Link]
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Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. PubMed. [Link]
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Pyrrolo[1,2‐α]quinoxalin‐4(5H)‐ones formation from azides. ResearchGate. [Link]
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Studies on the fluorophore forming reactions of various catecholamines and tetrahydroisoquinolines with glyoxylic acid. SciSpace. [Link]
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Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine. Springer Nature Experiments. [Link]
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Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science. [Link]
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Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. PMC. [Link]
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Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. [Link]
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Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]
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Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. PMC. [Link]
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Application Notes and Protocols: Visible-Light Photoredox Catalysis with Cyclopropylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a New Light in Organic Synthesis
Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, offering a sustainable and powerful platform for the construction of complex molecular architectures.[1][2] By harnessing the energy of visible light, this methodology allows for the generation of highly reactive radical intermediates under remarkably mild conditions, often at room temperature.[1][2] This approach circumvents the need for harsh reagents and high temperatures often associated with traditional synthetic methods. At the heart of this technology are photocatalysts, typically transition metal complexes or organic dyes, which absorb photons of visible light to reach an excited state.[3][4] This excited state catalyst can then engage in single-electron transfer (SET) processes with organic substrates, initiating a cascade of reactions to forge new chemical bonds.[3][5] The ability to selectively excite the photocatalyst while leaving the substrates untouched is a key advantage of this technique.[3]
Cyclopropylaniline Derivatives: A Unique Class of Radical Precursors
Among the diverse array of substrates amenable to photoredox catalysis, N-cyclopropylanilines have garnered significant attention as versatile radical precursors.[6][7] The inherent ring strain of the cyclopropyl group (approximately 28 kcal/mol) makes the C-C bonds susceptible to cleavage upon one-electron oxidation of the aniline nitrogen.[7][8] This process generates a highly valuable distonic radical cation, an intermediate possessing both a radical and a cation, which can participate in a variety of subsequent transformations.[6][8] The irreversible nature of this ring-opening makes cyclopropylanilines excellent probes for single-electron transfer processes.[7]
The general mechanism for the activation of cyclopropylanilines via visible-light photoredox catalysis is depicted below.
Figure 1: General catalytic cycle for the visible-light-mediated activation of cyclopropylanilines.
Applications in Organic Synthesis: The [3+2] Annulation of Cyclopropylanilines with Alkynes
A prominent application of this methodology is the intermolecular [3+2] annulation of cyclopropylanilines with alkynes to construct five-membered carbocycles bearing an amine substituent.[8][9] This reaction is a powerful tool for the rapid assembly of complex cyclic structures from simple, readily available starting materials.[9]
The proposed mechanism for this transformation begins with the photoexcited photocatalyst, such as [Ru(bpz)₃]²⁺, oxidizing the cyclopropylaniline to its corresponding amine radical cation.[8] This is followed by the rapid and irreversible ring-opening of the cyclopropyl group to form a distonic radical cation. The radical portion of this intermediate then adds to an alkyne, generating a vinyl radical, which subsequently undergoes an intramolecular cyclization to furnish a five-membered ring. Finally, the reduced photocatalyst regenerates the ground-state catalyst by reducing the product radical cation to the final annulation product.[8]
Scope and Limitations
This reaction exhibits good tolerance for a variety of functional groups on both the cyclopropylaniline and the alkyne partner.[8] A range of substituted anilines and terminal alkynes have been successfully employed.[9] However, an aryl group on the amine is generally required for the reaction to proceed efficiently.[6]
Experimental Protocols
General Considerations
-
Solvent: Dry and degassed solvents are crucial for optimal reaction performance. Common solvents include nitromethane (CH₃NO₂) and acetonitrile (CH₃CN).[8][10]
-
Degassing: To prevent quenching of the excited state photocatalyst by oxygen, the reaction mixture should be thoroughly degassed. The freeze-pump-thaw method is highly effective.[8]
-
Light Source: A variety of visible light sources can be employed, including compact fluorescent lamps (CFLs) and light-emitting diodes (LEDs).[8] The distance of the light source from the reaction vessel should be consistent for reproducibility.
-
Inert Atmosphere: Reactions are typically run under an inert atmosphere of nitrogen or argon.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclopropylaniline Derivative | ≥97% | Commercially available or synthesized | See synthesis protocol below. |
| Alkyne | ≥98% | Commercially available | |
| ₂ | ≥98% | Commercially available | Handle with care, light-sensitive. |
| Dry Nitromethane | Anhydrous | Commercially available | Store over molecular sieves. |
| Diethyl Ether | ACS Grade | Commercially available | For work-up. |
| Silica Gel | 230-400 mesh | Commercially available | For chromatography. |
Synthesis of N-Aryl Cyclopropylanilines
N-Aryl cyclopropylanilines can be synthesized via a Buchwald-Hartwig amination procedure, which involves the palladium-catalyzed coupling of an aryl bromide with cyclopropylamine.[7]
Figure 2: Workflow for the synthesis of N-aryl cyclopropylanilines.
Detailed Step-by-Step Protocol for [3+2] Annulation
-
To an oven-dried test tube equipped with a magnetic stir bar, add the cyclopropylaniline derivative (0.2 mmol, 1.0 equiv), the alkyne (1.0 mmol, 5.0 equiv), and ₂ (0.004 mmol, 2 mol %).
-
Seal the test tube with a Teflon screw cap.
-
Add dry, degassed nitromethane (2 mL) via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Backfill the test tube with argon or nitrogen.
-
Place the reaction vessel approximately 8 cm from a white LED (18 W) and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylic amine.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conversion | Insufficient degassing | Ensure the reaction mixture is thoroughly degassed using the freeze-pump-thaw method. |
| Inactive catalyst | Use a fresh batch of photocatalyst. Store the catalyst in the dark and under an inert atmosphere. | |
| Light source too far or too weak | Position the light source closer to the reaction vessel or use a more powerful light source. | |
| Formation of side products | Presence of oxygen | Improve degassing procedure. |
| Reaction time too long | Monitor the reaction closely by TLC and stop it once the starting material is consumed. | |
| Difficulty in purification | Co-elution of product and starting material | Optimize the eluent system for flash chromatography. Consider using a different stationary phase if necessary. |
Conclusion
Visible-light photoredox catalysis with cyclopropylaniline derivatives offers a mild, efficient, and versatile strategy for the synthesis of complex nitrogen-containing molecules. The unique reactivity of the cyclopropyl group upon single-electron oxidation provides access to valuable distonic radical cation intermediates, enabling powerful transformations such as the [3+2] annulation with alkynes. The protocols and guidelines presented herein are intended to serve as a practical resource for researchers in academia and industry to explore and exploit the synthetic potential of this exciting area of photochemistry.
References
-
Mechanistic and kinetic studies of visible light photoredox reactions. AIP Publishing. [Link]
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Visible light mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes. Beilstein Journal of Organic Chemistry. [Link]
-
Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy. RECERCAT. [Link]
-
Photoredox catalysis. Wikipedia. [Link]
-
General mechanism of visible-light-driven photoredox catalysis. ResearchGate. [Link]
-
The chemistry of amine radical cations produced by visible light photoredox catalysis. Beilstein Journals. [Link]
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Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. National Institutes of Health. [Link]
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Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. National Institutes of Health. [Link]
-
Photoredox catalysis. University of Cambridge. [Link]
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Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ACS Publications. [Link]
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Application Note & Protocol: A Modular Photocatalytic Approach to Saturated Bicyclic Amines from 2-Cyclopropylaniline
Abstract
Saturated bicyclic amines are pivotal structural motifs in modern drug discovery, offering three-dimensional complexity that allows for an escape from "flatland" chemistry and improved pharmacological properties.[1][2] This application note details a robust and modular protocol for the de novo synthesis of diverse saturated bicyclic amines, including pyrrolidine and piperidine-fused systems, starting from readily available 2-cyclopropylanilines and substituted alkenes. The described method leverages a visible-light-induced radical-polar crossover bicyclization, providing a highly efficient and diastereoselective pathway to valuable C(sp³)-rich scaffolds under mild reaction conditions.[1] We provide a comprehensive guide for researchers, including a detailed step-by-step protocol, mechanistic insights, and expected outcomes, to facilitate the adoption of this strategy in pharmaceutical and synthetic chemistry laboratories.
Introduction: The Imperative for 3D Scaffolds in Medicinal Chemistry
The landscape of small molecule drug discovery is increasingly focused on moving beyond flat, aromatic structures towards more complex, three-dimensional (3D) architectures.[1] Saturated heterocyclic scaffolds, particularly bicyclic amines, are highly sought after due to their ability to present substituents in well-defined spatial orientations, leading to enhanced binding affinity and selectivity for biological targets.[3] Furthermore, their C(sp³)-rich nature often correlates with improved physicochemical properties, such as increased solubility and metabolic stability, compared to their unsaturated counterparts.[2]
Traditional methods for synthesizing these complex amines can be lengthy and often lack modularity, requiring distinct strategies for different ring sizes.[1][4] The protocol detailed herein overcomes these limitations by employing a photocatalytic radical cascade reaction. This innovative approach utilizes N-aryl cyclopropylamines as versatile building blocks that undergo a programmed ring-opening and bicyclization sequence to rapidly assemble diverse fused heterocyclic systems.[1][5]
Scientific Rationale & Reaction Mechanism
The core of this synthetic strategy is a visible-light-mediated radical-polar crossover bicyclization. The reaction is initiated by the single-electron transfer (SET) oxidation of the 2-cyclopropylaniline substrate, facilitated by an excited-state photocatalyst.[1][5]
The proposed mechanism unfolds through the following key steps:
-
Photoexcitation and SET Oxidation: The photocatalyst (e.g., an Iridium complex) absorbs visible light and enters an excited state. This excited photocatalyst is a potent oxidant and engages in a single-electron transfer (SET) with the 2-cyclopropylaniline (I), generating a radical cation (II).[1]
-
Cyclopropyl Ring Opening: The highly strained cyclopropyl ring in the radical cation (II) undergoes rapid and irreversible ring-opening to form a more stable distonic radical cation (III), where the radical and the cation are separated.[1][5][6] This step is crucial as it prevents simple back electron transfer and commits the intermediate to the forward reaction.[6]
-
Radical Addition to Alkene: The radical portion of the distonic intermediate (III) adds to a substituted alkene (2), forming a new, more stabilized radical cation intermediate (IV).[1]
-
Second SET and Catalyst Regeneration: Intermediate (IV) is reduced by the photocatalyst (in its reduced Ir(II) state) in a second SET event. This regenerates the ground state of the photocatalyst, completing the catalytic cycle, and forms a cationic intermediate (V).[1]
-
Intramolecular Cyclization (Polar Step): The final, and key, bond-forming step is an intramolecular nucleophilic attack of the aniline nitrogen onto the carbocation. This polar cyclization step forges the second ring of the bicyclic system, yielding the final saturated bicyclic amine product (VI) with high diastereoselectivity.[1]
This elegant cascade transforms simple starting materials into complex, medicinally relevant scaffolds in a single, efficient operation.[1][7]
Sources
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Application Notes: 2-Cyclopropylaniline Hydrochloride as a Mechanistic Probe for Single-Electron Transfer Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction Single-electron transfer (SET) is a fundamental process in chemistry and biology, underpinning numerous synthetic transformations and metabolic pathways.[1] Visible-light photoredox catalysis, in particular, has emerged as a powerful tool that leverages SET pathways to construct complex molecules under mild conditions.[2] A significant challenge in developing and optimizing these reactions is the direct detection of fleeting radical intermediates to unequivocally establish a SET mechanism. To address this, chemists employ "mechanistic probes" or "radical clocks"—molecules that undergo a characteristic and irreversible transformation upon oxidation or reduction.
2-Cyclopropylaniline stands out as an exceptionally reliable and informative mechanistic probe for oxidative SET processes.[3][4] Upon a one-electron oxidation, it undergoes a rapid and irreversible ring-opening, a transformation driven by the release of the inherent strain energy of the cyclopropyl group.[4][5] This distinct reactivity provides a clear and unambiguous signature of a SET event. This guide provides an in-depth overview of the principles, applications, and experimental protocols for using 2-cyclopropylaniline hydrochloride as a definitive probe for single-electron transfer.
Principle of Operation: An Irreversible Radical Clock
The utility of 2-cyclopropylaniline as a SET probe is rooted in a predictable, multi-step cascade initiated by a single-electron oxidation.[4][6]
-
Single-Electron Transfer (SET): The process begins when an oxidant, typically a photoexcited catalyst (PC*) or an electrochemical potential, abstracts a single electron from the nitrogen atom of 2-cyclopropylaniline. This generates a nitrogen-centered radical cation.[3][7]
-
Irreversible Ring-Opening: The high ring strain of the cyclopropyl group (~28 kcal/mol) makes the resulting radical cation unstable.[4] It rapidly undergoes β-scission, cleaving a C-C bond in the cyclopropyl ring. This step is irreversible and forms a resonance-stabilized iminium distonic radical cation—a species where the charge and radical are located on different atoms.[2][4]
-
Downstream Reactions: The newly formed distonic radical cation is a versatile intermediate that can be trapped by various nucleophiles or participate in cycloaddition reactions, leading to predictable products.[2][8]
The key feature is the irreversibility of the ring-opening. Unlike other probes where back-electron transfer can occur and mask the initial SET event, the energetic driving force from strain release effectively "traps" the oxidized state, providing a reliable and quantifiable report of the SET event.[5][6]
Caption: Workflow for a mechanistic probe experiment.
Quantifying Oxidative Strength of Chemical Systems
In fields like environmental chemistry, 2-cyclopropylaniline and its analogs are used to probe the oxidative properties of complex systems, such as excited triplet-state chromophoric dissolved organic matter (³CDOM*) in water. [3][6]The rate of probe degradation is directly proportional to the steady-state concentration and reactivity of the transient oxidants, allowing for their quantification. The irreversible nature of the probe is critical in these systems to prevent back-reactions with natural antioxidants that would otherwise lead to an underestimation of oxidative power. [5][9]
Experimental Protocols
Safety Note: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before use.
Protocol 1: Preparation of a Standard Working Solution
This protocol describes the preparation of a stock solution of the active, free-base form of 2-cyclopropylaniline for use in non-aqueous reactions.
-
Materials:
-
This compound
-
Anhydrous solvent (e.g., Acetonitrile, DMF, CH₂Cl₂)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Volumetric flask
-
-
Procedure:
-
Weigh an accurate amount of this compound (e.g., 17.0 mg, 0.1 mmol) and transfer it to a 10 mL volumetric flask.
-
Add approximately 5 mL of the anhydrous solvent to dissolve the solid.
-
Add a slight excess of triethylamine (e.g., 1.1 equivalents; ~15.3 µL, 0.11 mmol) to the flask. This neutralizes the hydrochloride to form triethylammonium chloride and the free aniline. [2] 4. Swirl the flask gently to mix. The formation of a slight precipitate (Et₃N·HCl) is possible and generally does not interfere with many reactions.
-
Dilute the solution to the 10 mL mark with the solvent to obtain a final concentration of 10 mM.
-
Store the solution under an inert atmosphere (N₂ or Ar) and protect it from light. Prepare fresh as needed for best results.
-
Protocol 2: General Procedure for a Steady-State Photolysis Probe Experiment
This protocol outlines a method to test for a SET mechanism in a photocatalytic reaction.
-
Equipment:
-
Photoreactor equipped with a specific wavelength light source (e.g., 365 nm UVA or 450 nm blue LEDs)
-
Stir plate and magnetic stir bars
-
Reaction vials (e.g., 4 mL screw-cap vials)
-
Gas-tight syringes for sampling
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
-
Procedure:
-
Reaction Setup: In a reaction vial, combine the substrate(s) for the reaction of interest, the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%), and the solvent.
-
Add Probe: Add an aliquot of the 2-cyclopropylaniline stock solution (from Protocol 1) to the vial. A typical concentration is 0.1 to 0.5 equivalents relative to the limiting reagent.
-
Control Vials: Prepare at least two control vials: one without the photocatalyst and one wrapped in aluminum foil to exclude light.
-
Degassing: Sparge all vials with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can quench excited states.
-
Initiation & Sampling: Place the vials in the photoreactor and turn on the light source and stirring. At specified time points (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr), withdraw a small aliquot (~20 µL) from each vial.
-
Quenching & Analysis: Immediately quench the aliquot by diluting it into a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile) in an HPLC vial. Analyze the samples by HPLC to monitor the consumption of 2-cyclopropylaniline and the formation of products. [3]
-
Data Interpretation
-
Rapid Probe Consumption: A significant decrease in the concentration of 2-cyclopropylaniline in the irradiated sample compared to the control vials is a strong indicator of a SET process.
-
Identification of Ring-Opened Products: Using LC-MS or by scaling up the reaction for isolation and NMR analysis, identification of products derived from the distonic radical cation provides definitive proof. [3][6]For example, in the presence of phenylacetylene, the formation of a five-membered ring via [3+2] annulation is a characteristic result. [8]* No Change in Controls: The concentration of the probe should remain stable in the "no light" and "no catalyst" control experiments. Any degradation in these controls would suggest a background reaction or instability issue.
Conclusion
This compound is a powerful and reliable mechanistic tool for the study of single-electron transfer processes. Its unique property of undergoing a rapid and irreversible ring-opening upon one-electron oxidation provides an unambiguous signal for the involvement of radical cation intermediates. By incorporating this probe into experimental workflows, researchers in organic synthesis, catalysis, and drug discovery can gain crucial insights into reaction mechanisms, validate SET pathways, and accelerate the development of novel chemical transformations.
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Nguyen, T. H., Maity, S., & Zheng, N. (2014). Visible light mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes. Beilstein Journal of Organic Chemistry, 10, 975–980. [Link]
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Lee, J., et al. (2021). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. National Institutes of Health. [Link]
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Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(11), 6355–6364. [Link]
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Nguyen, T. H., Morris, S. A., & Zheng, N. (2014). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. Advanced Synthesis & Catalysis, 356(13), 2831–2837. [Link]
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Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ACS Publications. [Link]
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Wang, Z., et al. (2022). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. National Institutes of Health. [Link]
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Alabugin, I. V., et al. (2022). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv. [Link]
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Qin, X. Z., & Williams, F. (1987). ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society, 109(2), 595–597. [Link]
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McNeill Research Group. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. [Link]
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Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. PubMed. [Link]
-
ResearchGate. (2021). Commonly proposed single-electron transfer (SET) step for reductive quenching. [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. [Link]
-
Tandon, R., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2022). Red-Light-Induced nPr-DMQA+-Catalyzed [3+2] Cycloaddition of Cyclopropylamines with Alkenes or Alkynes. [Link]
-
Dey, D., et al. (2023). Single electron transfer catalysis by diphenylthiourea under visible light photoredox conditions. Organic Chemistry Frontiers. [Link]
-
Murphy, J. J., et al. (2014). Organic electron donors as powerful single-electron reducing agents in organic synthesis. Chemical Reviews. [Link]
-
Wang, D., et al. (2019). Merging visible-light photoredox and micellar catalysis: arylation reactions with anilines nitrosated in situ. Catalysis Science & Technology. [Link]
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ETH Zurich. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. [Link]
-
ResearchGate. (2011). synthesis of Cyclopropyl anilines. [Link]
-
de Meijere, A., et al. (2009). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]
-
Sun, Z., et al. (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances. [Link]
-
ChemRxiv. (2022). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. [Link]
-
Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
ChemRxiv. (2024). Unprecedented Photoinduced-Electron-Transfer Probe with a Turn-ON Chemiluminescence Mode-of-Action. [Link]
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N-cyclopropylanilines in probing oxidative properties of photosensitizers
Application Notes & Protocols
Topic: N-cyclopropylanilines in Probing Oxidative Properties of Photosensitizers For: Researchers, Scientists, and Drug Development Professionals
Foundational Concepts: The Challenge of Quantifying Photosensitizer Oxidative Strength
Photosensitizers are molecules that, upon light absorption, induce chemical changes in other nearby molecules. Their applications are vast, ranging from photodynamic therapy (PDT) in oncology to environmental photochemistry and organic synthesis.[1][2][3] The efficacy of a photosensitizer is dictated by its ability to generate reactive oxygen species (ROS) upon illumination. This process primarily follows two distinct mechanistic pathways:
-
Type I Mechanism: The excited triplet-state photosensitizer (³Sens*) engages in a single-electron transfer (SET) or hydrogen atom transfer with a substrate, producing radical ions or neutral radicals. These radicals can then react with molecular oxygen to form various ROS, such as the superoxide radical anion (O₂•⁻).[4][5][6]
-
Type II Mechanism: The excited ³Sens* directly transfers its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂).[4][5][7]
A critical challenge in the development and application of photosensitizers is accurately quantifying their oxidative properties, particularly the propensity for the Type I electron transfer pathway. Traditional probes, such as standard anilines, are susceptible to significant experimental artifacts. After oxidation, the resulting aniline radical cation can be reduced back to the parent aniline via back-electron transfer from the reduced sensitizer or quenching by antioxidants present in the system.[8][9] This "repair" pathway leads to a significant underestimation of the true oxidation rate, masking the photosensitizer's actual oxidative power.[10][11][12][13]
The N-cyclopropylaniline (CPA) Solution: An Irreversible Radical Clock
To overcome the limitations of traditional probes, N-cyclopropylanilines (CPAs) have been developed as superior mechanistic tools for studying SET processes.[10][11] Their utility stems from a unique and irreversible chemical transformation that occurs immediately after the initial oxidation event, effectively acting as a "radical clock."
The core mechanism proceeds as follows:
-
Single-Electron Transfer (SET): The CPA molecule donates an electron to the excited photosensitizer (³Sens*), forming a CPA radical cation (CPA•⁺).[8][9]
-
Irreversible Ring-Opening: The highly strained cyclopropyl ring on the CPA•⁺ spontaneously and irreversibly opens. This step is extremely rapid and is driven by the thermodynamic release of approximately 28 kcal/mol of ring-strain energy.[8]
-
Formation of a Distonic Radical Cation: The ring-opening generates a stable iminium distonic radical cation, where the charge and radical centers are separated.
-
Trapping the Oxidation Event: This irreversible ring-opening acts as a chemical "short-circuit," effectively preventing the back-electron transfer or antioxidant quenching that plagues other probes.[8] The disappearance of the parent CPA molecule is therefore a direct and accurate measure of the SET oxidation event.
The resulting distonic radical cation undergoes further downstream reactions with molecular oxygen, ultimately forming stable, identifiable ring-opened products, such as 3-hydroxy-N-phenylpropanamide and acetanilide, which serves as further validation of the mechanism.[8]
Caption: Mechanism of CPA oxidation by a triplet-state photosensitizer.
Key Advantages of N-Cyclopropylaniline Probes
The unique properties of CPAs make them the gold standard for probing Type I photosensitization pathways.
| Feature | N-Cyclopropylaniline (CPA) Probes | Traditional Aniline Probes |
| Reaction Irreversibility | The post-oxidation ring-opening is rapid and irreversible, providing a definitive record of the SET event.[8] | The oxidation is reversible, allowing for repair pathways that obscure the true reaction rate.[8][9] |
| Resistance to Quenching | The irreversible step outcompetes quenching by antioxidants, ensuring accuracy even in complex biological or environmental matrices.[10][11] | Highly susceptible to quenching by antioxidants, leading to significant underestimation of oxidation rates.[12][13] |
| Signal Fidelity | The rate of CPA disappearance is a direct and reliable measure of the photosensitizer's oxidative activity. | The measured rate is a net rate that includes both oxidation and repair, not the true oxidation rate. |
| Tunability | Analogs with electron-donating or -withdrawing groups can be synthesized to match the oxidative potential of various photosensitizers.[8] | Limited tunability. |
| Mechanistic Validation | Formation of specific ring-opened products confirms the SET pathway.[8][9][12] | Product analysis is complex and less definitive. |
Protocol: Quantifying Photosensitizer Activity via Steady-State Photolysis
This protocol provides a step-by-step method for determining the oxidative rate of a photosensitizer using a CPA probe and High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
N-cyclopropylaniline (CPA) or a suitable analog (e.g., 3-chloro-N-cyclopropylaniline)
-
Photosensitizer of interest (e.g., 2-acetonaphthone, rose bengal, or an experimental compound)
-
Buffer solution (e.g., 5 mM potassium phosphate buffer, pH 7)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifier (if required)
-
Quartz photolysis tubes or borosilicate vials
-
Volumetric flasks and micropipettes
-
HPLC vials with septa
Instrumentation
-
Photoreactor: A merry-go-round photoreactor is ideal for ensuring uniform irradiation of multiple samples. It should be equipped with a lamp emitting at a wavelength appropriate for exciting the photosensitizer (e.g., 340 nm).[9]
-
HPLC System: An HPLC equipped with a UV-Vis detector and a C18 analytical column.
Experimental Workflow
Caption: Experimental workflow for a steady-state photolysis experiment.
Detailed Steps
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of the CPA probe in acetonitrile.
-
Prepare a 0.5 mM stock solution of the photosensitizer in the appropriate solvent (buffer or acetonitrile, depending on solubility).
-
Prepare the aqueous buffer solution (e.g., 5 mM potassium phosphate, pH 7).
-
-
Reaction Mixture Preparation:
-
In a typical experiment, prepare a 6 mL final reaction volume in a quartz tube.[9]
-
Test Sample: Add the appropriate volumes of buffer, CPA stock, and photosensitizer stock to achieve the desired final concentrations (e.g., 10 µM CPA and 5 µM photosensitizer).[9]
-
Dark Control: Prepare a sample with the same composition as the test sample but wrap it completely in aluminum foil to prevent light exposure.
-
Photolysis Control: Prepare a sample containing only the CPA probe and buffer (no photosensitizer) to assess direct photolysis of the probe.
-
-
Photolysis:
-
Place the unwrapped tubes into the photoreactor. Place the dark control nearby, outside the reactor.
-
Take an initial (t=0) sample from each tube before turning on the light.
-
Turn on the photoreactor lamp and start a timer.
-
Withdraw aliquots (e.g., 200 µL) at predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes) and place them directly into HPLC vials.[9]
-
-
HPLC Analysis:
-
Method: Use a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid, if needed). A typical starting point is a 40:60 acetonitrile:water ratio.
-
Detection: Monitor the elution of the CPA probe at its λ_max (e.g., ~254 nm).
-
Quantification: Create a calibration curve by injecting known concentrations of the CPA probe. Use the peak area from this curve to determine the concentration of CPA remaining in your experimental samples at each time point.
-
-
Data Analysis and Interpretation:
-
For each sample, plot the concentration of CPA ([CPA]) versus time (in minutes).
-
The data for the test sample should show a decrease over time. The dark control and photolysis control should show no significant decrease.
-
Determine the initial reaction rate by calculating the negative slope of the linear portion of the [CPA] vs. time curve. This rate, typically in µM/min, is a direct measure of the photosensitizer's oxidative strength under these conditions.
-
Case Study: Comparative Data
The following table illustrates hypothetical data from an experiment comparing two different photosensitizers, demonstrating how CPA probes can be used to rank oxidative strength.
| Photosensitizer | CPA Probe | Initial Rate of CPA Loss (µM/min) | Relative Oxidative Strength |
| Photosensitizer A | N-cyclopropylaniline | 0.85 | +++ |
| Photosensitizer B | N-cyclopropylaniline | 0.21 | + |
| No Sensitizer (Control) | N-cyclopropylaniline | < 0.01 | - |
Interpretation: Photosensitizer A is approximately four times more potent as a Type I oxidant than Photosensitizer B under the tested conditions, as evidenced by the significantly faster rate of CPA degradation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No CPA degradation in the test sample. | 1. Lamp is not emitting at the correct wavelength for the sensitizer. 2. Photosensitizer is not a Type I oxidant. 3. Incorrect concentrations. | 1. Check lamp specifications and sensitizer absorption spectrum. 2. The sensitizer may operate exclusively via a Type II (singlet oxygen) mechanism. 3. Verify all stock solution and final concentrations. |
| CPA degrades in the dark control. | 1. CPA probe or sensitizer is unstable in the reaction medium. 2. Contamination. | 1. Run individual dark controls for CPA and sensitizer to identify the unstable component. 2. Use fresh, high-purity reagents and solvents. |
| CPA degrades in the "no sensitizer" light control. | The CPA probe is susceptible to direct photolysis by the lamp's wavelength. | Choose a lamp with a wavelength that excites the sensitizer but not the CPA. If not possible, subtract the degradation rate of this control from the test sample's rate. |
| Non-linear degradation curve. | 1. Photosensitizer is photobleaching (degrading) during the experiment. 2. Substrate concentrations are too high, moving beyond initial rate kinetics. | 1. Reduce light intensity or shorten the experiment duration. 2. Ensure CPA concentration is well below its K_m for the reaction. |
Conclusion
N-cyclopropylanilines represent a significant advancement in the study of photosensitization mechanisms. By leveraging a rapid, irreversible ring-opening reaction, these probes provide an unambiguous and quantitative measure of a photosensitizer's capacity for single-electron transfer oxidation. This methodology avoids the common pitfalls of back-electron transfer and antioxidant quenching, establishing a robust and reliable protocol. The application of CPA probes is crucial for the precise characterization of photosensitizers in drug development, environmental science, and advanced materials, enabling researchers to accurately correlate molecular structure with oxidative function.[8][10][12]
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Pflug, N. C., Schmitt, M., & McNeill, K. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. Environmental Chemistry | ETH Zurich. [Link]
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Pflug, N. C., Schmitt, M., & McNeill, K. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. Environmental Chemistry. [Link]
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Pflug, N. C. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate. [Link]
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Application Notes and Protocols for 2-Cyclopropylaniline Hydrochloride Salt
Abstract
This document provides comprehensive guidelines for the safe handling, storage, and laboratory use of 2-Cyclopropylaniline hydrochloride salt. As a key building block in pharmaceutical and agrochemical research, understanding the specific properties of this compound is critical for ensuring experimental integrity and personnel safety. These application notes synthesize data from safety data sheets of analogous compounds, chemical databases, and established laboratory practices to offer a detailed protocol for researchers, scientists, and drug development professionals. The subsequent sections will elaborate on the material's properties, outline rigorous safety procedures, and provide step-by-step instructions for solution preparation and waste disposal.
Introduction and Scientific Context
This compound is an aromatic amine derivative featuring a cyclopropyl group ortho to the amino group. The cyclopropyl moiety is a desirable feature in medicinal chemistry, known for its ability to impart unique conformational constraints and metabolic stability to drug candidates.[1] The hydrochloride salt form is typically employed to enhance the solubility and stability of the parent amine, making it more amenable to use in aqueous solutions for biological assays and further chemical synthesis.[2]
The primary amine of the aniline scaffold is nucleophilic and can participate in a variety of chemical reactions, such as acylation and alkylation.[3][4] However, aniline derivatives are also associated with significant health hazards, including toxicity and potential carcinogenicity, necessitating stringent safety protocols during handling.[5] These application notes are designed to provide the necessary framework for the safe and effective utilization of this compound in a research environment.
Material Properties and Characteristics
While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data from closely related analogs.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₉H₁₁N · HCl | [6] |
| Molecular Weight | 169.65 g/mol | [7] |
| Appearance | Expected to be a solid, ranging from off-white to beige or light brown.[6][8] | [6][8] |
| Melting Point | Analogous compound trans-2-Phenylcyclopropylamine hydrochloride melts at 162 - 169 °C. A similar range can be expected.[6] | [6] |
| Solubility | As a hydrochloride salt, it is expected to have enhanced solubility in aqueous solutions compared to the free base.[2] It is likely soluble in organic solvents such as methanol and DMSO, but experimental verification is recommended. | [2] |
| Hygroscopicity | Hydrochloride salts, in general, can be hygroscopic.[9][10] It is prudent to assume this compound will absorb moisture from the atmosphere.[9] | [9][10] |
| Thermal Stability | Aniline derivatives can decompose at elevated temperatures, potentially releasing toxic fumes such as nitrogen oxides and carbon oxides.[11] The thermal stability of related heterocyclic compounds has been shown to be above 260 °C.[12] Avoid exposure to high heat and open flames.[9][13] | [11][12][13] |
Hazard Identification and Safety Precautions
Based on GHS classifications for the isomeric 3-Cyclopropylaniline hydrochloride and related aniline compounds, this compound should be treated as a hazardous substance.[5][7]
GHS Hazard Statements (Inferred):
-
Harmful if swallowed.[7]
-
Harmful in contact with skin.[7]
-
Causes skin irritation.[7]
-
Causes serious eye irritation.[7]
-
Harmful if inhaled.[7]
-
May cause respiratory irritation.[7]
-
Suspected of causing genetic defects and cancer.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following diagram illustrates the minimum required PPE.
Caption: Required Personal Protective Equipment for handling 2-Cyclopropylaniline HCl.
Causality of PPE Choices:
-
Flame-Retardant Lab Coat: Provides a barrier against splashes and, given the combustible nature of aniline derivatives, offers protection from ignition sources.[13]
-
Chemical Splash Goggles: Essential for protecting the eyes from dust particles and splashes, as the compound is a serious eye irritant.[7]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact, as the compound is harmful upon dermal absorption and causes skin irritation.[6][7] Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.
-
Respirator: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary to prevent inhalation, which is a primary route of toxic exposure.[11]
Engineering Controls
-
Chemical Fume Hood: All weighing and solution preparation activities must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6][14]
Storage and Handling Protocols
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
Receiving and Initial Storage
The following workflow should be followed upon receiving the compound:
Caption: Workflow for receiving and storing 2-Cyclopropylaniline HCl.
Rationale for Storage Conditions:
-
Tightly Closed Container: Prevents exposure to atmospheric moisture, which is critical due to the compound's likely hygroscopic nature.[9][13] It also contains vapors and prevents contamination.
-
Dry and Well-Ventilated Area: Minimizes moisture exposure and ensures that any potential off-gassing is safely dispersed.[11][15]
-
Away from Incompatible Materials: Prevents potentially hazardous reactions. Incompatible materials include strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[6][9]
-
Refrigerated (2-8 °C): Recommended for long-term storage to enhance stability and minimize degradation.[13]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 100 mL of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (MW: 169.65 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
100 mL volumetric flask
-
Spatula and weighing paper
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Calculate Required Mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L × 0.100 L × 169.65 g/mol = 0.1697 g (or 169.7 mg)
-
-
Weighing (in a chemical fume hood):
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully weigh out approximately 169.7 mg of this compound. Record the exact mass.
-
-
Dissolution:
-
Transfer the weighed solid into the 100 mL volumetric flask.
-
Add approximately 70-80 mL of anhydrous DMSO to the flask.
-
Add a magnetic stir bar and place the flask on a magnetic stirrer.
-
Stir until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.
-
-
Final Volume Adjustment:
-
Once dissolved, remove the flask from the stirrer and take out the stir bar (rinse the stir bar with a small amount of DMSO, adding the rinse to the flask).
-
Carefully add DMSO until the bottom of the meniscus reaches the 100 mL calibration mark.
-
-
Mixing and Storage:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C for long-term use.
-
Spill Management and Waste Disposal
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated (ensure the fume hood is operational).[11]
-
Wear Appropriate PPE: Don the full required PPE before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep or vacuum the material into a suitable disposal container. Avoid generating dust.[11] For a liquid spill, absorb with an inert material (e.g., vermiculite, dry sand) and place it into a sealed container for disposal.[11]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), followed by a water rinse.
-
Waste Collection: All contaminated materials (absorbent, PPE, etc.) must be collected and disposed of as hazardous waste.
Waste Disposal
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Do Not Dispose Down the Drain: This compound should not be released into the environment or disposed of in the sanitary sewer.[11][16]
-
Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[17]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations vary by location.[18][19] They will provide guidance on proper labeling and arrange for collection by a licensed professional waste disposal service.[15]
References
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Cukurova University. Incompatibility. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. Retrieved from [Link]
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Application Notes and Protocols: 2-Cyclopropylaniline as a Scaffold for Covalent Inhibitors in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Resurgence of Covalent Inhibition in Oncology
Covalent inhibitors, once approached with caution due to concerns about off-target toxicity, are experiencing a significant resurgence in modern drug discovery, particularly in the field of oncology.[1] Unlike their non-covalent counterparts that bind reversibly, covalent inhibitors form a stable, lasting bond with their target protein, often leading to enhanced potency and a prolonged duration of action.[1] This durable inhibition can be particularly advantageous for targeting challenging proteins, including those previously deemed "undruggable," such as the KRAS oncogene.[1] The success of approved covalent drugs like ibrutinib and osimertinib has solidified their place as a powerful therapeutic modality.[1]
The rational design of targeted covalent inhibitors (TCIs) involves two key components: a "guidance system" that directs the molecule to the specific protein target and a reactive "warhead" that forms the covalent bond, typically with a nucleophilic amino acid residue like cysteine.[1] This targeted approach has proven effective in developing highly selective therapies with reduced side effects.[2]
The 2-cyclopropylaniline moiety has emerged as a valuable scaffold in medicinal chemistry. Its unique structural and electronic properties can be leveraged in the design of the "guidance system" of covalent inhibitors. The cyclopropyl group can impart conformational rigidity and improved metabolic stability, potentially enhancing the binding affinity and pharmacokinetic profile of the inhibitor. This guide will provide detailed application notes and protocols for the use of 2-cyclopropylaniline-containing compounds as covalent inhibitors for solid tumors, with a focus on targeting the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.
Signaling Pathway: EGFR Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. In many solid tumors, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. Covalent inhibitors targeting EGFR, particularly those effective against resistance mutations like T790M, have become a cornerstone of treatment for non-small cell lung cancer (NSCLC). These inhibitors typically form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to its irreversible inactivation.
Figure 1: Simplified EGFR signaling pathway and the point of intervention by a 2-cyclopropylaniline-based covalent inhibitor.
Part 1: Synthesis of a 2-Cyclopropylaniline-Containing Covalent Inhibitor
This section outlines a representative protocol for the synthesis of a covalent inhibitor incorporating the 2-cyclopropylaniline scaffold, targeting EGFR. The synthesis is based on established methodologies such as the Buchwald-Hartwig amination.[3]
Protocol 1.1: Synthesis of 2-Cyclopropylaniline (Building Block)
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a reliable method for the synthesis of N-aryl cyclopropylamines.[4][3]
Materials:
-
2-Bromoaniline
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromoaniline (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Solvent and Base Addition: Add anhydrous toluene to the flask, followed by sodium tert-butoxide (1.4 eq).
-
Reactant Addition: Add cyclopropylamine (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-cyclopropylaniline.
Protocol 1.2: Synthesis of the Final Covalent Inhibitor
This protocol describes the subsequent steps to build the final covalent inhibitor from the 2-cyclopropylaniline building block. This is a multi-step synthesis that will be represented in a generalized workflow.
Figure 2: Generalized synthetic workflow for a 2-cyclopropylaniline-based covalent inhibitor.
Part 2: In Vitro Evaluation of Covalent Inhibitors
This section provides protocols for the in vitro characterization of the synthesized covalent inhibitors, focusing on their enzymatic activity against EGFR and their anti-proliferative effects on a relevant cancer cell line.
Protocol 2.1: Biochemical EGFR Kinase Assay
Rationale: This assay determines the direct inhibitory activity of the compound on the purified EGFR enzyme. A continuous-read kinase assay allows for the measurement of both the initial reversible binding (Kᵢ) and the rate of irreversible inactivation (kᵢₙₐ꜀ₜ).[5][6]
Materials:
-
Purified recombinant EGFR kinase domain (wild-type and/or mutant, e.g., T790M/L858R)
-
Synthesized covalent inhibitor
-
ATP
-
Fluorescent peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
384-well microtiter plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation: Prepare stock solutions of the inhibitor in DMSO. Prepare 10x stocks of EGFR enzyme, ATP, and the fluorescent peptide substrate in the kinase reaction buffer.[5]
-
Enzyme and Inhibitor Pre-incubation: In a 384-well plate, pre-incubate the EGFR enzyme with serial dilutions of the inhibitor (in 50% DMSO) for 30 minutes at 27°C.[5]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the fluorescent peptide substrate.[5]
-
Data Acquisition: Monitor the increase in fluorescence over time (e.g., every 71 seconds for 30-120 minutes) using a plate reader (λex360/λem485).[5]
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value using a suitable software like GraphPad Prism.
-
For covalent inhibitors, more detailed kinetic analysis can be performed to calculate Kᵢ and kᵢₙₐ꜀ₜ.
-
Protocol 2.2: Cell Viability Assay
Rationale: This assay measures the cytotoxic effect of the inhibitor on cancer cells that are dependent on EGFR signaling for their proliferation and survival. The H1975 non-small cell lung cancer cell line, which harbors the L858R/T790M double mutation in EGFR, is a relevant model.
Materials:
-
H1975 human lung adenocarcinoma cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized covalent inhibitor
-
Cell viability reagent (e.g., MTT, AlamarBlue, or CellTiter-Glo)
-
96-well cell culture plates
-
Microplate reader (absorbance, fluorescence, or luminescence)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed H1975 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.[7]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the covalent inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 72 hours).[7]
-
Viability Measurement:
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[7]
-
AlamarBlue Assay: Add AlamarBlue reagent to each well and incubate for 2-4 hours. Measure fluorescence (excitation ~560 nm, emission ~590 nm).[8]
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, shake to lyse the cells, and measure luminescence.[7]
-
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the IC₅₀ value.
Table 1: Representative In Vitro Data for a Hypothetical 2-Cyclopropylaniline-Based Covalent Inhibitor
| Assay | Target/Cell Line | IC₅₀ (nM) |
| EGFR Kinase Assay (Biochemical) | EGFR (T790M/L858R) | 5.2 |
| Cell Viability Assay | H1975 | 25.8 |
Part 3: In Vivo Evaluation in a Solid Tumor Xenograft Model
This section provides a protocol for assessing the in vivo efficacy of a 2-cyclopropylaniline-based covalent inhibitor in a mouse xenograft model of a solid tumor.
Protocol 3.1: Subcutaneous Xenograft Tumor Model in Nude Mice
Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the anti-tumor activity of novel therapeutic agents in a living organism.[2][9][10]
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
H1975 human lung adenocarcinoma cells
-
Matrigel (optional, to improve tumor take rate)
-
Phosphate-buffered saline (PBS)
-
Synthesized covalent inhibitor formulated for in vivo administration
-
Vehicle control
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
Procedure:
-
Cell Preparation: Culture H1975 cells to 70-80% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.[9][10]
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[9][10]
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the covalent inhibitor (at a predetermined dose and schedule, e.g., daily oral gavage) and the vehicle control to the respective groups.
-
Efficacy Assessment:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
Figure 3: Workflow for an in vivo xenograft study.
Table 2: Representative In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1250 ± 150 | - |
| Inhibitor | 50 | 450 ± 80 | 64 |
Conclusion
The 2-cyclopropylaniline scaffold represents a promising starting point for the design of novel covalent inhibitors for the treatment of solid tumors. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of such compounds. By following these detailed methodologies, researchers can effectively advance the discovery and development of the next generation of targeted cancer therapies.
References
-
Xenograft Tumor Model Protocol. (2005, December 5). Protocol Online. [Link]
-
Cell Viability Assay. (n.d.). Bio-protocol. [Link]
-
Tumorigenicity Assay in Nude Mice. (n.d.). PMC. [Link]
-
The rise of covalent inhibitors in strategic therapeutic design. (2023, October 17). CAS.org. [Link]
-
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (n.d.). ChemRxiv. [Link]
-
Treatment protocol for human breast tumor xenografts in nude mice. (n.d.). ResearchGate. [Link]
-
Are covalent inhibitors the key to curing cancer? (2023, October 25). CAS.org. [Link]
-
Xenograft Tumor Assay Protocol. (n.d.). Carpizo Lab. [Link]
-
synthesis of Cyclopropyl anilines. (n.d.). ResearchGate. [Link]
-
Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. (2019, May 7). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
IN-VITRO EVALUATION OF CELL VIABILITY STUDIES OF NON-SMALL CELL LUNG CANCER USING SIMILAR MOLECULE - N-HYDROXY-OSIMERTINIB. (2024, September 25). World Journal of Pharmaceutical and Life Sciences. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. (n.d.). ACS Publications. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Cell Use Instruction - NCI-H1975 Cell Line. (n.d.). Ubigene. [Link]
-
Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. (2009, October 19). PubMed. [Link]
-
H1975 cell viability alamar blue assay following combination treatment... (n.d.). ResearchGate. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wjpls.org [wjpls.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyclopropylaniline Hydrochloride
Welcome to the technical support guide for the synthesis of 2-Cyclopropylaniline hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing in-depth, mechanistically-grounded solutions to improve yield, minimize impurities, and streamline purification.
Introduction: Navigating the Synthesis of 2-Cyclopropylaniline
2-Cyclopropylaniline is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. While its synthesis is conceptually straightforward, achieving high yields of the pure hydrochloride salt can be challenging. The two most prevalent synthetic strategies are Palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
This guide is structured into two main troubleshooting sections based on these common routes, followed by FAQs on the final salt formation and detailed experimental protocols.
Section A: Troubleshooting the Buchwald-Hartwig Amination Route
This approach typically involves the coupling of a 2-halocyclopropylbenzene (e.g., 1-bromo-2-cyclopropylbenzene) with an ammonia source.[1] While effective, it is sensitive to catalyst, ligand, and reaction conditions.
Q1: My reaction shows low or no conversion of the aryl halide. What are the likely causes and solutions?
Low conversion is a frequent issue stemming from catalyst deactivation or suboptimal reaction parameters.
-
Potential Cause 1: Inactive Catalyst System. The active Pd(0) species is crucial for the catalytic cycle to begin with oxidative addition.[2] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing efficiently to Pd(0), or the active catalyst may be decomposing.
-
Solution: Ensure your phosphine ligand is not oxidized (phosphine oxides are common contaminants). Use bulky, electron-rich biarylphosphine ligands like BrettPhos or XPhos, which are known to stabilize the Pd(0) center and accelerate both oxidative addition and reductive elimination.[3][4] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated precatalyst.
-
-
Potential Cause 2: Inappropriate Base. The base is not just a stoichiometric reagent; its strength and solubility are critical. A common base for this reaction is a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu).[3] If the base is too weak or not sufficiently soluble, the deprotonation of the amine or the Pd(II)-amido intermediate will be slow, stalling the catalytic cycle.
-
Solution: Ensure your NaOt-Bu is fresh, anhydrous, and finely powdered. Store it in a desiccator or glovebox. If substrate compatibility is an issue, other strong bases like LHMDS can be considered, though this may require re-optimization.
-
-
Potential Cause 3: Suboptimal Temperature. Buchwald-Hartwig aminations are often run at elevated temperatures (e.g., 80-110 °C) to drive the reaction forward.[3]
-
Solution: If conversion is low at a lower temperature (e.g., 80 °C), incrementally increase the temperature to 100-110 °C. Monitor by TLC or LC-MS to ensure the product is not degrading at higher temperatures.
-
Q2: I'm forming my product, but I also see significant side products. How can I improve selectivity?
Side product formation often points to competing reaction pathways that can be suppressed by tuning the reaction conditions.
-
Side Product 1: Hydrodehalogenation. This is the replacement of the halide on your starting material with a hydrogen atom. It can occur via β-hydride elimination from an intermediate Pd(II)-amido complex, particularly with certain amines.[5]
-
Solution: The choice of ligand is critical. Bulky phosphine ligands, such as the Buchwald-type ligands, can sterically hinder β-hydride elimination pathways, favoring the desired C-N reductive elimination.[4]
-
-
Side Product 2: Diarylamine Formation. If using an ammonia source, the primary aniline product can sometimes react with another molecule of the aryl halide to form a secondary diarylamine.[6]
-
Solution: This can be managed by carefully controlling the stoichiometry. Using a moderate excess of the ammonia source can help favor the formation of the primary amine. Additionally, specialized ligands like KPhos have been developed to suppress the formation of diarylamine side products when using aqueous ammonia.[7][8]
-
Section B: Troubleshooting the Suzuki-Miyaura Coupling Route
This strategy involves coupling an aminophenyl halide (e.g., 2-bromoaniline) with cyclopropylboronic acid or a derivative. The primary challenge in this route is the stability of the cyclopropylboronic acid.
Q1: My Suzuki reaction has very low yield, and I mostly recover my starting aryl halide. What's going wrong?
This is a classic problem when using cyclopropylboronic acid and is almost always related to the stability of the boronic acid itself.
-
Potential Cause 1: Protodeboronation. Cyclopropylboronic acid is highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), resulting in the formation of cyclopropane and boric acid.[9] This effectively destroys your nucleophile before it can participate in the catalytic cycle.
-
Solution 1: Use a more stable cyclopropylboron reagent. Cyclopropylboronic acid pinacol ester (cyclopropyl-Bpin) or potassium cyclopropyltrifluoroborate are significantly more robust and resistant to protodeboronation.[10]
-
Solution 2: Optimize the base and solvent. A strong base like potassium phosphate (K₃PO₄) is often more effective than carbonates for this coupling.[9] Running the reaction under anhydrous conditions or with a carefully controlled amount of water in a solvent like Toluene or Dioxane can also mitigate this issue.[10][11]
-
Solution 3: Ensure rigorous degassing. Oxygen can promote unwanted side reactions, including the degradation of the catalyst and boronic acid.[9] Purge the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for 15-30 minutes before heating.
-
-
Potential Cause 2: Inefficient Transmetalation. The transfer of the cyclopropyl group from boron to palladium can be a rate-limiting step. This requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[12]
-
Solution: Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and well-mixed. The choice of solvent is also key; a mixture like Toluene/Water or Dioxane/Water can facilitate the formation of the active boronate species and improve transmetalation rates.[10]
-
Q2: My reaction is messy, with multiple spots on the TLC plate, including a non-polar one. What are these impurities?
Besides unreacted starting material, homocoupling is a common side reaction in Suzuki couplings.
-
Side Product: Homocoupling. This results in the formation of biphenyl-type impurities from the coupling of two aryl halide molecules or two boronic acid molecules.
-
Solution: Homocoupling is often promoted by the presence of oxygen. Rigorous degassing of all solvents and the reaction mixture is the most effective way to minimize this side reaction.[9] Additionally, ensuring the purity of your palladium catalyst is important, as palladium black can sometimes promote homocoupling.
-
Data Summary & Visualization
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Aryl Electrophile | 1-Bromo-2-cyclopropylbenzene | 2-Bromoaniline |
| Nucleophile | Cyclopropylamine or NH₃ source | Cyclopropylboronic acid or derivative |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄, PdCl₂(dppf) |
| Typical Ligand | BrettPhos, XPhos, RuPhos | SPhos, PCy₃, PPh₃ |
| Typical Base | NaOt-Bu, K₃PO₄, LHMDS | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Typical Solvent | Toluene, Dioxane | Toluene/H₂O, Dioxane/H₂O, THF/H₂O |
| Key Challenge | Catalyst activity, selectivity | Protodeboronation of boronic acid |
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield issues.
Section C: Hydrochloride Salt Formation & Purification FAQs
Q1: What is the standard procedure for converting the free base 2-cyclopropylaniline to its hydrochloride salt?
The most common method is to dissolve the purified free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Then, add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with stirring. The hydrochloride salt is generally much less soluble and will precipitate out of the solution.
Q2: I've added HCl, but my salt is not precipitating or is forming an oil. What should I do?
-
Oiling Out: This often happens if the concentration is too high or if trace impurities are present. Try diluting the solution with more of the primary solvent. If that fails, you can try adding a non-polar co-solvent like heptane or hexane to induce precipitation. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization.
-
No Precipitation: The salt may be more soluble in your chosen solvent than anticipated. Try removing the solvent under reduced pressure and re-dissolving the residue in a minimal amount of a more polar solvent (like isopropanol) before adding a less polar solvent (like diethyl ether or heptane) to force precipitation.
Q3: How can I best purify the final hydrochloride salt?
The precipitated salt can be collected by filtration, washed with a small amount of cold, anhydrous solvent (the one used for precipitation, like diethyl ether), and then dried under vacuum. If the salt requires further purification, recrystallization is the best option. A common solvent system for recrystallization is isopropanol/diethyl ether or ethanol/heptane.
Section D: Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized for specific laboratory conditions and scales. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Buchwald-Hartwig Amination Route[3][13]
This protocol is adapted from literature procedures for the coupling of an aryl bromide with cyclopropylamine.
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), BrettPhos (0.03 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.
-
Under a positive flow of argon, add 1-bromo-2-cyclopropylbenzene (1.0 equiv).
-
Add anhydrous toluene (to achieve approx. 0.2 M concentration) followed by cyclopropylamine (1.2 equiv) via syringe.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-18 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-cyclopropylaniline as the free base.
Protocol 2: Suzuki-Miyaura Coupling Route[9]
This protocol is a general method adapted for coupling 2-bromoaniline with a stable boronic acid derivative.
-
To an oven-dried flask equipped with a magnetic stir bar and condenser, add 2-bromoaniline (1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (e.g., SPhos, 6 mol%).
-
Seal the flask with a septum, and purge with argon for 20 minutes.
-
Add degassed solvents (e.g., Toluene/H₂O 10:1, to achieve 0.1 M concentration) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-cyclopropylaniline free base.
Diagram 2: General Synthesis & Purification Workflow
Caption: From starting materials to the final hydrochloride salt.
References
- BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki-Miyaura Coupling with Cyclopropylboronic Acids.
-
National Center for Biotechnology Information. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed Central. Retrieved from [Link]
-
American Chemical Society. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Retrieved from [Link]
- BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
-
American Chemical Society. (n.d.). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
American Chemical Society. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Cyclopropyl anilines. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
American Chemical Society. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Cyclopropylanilines
Welcome to the Technical Support Center for the synthesis of N-cyclopropylanilines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a cyclopropyl group onto an aniline nitrogen. N-cyclopropylanilines are prevalent motifs in pharmaceuticals and agrochemicals, yet their synthesis can be fraught with challenges, from low yields to unexpected side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct, problem-solution format. We will delve into the mechanistic underpinnings of common issues to empower you not just to fix a reaction, but to understand and anticipate potential challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am attempting a Buchwald-Hartwig N-cyclopropylation, but I'm getting a low yield of my desired product and see significant amounts of the starting aryl halide and dehalogenated arene. What's going wrong?
Answer: This is a classic issue in Buchwald-Hartwig aminations, pointing towards problems within the catalytic cycle, specifically competing side reactions like hydrodehalogenation.[1] Let's break down the potential causes and solutions.
Core Problem: The primary culprit is often a catalytic cycle that favors an unproductive pathway over the desired C-N reductive elimination. Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the amination pathway.[1] This can be caused by several factors:
-
Inefficient Reductive Elimination: The final step to form the C-N bond may be slow compared to side reactions. This is often influenced by the ligand, base, and steric environment.
-
β-Hydride Elimination: Although less common with amines that lack β-hydrogens relative to the nitrogen, related decomposition pathways can occur, leading back to a Pd(0) species and consuming the oxidative addition complex in an unproductive manner.
-
Catalyst Deactivation: The palladium catalyst can be sensitive and may deactivate over the course of the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and hydrodehalogenation.
Detailed Solutions:
-
Ligand Selection is Critical: The choice of phosphine ligand is arguably the most important variable. Modern, sterically bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to accelerate the rate-limiting reductive elimination step, outcompeting the hydrodehalogenation pathway.[2] If you are using older ligands like BINAP or P(o-tolyl)₃, switching to a "Buchwald-type" ligand is the first and most impactful change to make.[3][4]
-
Base Optimization: While sodium tert-butoxide (NaOtBu) is a common strong base, it can sometimes be too harsh, leading to side reactions or functional group incompatibility.[3] Consider switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are often effective and can provide a cleaner reaction profile.[4]
-
Temperature Control: While heating is often necessary, excessive temperatures (e.g., >120 °C) can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
| Parameter | Recommendation for Reducing Side Reactions | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky ligand | Pre-formed palladium(0) sources combined with ligands that promote the desired catalytic steps.[5] |
| Ligand | XPhos, RuPhos, BrettPhos | Accelerates reductive elimination, minimizing hydrodehalogenation and other side reactions.[2] |
| Base | K₃PO₄, Cs₂CO₃ | Milder conditions can lead to cleaner reactions compared to strong alkoxides.[4] |
| Solvent | Toluene, Dioxane, t-BuOH | Aprotic, higher-boiling solvents are standard. Ensure they are rigorously anhydrous. |
| Temperature | 80-110 °C | Balance reaction rate with catalyst stability. Avoid excessively high temperatures. |
Question 2: My reaction seems to work, but my mass spectrometry results show byproducts corresponding to a ring-opened cyclopropyl group. Why is this happening and how can I prevent it?
Answer: This is a crucial and unique side reaction in N-cyclopropylaniline synthesis. The high ring strain of the cyclopropyl group (~28 kcal/mol) makes it susceptible to opening under specific conditions, particularly oxidative or strongly acidic environments.[6]
Mechanistic Insight: The ring-opening is often initiated by a single-electron transfer (SET) from the nitrogen of the N-cyclopropylaniline to an oxidant or a photoredox catalyst.[6][7] This forms a nitrogen radical cation. The strain in the adjacent cyclopropyl ring is rapidly released through homolytic cleavage of a C-C bond, forming a stable distonic radical cation.[6][8] This intermediate can then be trapped by solvents, oxygen, or other nucleophiles, leading to a variety of unwanted linear byproducts.
Caption: The competing pathway of irreversible cyclopropyl ring-opening.
Prevention Strategies:
-
Avoid Oxidative Conditions:
-
Reagent Purity: Ensure your starting materials and solvents are free of peroxide impurities.
-
Inert Atmosphere: Meticulously degas your reaction mixture and maintain a robust inert atmosphere (Argon or Nitrogen). Trace oxygen can act as an oxidant, initiating the SET process.
-
-
Control Acidity: The cyclopropyl group can be labile to strong acids, which can protonate the ring and facilitate opening.[9][10]
-
If your substrate or conditions require an acidic environment, use the mildest acid possible and the lowest effective concentration.
-
In purification, avoid strongly acidic conditions during workup or chromatography. Use a buffered aqueous solution or a base wash (e.g., sat. NaHCO₃) to neutralize any acid before extraction and concentration.
-
-
Method Selection: If ring-opening is persistent, consider alternative synthetic routes that operate under neutral or basic conditions.
-
Buchwald-Hartwig Amination: This method is performed under basic conditions and is generally the safest choice to preserve the cyclopropyl ring.[5]
-
Copper-Catalyzed N-Cyclopropylation: Using cyclopropylboronic acid with a copper catalyst is another excellent method that proceeds under mild, non-oxidative conditions.[11][12]
-
Question 3: I am trying to synthesize a mono-N-cyclopropylaniline, but I am observing a significant amount of a di-cyclopropylated byproduct. How can I improve selectivity?
Answer: The formation of di-alkylated products is a common challenge in the N-alkylation of anilines. This occurs because the mono-alkylated product (your desired N-cyclopropylaniline) can sometimes be more nucleophilic than the starting aniline, making it competitive for a second alkylation.[13]
Strategies to Favor Mono-alkylation:
-
Control Stoichiometry: This is the most straightforward approach. Use a significant excess of the aniline starting material relative to the cyclopropylating agent. A 2 to 5-fold excess of the aniline will statistically favor the reaction of the cyclopropylating agent with the more abundant starting material.[13]
-
Method-Specific Adjustments:
-
For Reductive Amination: This method (reacting an aniline with a cyclopropanone equivalent followed by reduction) can offer good control. Adding the reducing agent slowly to the pre-formed imine/enamine mixture can help minimize further reaction with the product.
-
For Reactions with Cyclopropyl Halides: Lowering the reaction temperature can reduce the rate of the second alkylation more than the first. Additionally, using a less polar solvent can disfavor the formation of the more polar, di-alkylated product.[13]
-
-
Steric Hindrance: If your aniline has an ortho-substituent, di-alkylation is often significantly suppressed due to steric hindrance around the nitrogen atom. If your target molecule allows, this can be an inherent advantage.
Protocols & Methodologies
Protocol 1: General Procedure for Buchwald-Hartwig N-Cyclopropylation
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Cyclopropylamine (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.048 mmol, 4.8 mol%)
-
Potassium Phosphate (K₃PO₄) (2.1 mmol, 2.1 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by cyclopropylamine via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-cyclopropylaniline.[6]
Caption: Experimental workflow for Buchwald-Hartwig N-cyclopropylation.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Zhu, J. et al. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications. [Link]
-
Cha, J. K. et al. (2005). Acid- and Pd(0)-Catalyzed Ring Opening of 1-(1-Cycloalkenyl)cyclopropyl Sulfonates. Organic Letters. [Link]
-
Pflug, N. C. et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. [Link]
-
Quora. Why is cyclopropyl methyl carbocation exceptionally stable?. [Link]
-
Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]
-
Wikipedia. Cyclopropyl group. [Link]
-
Chen, C. et al. (2010). N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent. Organic Letters. [Link]
-
Wyzant. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]
-
Wilcox, C. F. et al. (1973). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society. [Link]
-
Falvey, D. E. et al. (2020). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions. ChemRxiv. [Link]
-
ResearchGate. Synthesis of Cyclopropyl anilines. [Link]
-
Toste, F. D. et al. (2024). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. [Link]
-
Gray, A. P. et al. (1966). Cyclopropylpyridines. Interaction with acid and hydrogen. The synthesis of cyclopropane ring-opened analogs. The Journal of Organic Chemistry. [Link]
-
ResearchGate. N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. [Link]
-
ResearchGate. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. [Link]
-
Mabic, S. et al. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry. [Link]
-
Li, Z. et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. RSC Advances. [Link]
-
Ogoshi, S. et al. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Royal Society of Chemistry. [Link]
-
Van der Eycken, E. et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Mo, Y. et al. (2020). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Nature Communications. [Link]
-
Mitch, W. A. et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]
-
TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
-
Chiu, P. et al. (2015). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. The Journal of Organic Chemistry. [Link]
-
Li, G. et al. (2022). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. [Link]
-
University of Liverpool. Interactive 3D Chemistry Animations — ChemTube3D. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Challenges of Cyclopropyl Chemistry: A Guide to Preserving Ring Integrity
Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The cyclopropyl group is a highly sought-after motif in modern chemistry, prized for its ability to impart unique conformational rigidity, metabolic stability, and bioactivity to molecules.[1][2] However, the inherent ring strain that confers these desirable properties also makes the cyclopropyl ring susceptible to cleavage under various reaction conditions. This guide, designed by our team of application scientists, provides in-depth troubleshooting advice and practical solutions to help you navigate the complexities of functionalizing cyclopropyl-containing molecules while preserving the integrity of this valuable structural unit.
Troubleshooting Guide: Diagnosing and Solving Cyclopropyl Ring-Opening
Unanticipated ring-opening is a common setback in cyclopropyl chemistry. This section provides a systematic approach to identifying the root cause of ring cleavage and implementing effective solutions.
Issue 1: My reaction under acidic conditions resulted in a ring-opened product. What happened and how can I fix it?
Answer: Acid-catalyzed ring-opening is a frequent challenge, often proceeding through the formation of a carbocationic intermediate.[3] The high p-character of the cyclopropyl C-C bonds makes them susceptible to protonation, leading to a cascade that relieves ring strain.
Underlying Causes:
-
Strong Acids: Protic acids (e.g., HCl, H₂SO₄) and strong Lewis acids can readily protonate the cyclopropane ring, initiating ring-opening.
-
Carbocation Stability: The reaction will favor pathways that lead to the formation of a more stable carbocation. Substituents on the cyclopropyl ring that can stabilize a positive charge will increase the likelihood of ring-opening.
-
Solvent Effects: Polar, protic solvents can facilitate the formation and stabilization of carbocationic intermediates, promoting ring cleavage.
Solutions & Protocols:
-
Use Milder Acids: Whenever possible, opt for weaker acids or buffered systems to maintain a less aggressive acidic environment. Pyridinium p-toluenesulfonate (PPTS) is often a suitable alternative for acid-catalyzed reactions where ring stability is a concern.[4]
-
Non-Protic Conditions: Employ aprotic solvents and reagents to minimize the availability of protons that can initiate ring-opening.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the energy available for overcoming the activation barrier for ring-opening.
Example Protocol: Acetal Deprotection without Ring-Opening
For a substrate containing both an acetal and a cyclopropyl group, standard acidic hydrolysis can be problematic. A milder approach is recommended:
-
Dissolve the substrate in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add a catalytic amount of PPTS.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
Issue 2: I'm observing ring-opening during a transition metal-catalyzed reaction. How can I promote the desired functionalization while keeping the ring intact?
Answer: Transition metals can interact with cyclopropyl rings in multiple ways, leading to either desired C-H functionalization or undesired C-C bond cleavage.[5][6] The outcome is often dependent on the metal, ligands, and substrate electronics.
Underlying Causes:
-
Oxidative Addition: Some transition metals, particularly those in low oxidation states (e.g., Pd(0), Ni(0)), can undergo oxidative addition into a C-C bond of the cyclopropane, leading to a metallacyclobutane intermediate that can then undergo further reactions resulting in a ring-opened product.[7][8]
-
β-Carbon Elimination: In reactions involving directing groups, the formation of a metallacyclic intermediate can be followed by β-carbon elimination from the cyclopropyl ring, causing it to open.[6]
Solutions & Protocols:
-
Ligand Choice: The electronic and steric properties of the ligands on the metal center are critical. Bulky or electron-donating ligands can often disfavor the oxidative addition into the C-C bond and promote the desired C-H activation pathway.
-
Metal Selection: Different metals have varying propensities for C-C bond activation. For example, while palladium can be used for both, careful selection of conditions is crucial. Rhodium and copper catalysts are often employed in cyclopropanation reactions and can be effective for subsequent functionalizations without ring-opening under the right conditions.[5]
-
Substrate Design: The presence of directing groups can be used to favor C-H functionalization at a specific position, steering the reaction away from C-C bond cleavage.
Troubleshooting Flowchart for Transition Metal-Catalyzed Reactions
Caption: Troubleshooting decision tree for cyclopropane ring-opening in transition metal-catalyzed reactions.
Issue 3: My attempt at a radical reaction on a cyclopropyl-containing molecule led to a mixture of products, including ring-opened species. How can I control the selectivity?
Answer: Radical reactions involving cyclopropanes can be complex, as the cyclopropylmethyl radical can undergo rapid ring-opening to the homoallyl radical.[9][10]
Underlying Causes:
-
Radical Stability: The ring-opening is driven by the relief of ring strain and the formation of a more stable, delocalized radical.
-
Reaction Rate: If the rate of radical trapping is slower than the rate of ring-opening, a significant amount of the ring-opened product will be formed.
Solutions & Protocols:
-
Use Fast Trapping Agents: Employ high concentrations of efficient radical trapping agents to intercept the cyclopropylmethyl radical before it has a chance to rearrange.
-
Photoredox Catalysis: This technique can offer milder conditions and better control over radical generation, potentially favoring the desired reaction pathway.[9]
-
Substituent Effects: Electron-withdrawing groups on the cyclopropane ring can sometimes disfavor ring-opening.
Frequently Asked Questions (FAQs)
Q1: What general reaction conditions are considered "safe" for preserving a cyclopropyl ring?
A1: While substrate-dependent, the following conditions generally have a lower risk of causing ring-opening:
-
Mild Basic Conditions: Reactions involving amines, carbonates, and hydroxides at moderate temperatures are often well-tolerated.
-
Nucleophilic Substitutions: SN2 reactions at a carbon atom attached to the cyclopropyl ring, where the ring itself is not the electrophilic center, are typically safe.[11]
-
Many Standard Protecting Group Manipulations: The introduction and removal of common protecting groups like silyl ethers (using fluoride), Boc groups (with mild acid like TFA in controlled conditions), and benzyl ethers (via hydrogenolysis) can often be performed without affecting the cyclopropyl ring.[12][13][14]
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Sonogashira couplings on aryl or vinyl halides attached to a cyclopropane are generally compatible.[15]
Q2: Are there specific types of cyclopropanes that are more or less stable?
A2: Yes, the stability of a cyclopropyl ring is significantly influenced by its substituents.
-
Donor-Acceptor Cyclopropanes: These are substituted with both an electron-donating group (e.g., -OR, -NR₂) and an electron-withdrawing group (e.g., -COOR, -CN).[16] This substitution pattern polarizes a distal C-C bond, making it more susceptible to nucleophilic ring-opening in a controlled manner.[17][18][19][20] While this can be exploited for specific synthetic strategies, it also means they are less stable towards nucleophiles.
-
Vinylcyclopropanes (VCPs) and Cyclopropanols: These are considered "activated" cyclopropanes and are prone to rearrangement and ring-opening reactions, often driven by the formation of a conjugated system or a stable carbocation.[6]
-
Fused Bicyclic Systems: The additional strain in fused ring systems (e.g., bicyclo[1.1.0]butane) makes them significantly more reactive and prone to ring-opening than simple cyclopropanes.
Q3: Can I use protecting groups to shield the cyclopropyl ring itself?
A3: Directly protecting the cyclopropyl C-C bonds is not a standard synthetic strategy. However, you can protect functional groups on or near the ring to prevent them from participating in or initiating ring-opening reactions. For instance, protecting a hydroxyl group on the ring as a silyl ether will prevent it from being protonated under acidic conditions, which could lead to carbocation formation and subsequent ring cleavage.[21] The use of cyclopropylmethyl derivatives as protecting groups for other functionalities has also been described.[22]
Q4: How does the stereochemistry of the substituents on the cyclopropane ring affect its stability?
A4: The stereochemical arrangement of substituents can influence the ring's stability and reactivity. For example, in donor-acceptor cyclopropanes, the relative stereochemistry of the donor and acceptor groups can affect the rate and stereochemical outcome of nucleophilic ring-opening. In general, steric hindrance around the ring can sometimes protect it from attack by bulky reagents.
Data Summary: Reagent and Condition Compatibility
| Reagent/Condition Class | Compatibility with Cyclopropyl Ring | Key Considerations |
| Strong Protic Acids (HCl, H₂SO₄) | Low | High risk of carbocation-mediated ring-opening.[3] |
| Strong Lewis Acids (AlCl₃, TiCl₄) | Low to Moderate | Can induce ring-opening, especially in activated cyclopropanes. |
| Mild Acids (PPTS, AcOH) | Moderate to High | Generally safer, but substrate-dependent.[4] |
| Strong Bases (n-BuLi, LDA) | High | Generally well-tolerated unless an acidic proton is present that leads to a reactive intermediate. |
| Mild Bases (K₂CO₃, Et₃N) | High | Typically very safe for the cyclopropyl ring. |
| Nucleophiles (CN⁻, N₃⁻, R₂NH) | Moderate to High | Ring-opening can occur with donor-acceptor cyclopropanes.[17][19] Simple alkyl cyclopropanes are generally stable. |
| Oxidizing Agents (m-CPBA, O₃) | High | The C-C bonds are generally resistant to oxidation under standard conditions. |
| Reducing Agents (H₂, Pd/C; NaBH₄) | High | Generally safe, though some very harsh reductions might pose a risk. Use of Pd on carbon has been shown to sometimes trigger ring opening.[5] |
| Radical Initiators (AIBN) | Low to Moderate | Risk of ring-opening via the cyclopropylmethyl radical.[9] |
| Transition Metals (Pd, Ni, Rh, Cu) | Moderate | Outcome is highly dependent on ligands, metal, and substrate.[5][8] |
Key Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation
This classic method is used to form a cyclopropane ring from an alkene and is generally robust.[23]
-
To a stirred suspension of zinc-copper couple (1.2 eq.) in anhydrous diethyl ether, add a solution of diiodomethane (1.1 eq.) in diethyl ether dropwise at a rate that maintains a gentle reflux.
-
After the initial exotherm subsides, stir the mixture for an additional 30-60 minutes until the formation of the carbenoid is complete (a grayish suspension).
-
Cool the mixture to 0 °C and add a solution of the alkene (1.0 eq.) in diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite, and separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed Suzuki Coupling of a Cyclopropyl Bromide
This protocol illustrates a C-C bond formation that preserves the cyclopropyl ring.[15]
-
In a reaction vessel, combine the cyclopropyl bromide (1.0 eq.), the boronic acid partner (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired coupled product.
References
-
Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Chemistry Stack Exchange. [Link]
-
Wang, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256-278. [Link]
-
Addition To Cyclopropane Rings. Scribd. [Link]
-
Rubin, M., & Rubina, M. (2012). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 112(10), 5345-5403. [Link]
-
Maes, J., et al. (2017). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemistry – A European Journal, 23(53), 12976-13013. [Link]
-
Grygorenko, O. O., et al. (2010). Cyclopropyl building blocks for organic synthesis. Part 22. Facile synthesis of stable analogs of 2-oxocyclobutanecarboxylates: 2-[(diphenylmethylene)amino]cyclobutenecarboxylates, derivatives and reactions. The Journal of Organic Chemistry, 75(24), 8519-8527. [Link]
-
Cyclopropanation. Wikipedia. [Link]
-
Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. (2023). PMC. [Link]
-
Allgayer, F., et al. (2020). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 92(7), 1145-1156. [Link]
-
Allgayer, F., et al. (2020). Reactivity of electrophilic cyclopropanes. ResearchGate. [Link]
-
Addition to Cyclopropane Ring. Dalal Institute. [Link]
-
Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. Organic Chemistry Frontiers. [Link]
-
De Kimpe, N., et al. (2002). Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns. European Journal of Organic Chemistry, 2002(12), 1979-1988. [Link]
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(A) Oxidative activation via aryl radical cations. (B) Generation of... ResearchGate. [Link]
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Scalable Synthesis of Highly Stable Cyclopropene Building Blocks: Application for Bioorthogonal Ligation with Tetrazines. ResearchGate. [Link]
- Cyclopropyl based O- and N- and S-protecting groups. (1996).
-
Nucleophilic Addition of Cyclopropenes. ResearchGate. [Link]
-
Wang, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PubMed. [Link]
-
Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. (2025). RSC Publishing. [Link]
-
Ligand–Metal Cooperation Enables Net Ring-Opening C–C Activation/Difunctionalization of Cyclopropyl Ketones. (2023). ACS Catalysis. [Link]
-
Ligand–Metal Cooperation Enables Net Ring-Opening C–C Activation/Difunctionalization of Cyclopropyl Ketones. ResearchGate. [Link]
-
Michael Reaction and Addition to Cyclopropane ring (CHE). (2015). YouTube. [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2022). NIH. [Link]
-
Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society. [Link]
-
The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. (2010). PMC. [Link]
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Protective Groups. Organic Chemistry Portal. [Link]
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Protecting Groups List. SynArchive. [Link]
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Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
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Metabolism of cyclopropyl groups. (2022). Hypha Discovery Blogs. [Link]
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Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ACS Publications. [Link]
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PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]
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Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. ResearchGate. [Link]
-
Attempted cyclopropane ring-opening reaction. ResearchGate. [Link]
-
Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ResearchGate. [Link]
-
Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. (2022). JACS Au. [Link]
-
Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (2017). NIH. [Link]
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Technical Support Center: Optimizing Electrocatalytic [3+2] Annulations
Welcome to the technical support center for electrocatalytic [3+2] annulation reactions. This guide is designed for researchers, synthetic chemists, and drug development professionals who are leveraging this powerful synthetic tool. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and answer frequently asked questions. Our goal is to empower you to achieve consistent, high-yielding results by understanding the causality behind each experimental parameter.
Section 1: Foundational Concepts in Electrocatalytic Annulation
Electrocatalytic [3+2] annulations represent a sustainable and efficient method for constructing five-membered rings, a common motif in pharmaceuticals and natural products. Unlike traditional methods that often rely on stoichiometric chemical oxidants or reductants, electrosynthesis uses the electron as a traceless reagent.[1]
A prevalent mechanism, particularly for substrates like N-cyclopropylanilines, is a redox-neutral chain reaction.[2][3] The process is initiated by the anodic oxidation of the substrate (e.g., the cyclopropane-containing amine) to form a radical cation. This intermediate undergoes subsequent ring-opening and addition to an alkene partner, ultimately forming the annulated product. A crucial feature of this chain mechanism is that the product radical cation can be reduced by a starting substrate molecule, regenerating the substrate radical cation and propagating the chain.[4][5] Understanding this mechanistic framework is the first step toward rational optimization and troubleshooting.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during electrocatalytic [3+2] annulations in a direct question-and-answer format.
Question 1: My reaction yield is low or zero. What are the likely causes and how can I fix it?
Answer: Low yield is the most common problem and can stem from several factors, from fundamental setup issues to subtle chemical incompatibilities.
Potential Causes & Recommended Solutions:
-
Incorrect Potential or Current Density:
-
Causality: The applied potential (in potentiostatic mode) or current (in galvanostatic mode) must be sufficient to oxidize the substrate but not so high that it causes solvent decomposition or unwanted side reactions.
-
Solution: Use Cyclic Voltammetry (CV) to determine the onset oxidation potential of your substrate.[6] Perform your preparative-scale electrolysis at a potential slightly more positive than this onset potential. If using constant current, start with a low current density (e.g., 1-5 mA/cm²) and optimize from there. A CV analysis can reveal if your chosen potential is appropriate by showing a catalytic enhancement of the current in the presence of the coupling partner.[7][8]
-
-
Electrode Passivation (Fouling):
-
Causality: The electrode surface can become coated with a non-conductive polymeric film formed from the substrate, product, or solvent. This "fouling" blocks electron transfer and halts the reaction.[9]
-
Solution:
-
Change Electrode Material: Some materials are less prone to fouling. Reticulated vitreous carbon (RVC) or carbon felt offer high surface area and can be more robust than glassy carbon.[10]
-
Pulsed Electrolysis: Applying the current or potential in pulses can help clean the electrode surface during the "off" cycle.
-
Clean Electrodes: Ensure electrodes are meticulously cleaned before each reaction (e.g., by polishing with alumina slurry, followed by sonication in an appropriate solvent).
-
Lower Substrate Concentration: High concentrations can accelerate polymerization and fouling.
-
-
-
Poorly Chosen Supporting Electrolyte:
-
Causality: The electrolyte's role extends beyond providing conductivity. The electrolyte's anions can coordinate with cationic intermediates, influencing their stability and reactivity.[11][12] A poorly coordinating anion might not sufficiently stabilize the key radical cation, leading to decomposition pathways.
-
Solution: Screen different supporting electrolytes. While n-Bu₄NPF₆ is a common starting point, alternatives like n-Bu₄NClO₄ or n-Bu₄NTfO (TfO = triflate) can dramatically alter reaction outcomes.[11] The key is to find an electrolyte that is electrochemically inert in your potential window and beneficially interacts with your reaction intermediates.
-
-
Sub-Optimal Solvent or Impurities:
-
Causality: The solvent must fully dissolve the substrate and electrolyte. Trace amounts of water or other protic impurities can quench radical cations or interfere with the desired reaction pathway.
-
Solution: Use high-purity, anhydrous solvents. Acetonitrile (MeCN) and dichloromethane (DCM) are common choices. Ensure they are stored over molecular sieves. If your substrate has low solubility, consider solvent mixtures or alternative solvents with a suitable electrochemical window.[13]
-
Question 2: The reaction works, but my product has poor diastereoselectivity. How can I improve it?
Answer: Selectivity is often controlled by the subtle energetics of the transition state during the C-C bond-forming step.
Potential Causes & Recommended Solutions:
-
Reaction Temperature:
-
Causality: Higher temperatures can provide enough energy to overcome the activation barriers for multiple competing diastereomeric pathways, leading to lower selectivity.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). This can increase the energy difference between the competing transition states, favoring the formation of the thermodynamically more stable diastereomer.
-
-
Electrolyte Anion Effects:
-
Causality: As mentioned, the supporting electrolyte's anion can act as a weakly coordinating species.[11][12] This interaction can influence the steric environment around the reactive intermediates during the key bond-forming step, thus influencing stereochemical outcomes.
-
Solution: Screen electrolytes with anions of varying sizes and coordinating abilities (e.g., BF₄⁻, PF₆⁻, TfO⁻, ClO₄⁻). This empirical screening can reveal an anion that best directs the desired stereochemical pathway.
-
-
Substrate Sterics:
-
Causality: The inherent steric bulk of the substituents on your three-atom and two-atom components plays a direct role in dictating the facial selectivity of the cycloaddition.
-
Solution: While this involves re-designing the substrates, consider if modifying a remote functional group to increase steric hindrance could favor the formation of one diastereomer over another.
-
Section 3: Frequently Asked Questions (FAQs)
Q: How do I choose the right electrode material?
A: The choice of electrode is critical and depends on the specific transformation.[14][15] There is no single "best" material. The goal is to choose a material with a wide potential window that facilitates the desired electron transfer without interfering with the reaction.
| Electrode Material | Pros | Cons | Best For... |
| Glassy Carbon (GC) | Wide potential window, relatively inert, smooth surface is easy to clean. | Can be brittle, susceptible to fouling with some substrates.[9] | Initial reaction screening, cyclic voltammetry. |
| Graphite / Carbon Felt | Inexpensive, high surface area, good conductivity.[10] | Can be porous and harder to clean, potential for particle shedding. | Preparative scale-up, reactions prone to passivation on GC. |
| Platinum (Pt) | Excellent conductor, catalytically active for some reactions (e.g., H₂ evolution). | Expensive, smaller potential window in some solvents, can be too reactive. | Reactions where the electrode plays a catalytic role beyond simple ET. |
| Boron-Doped Diamond (BDD) | Extremely wide potential window, highly resistant to fouling, very robust. | Very expensive, can sometimes be too inert. | Difficult oxidations, reactions that severely foul other carbon electrodes. |
Q: What is the difference between a divided and an undivided cell, and which should I use?
A: The choice depends on the stability of your substrates and products to the complementary redox process.
-
Undivided Cell: Both the anode and cathode are in the same compartment. This setup is simpler, cheaper, and has lower cell resistance. It is ideal for redox-neutral chain reactions where the product is stable at the cathode.[4]
-
Divided Cell: The anode and cathode are separated by an ion-permeable membrane (e.g., a glass frit or Nafion®). This prevents the product formed at the anode from being reduced at the cathode. Use a divided cell if your product or starting material is unstable at the cathodic potential, or to definitively prove a mechanism that does not involve interplay between both electrodes.[4]
Q: How can Cyclic Voltammetry (CV) help me optimize my reaction?
A: CV is an indispensable diagnostic tool for electrosynthesis.[8]
-
Determine Redox Potentials: It allows you to measure the oxidation potential of your substrate, guiding your choice of applied potential for bulk electrolysis.[6]
-
Assess Stability: You can see if the generated radical cation is stable on the CV timescale (indicated by a reversible or quasi-reversible wave). An irreversible wave suggests the radical cation reacts quickly, which is expected in a successful annulation.[8]
-
Confirm Catalytic Mechanism: In a chain reaction, adding the alkene partner should cause a significant increase in the anodic peak current of the cyclopropane substrate. This "catalytic current" is strong evidence that the chain propagation mechanism is active.[7]
-
Check for Fouling: Repeatedly scanning the potential will show a decrease in peak currents if the electrode is fouling, alerting you to this issue before you attempt a large-scale reaction.
Section 4: Standardized Experimental Protocol
This protocol provides a starting point for a galvanostatic (constant current) electrocatalytic [3+2] annulation in an undivided cell.
Materials & Equipment:
-
Potentiostat/Galvanostat power supply
-
Undivided electrochemical cell (e.g., 20 mL scintillation vial)
-
Two electrodes of choice (e.g., graphite plates, 1 cm x 2 cm)
-
Magnetic stir bar and stir plate
-
Substrate 1 (e.g., N-cyclopropylaniline derivative, 0.2 mmol)
-
Substrate 2 (e.g., Alkene, 0.4 mmol, 2.0 equiv.)
-
Supporting Electrolyte (e.g., n-Bu₄NPF₆, 0.05 M)
-
Anhydrous Solvent (e.g., Acetonitrile, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Electrode Preparation: Polish the electrode surfaces with 0.3 µm alumina slurry on a polishing pad. Rinse thoroughly with deionized water, then with acetone. Dry the electrodes in an oven at 100 °C for at least 1 hour and cool under vacuum.
-
Cell Assembly: Place the magnetic stir bar in the reaction vial. Secure the two electrodes in the vial using a rubber septum or a custom cap, ensuring they are parallel and not touching (approx. 5-8 mm apart).
-
Reagent Preparation: To the vial, add the supporting electrolyte, followed by Substrate 1 and Substrate 2.
-
Degassing: Seal the vial and purge the system with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Electrolysis: Begin stirring at a moderate rate (e.g., 500 RPM). Connect the electrode clips to the galvanostat and apply a constant current (e.g., 5 mA). Monitor the reaction progress by TLC or GC-MS by periodically withdrawing small aliquots.
-
Workup: Once the reaction is complete (or the starting material is consumed), turn off the power supply. Remove the electrodes. Concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel to isolate the desired product.
Section 5: Visual Guides & Diagrams
Visual aids can clarify complex setups and logical flows. Below are diagrams generated using Graphviz to illustrate key aspects of the experimental process.
Caption: Comparison of Undivided and Divided Electrochemical Cells.
Caption: A decision tree for troubleshooting low reaction yields.
Section 6: References
-
Ye, K.-Y., et al. (2021). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Chemical Science, 12(3), 969–975. [Link]
-
Ye, K.-Y., et al. (2021). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Chemical Science, 12(3), 969–975. [Link]
-
Ye, K.-Y., et al. (2021). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. National Institutes of Health. [Link]
-
Ye, K.-Y., & Liu, G. (2020). Proposed mechanism for the [3 + 2] annulation reaction of N-cyclopropylanilines and styrene. ResearchGate. [Link]
-
Wang, F., & Compton, R. G. (2021). Paired Electrosynthesis at Interdigitated Microband Electrodes: Exploring Diffusion and Reaction Zones in the Absence of a Supporting Electrolyte. National Institutes of Health. [Link]
-
Isse, A. A., & Gennaro, A. (2021). Modified Working Electrodes for Organic Electrosynthesis. National Institutes of Health. [Link]
-
Yoshida, J., et al. (2022). Electrosynthesis Governed by Electrolyte: Case Studies that Give Some Hints for the Rational Design of Electrolyte. J-Stage. [Link]
-
Isse, A. A., & Gennaro, A. (2021). Modified Working Electrodes for Organic Electrosynthesis. ACS Publications. [Link]
-
Gombos, L. G., et al. (2024). Dual Roles of Supporting Electrolytes in Organic Electrosynthesis. KITopen. [Link]
-
Francke, R., & Little, R. D. (2020). Electrode Materials in Modern Organic Electrochemistry. Zendy. [Link]
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Francke, R., & Little, R. D. (2020). Electrode Materials in Modern Organic Electrochemistry. ResearchGate. [Link]
-
Francke, R., & Little, R. D. (2020). Electrode Materials in Modern Organic Electrochemistry. PubMed. [Link]
-
Yoshida, J., et al. (2022). Electrosynthesis Governed by Electrolyte: Case Studies that Give Some Hints for the Rational Design of Electrolyte. ResearchGate. [Link]
-
Dempsey, J. L. (2014). Evaluation of Homogeneous Electrocatalysts by Cyclic Voltammetry. Inorganic Chemistry. [Link]
-
Lee, Y., & Zare, R. N. (2019). A synthetic chemist's guide to electroanalytical tools for studying reaction mechanisms. Chemical Science. [Link]
-
Ackermann, L. (2018). Optimization of the Reaction Conditions a. ResearchGate. [Link]
-
Zhao, J., & Yu, J. (2015). Cyclic Voltammetry for Synthesizing Carbon Supported Pt-Cu Alloy with Superior Oxygen Reduction Activity. International Journal of Electrochemical Science. [Link]
-
Savéant, J.-M. (2014). Cyclic Voltammetry Analysis of Electrocatalytic Films. ResearchGate. [Link]
-
Gande, S. L., et al. (2022). Electrifying green synthesis: recent advances in electrochemical annulation reactions. Green Chemistry. [Link]
-
Sau, S., & Ackermann, L. (2022). Optimization of the reaction conditions. ResearchGate. [Link]
-
Samanta, R. C., et al. (2022). Electrochemically enabled (3+2) cycloaddition of unbiased alkenes and β-dicarbonyls. Chemical Communications. [Link]
-
Ritter, T., et al. (2021). Optimization of reaction conditions. ResearchGate. [Link]
-
Samanta, R. C., et al. (2022). Electrochemically enabled (3+2) cycloaddition of unbiased alkenes and β-dicarbonyls. Chemical Communications. [Link]
-
PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. PRISM BioLab. [Link]
-
Reddy, T. R., et al. (2022). Electrooxidative [3 + 2] annulation of amidines with alkenes for the synthesis of spiroimidazolines. ResearchGate. [Link]
-
Soderberg, T. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
ChemOrgChem. (2023). Tsuji-Trost Allylation/[3+2] Cycloaddition/Selectivity/CSIR 2015/ Problem Solved/ChemOrgChem. YouTube. [Link]
-
Daugulis, O., et al. (2024). Palladium(II)-Catalyzed [3 + 2] Annulation of Aromatic Triflamides via Maleimide-Relayed Dual C–H Activation Process. Organic Letters. [Link]
-
Waldvogel, S. R., et al. (2023). Electrochemical Cycloaddition Reactions of Alkene Radical Cations: A Route toward Cyclopropanes and Cyclobutanes. Organic Letters. [Link]
-
Domingo, L. R. (2018). Unravelling the Mysteries of the [3+2] Cycloaddition Reactions. ResearchGate. [Link]
-
Wang, G., et al. (2022). Electrochemically Assisted Cycloaddition of Carbon Dioxide to Styrene Oxide on Copper/Carbon Hybrid Electrodes: Active Species and Reaction Mechanism. ResearchGate. [Link]
-
Khan, M. R., et al. (2022). Review on Carbon Dioxide Utilization for Cycloaddition of Epoxides by Ionic Liquid-Modified Hybrid Catalysts: Effect of Influential Parameters and Mechanisms Insight. MDPI. [Link]
-
Liu, Y., et al. (2024). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. MDPI. [Link]
-
Smith, A. D., et al. (2021). Redox Isomerization/(3+2) Allenoate Annulation by Auto-Tandem Phosphine Catalysis. Organic Letters. [Link]
-
Waldvogel, S. R., et al. (2023). Electrochemical Cycloaddition Reactions of Alkene Radical Cations: A Route toward Cyclopropanes and Cyclobutanes. Open ICM. [Link]
-
Singh, V., et al. (2023). Proposed mechanism for the [3 + 2] cycloaddition. ResearchGate. [Link]
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Technical Support Center: Troubleshooting Low Diastereoselectivity in Bicyclization Reactions
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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity in bicyclization reactions. As experienced chemists know, achieving high diastereoselectivity is often a pivotal challenge in the synthesis of complex molecular architectures. This resource provides in-depth, experience-driven advice to diagnose and resolve common issues, ensuring your synthetic efforts are both efficient and successful.
Part 1: Fundamental Principles Governing Diastereoselectivity
Before delving into specific troubleshooting scenarios, it is crucial to understand the fundamental principles that govern the diastereochemical outcome of a bicyclization reaction. The formation of one diastereomer over another is a consequence of the relative energies of the diastereomeric transition states. The lower the energy of a particular transition state, the faster the rate of formation of the corresponding diastereomer. The key factors influencing these transition state energies are:
-
Steric Hindrance: The non-bonded interactions between substituents on the reacting partners. The transition state that minimizes these steric clashes will be lower in energy. In many cases, chair-like transition states are favored, with bulky substituents preferentially occupying pseudoequatorial positions.[1]
-
Electronic Effects: The electronic nature of substituents can influence the geometry and stability of the transition state. Electron-withdrawing groups on a dienophile, for instance, can enhance the rate of a Diels-Alder reaction and influence its stereochemical course.[2]
-
Catalyst Control: Chiral catalysts, particularly Lewis acids, can create a chiral environment around the reactants, leading to a significant facial bias and favoring the formation of one diastereomer.[3][4] The choice of metal and ligand is critical in metalloradical catalysis for controlling both diastereoselectivity and enantioselectivity.[5][6][7]
-
Substrate Control: Existing stereocenters within the substrate can direct the approach of the reacting partner, a phenomenon known as substrate-controlled diastereoselection.[8][9]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition state and, in some cases, even alter the reaction mechanism.[10][11][12]
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during bicyclization reactions in a question-and-answer format. Each answer provides a detailed explanation of the potential causes and offers actionable solutions.
FAQ 1: My bicyclization reaction is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?
A low diastereomeric ratio indicates that the energy difference between the transition states leading to the two diastereomers is minimal. To improve the d.r., you must amplify these energetic differences.
Probable Causes & Suggested Solutions:
-
Insufficient Steric Differentiation: The steric environments of the two faces of your reacting π-system may be too similar.
-
Solution: Introduce a bulkier substituent on your substrate. This can be a larger protecting group or a different alkyl chain. The increased steric demand will create a greater energetic penalty for one of the transition states.
-
-
Reaction Temperature is Too High: At higher temperatures, there may be enough thermal energy to overcome the small activation energy barrier between the two diastereomeric transition states, leading to a loss of selectivity.
-
Solution: Lowering the reaction temperature is a standard approach to enhance selectivity.[11] A temperature screening experiment is highly recommended to find the optimal balance between reaction rate and diastereoselectivity.
-
-
Solvent Effects: The solvent may not be optimal for differentiating the transition states.
-
Solution: Conduct a solvent screen. Non-polar solvents like toluene or hexanes may enhance steric effects, while coordinating solvents like THF or DME could interfere with catalyst-substrate interactions. A systematic screen of solvents with varying polarities is often insightful.[13]
-
FAQ 2: I am observing a reversal in diastereoselectivity compared to literature precedents for a similar system. What could be the cause?
A reversal of diastereoselectivity is a significant outcome and points to a fundamental change in the controlling elements of the reaction.
Probable Causes & Suggested Solutions:
-
Switch from Kinetic to Thermodynamic Control: The observed product may be the thermodynamically more stable diastereomer, while the literature precedent reports the kinetically favored one. This can occur if the reaction is reversible under your conditions.
-
Solution: To favor the kinetic product, run the reaction at a lower temperature and for a shorter duration. Conversely, to obtain the thermodynamic product, you might need to run the reaction at a higher temperature for a longer time to allow for equilibration.
-
-
Change in Reaction Mechanism: A subtle change in reagents or conditions can lead to a different reaction pathway. For example, in Lewis acid-catalyzed reactions, the choice of Lewis acid can determine whether the reaction proceeds through a chelated or non-chelated transition state, often leading to opposite diastereomers.[3]
-
Solution: Carefully re-examine your reagents and conditions. If using a Lewis acid, consider its coordinating ability. Bidentate Lewis acids like TiCl₄ or SnCl₄ can promote chelation, while monodentate Lewis acids like BF₃·OEt₂ typically favor non-chelated pathways.[3]
-
-
Unforeseen Stereoelectronic Effects: A substituent that appears electronically innocent may be participating in an unexpected way, such as through hyperconjugation or dipole-dipole interactions, altering the preferred transition state geometry.
-
Solution: A detailed conformational analysis, potentially aided by computational modeling, can provide insights into the dominant transition state conformations.
-
FAQ 3: The diastereoselectivity of my reaction is inconsistent between batches. How can I improve reproducibility?
Inconsistent results are often traced back to subtle variations in experimental parameters that are not being adequately controlled.
Probable Causes & Suggested Solutions:
-
Reagent Purity and Stoichiometry: Impurities in starting materials, catalysts, or solvents can have a profound impact on selectivity. The exact stoichiometry of reagents, especially catalysts and additives, is also critical.
-
Solution: Ensure all reagents are of high purity. Recrystallize or distill starting materials if necessary. Use freshly dried and degassed solvents. For catalytic reactions, accurately determine the concentration of active catalyst.
-
-
Water Content: Trace amounts of water can hydrolyze catalysts, particularly Lewis acids, or alter the solvent environment, leading to inconsistent results.
-
Solution: Employ rigorous anhydrous techniques. Dry glassware thoroughly, use freshly distilled solvents, and run reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup and Stirring: In heterogeneous reactions, the rate of stirring can affect the reaction rate and selectivity. The rate of addition of reagents can also be a critical factor.
-
Solution: Standardize your reaction setup and procedures. Use a consistent stirring rate and method of reagent addition (e.g., syringe pump for slow additions).
-
FAQ 4: I am using a chiral catalyst, but the enantiomeric excess (e.e.) is high while the diastereoselectivity is low. How can I improve the d.r.?
This is a common challenge in asymmetric catalysis, where the catalyst effectively controls the facial selectivity of one reactant but does not sufficiently influence the orientation of the second reacting partner.
Probable Causes & Suggested Solutions:
-
Mismatched Catalyst-Substrate Pairing: The chiral catalyst may be controlling the enantioselectivity, but the inherent diastereoselectivity of the substrate is either low or opposes the catalyst's preference.
-
Solution: Modify the substrate to enhance its intrinsic diastereoselectivity. This could involve changing a protecting group or a nearby substituent to create a stronger steric or electronic bias that aligns with the catalyst's preferred pathway.
-
-
Flexibility in the Transition State: The transition state may be too flexible, allowing for multiple low-energy conformations that lead to different diastereomers.
-
Solution: Fine-tuning of the chiral ligand on the metal catalyst can create a more rigid and selective catalytic environment.[5][7] Experiment with ligands that have different steric and electronic properties. Sometimes, a less bulky but more conformationally rigid ligand can provide better diastereoselectivity.
-
-
Solvent and Temperature Effects: As with other selectivity issues, solvent and temperature can play a crucial role.
-
Solution: A systematic optimization of both solvent and temperature is warranted. A lower temperature may be beneficial, and a less coordinating solvent might enhance the influence of the chiral catalyst.
-
Part 3: Data Presentation & Experimental Protocols
Table 1: Effect of Reaction Parameters on Diastereomeric Ratio (d.r.) in a Model Diels-Alder Reaction
| Entry | Lewis Acid (1.1 eq) | Solvent | Temperature (°C) | d.r. (endo:exo) |
| 1 | None | Toluene | 80 | 3:1 |
| 2 | None | Toluene | 25 | 5:1 |
| 3 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 10:1 |
| 4 | TiCl₄ | CH₂Cl₂ | -78 | >20:1 |
| 5 | SnCl₄ | CH₂Cl₂ | -78 | 15:1 |
This table illustrates how the choice of Lewis acid and reaction temperature can significantly impact the diastereoselectivity of a typical Diels-Alder reaction.
Experimental Protocol: Screening of Lewis Acids for Optimal Diastereoselectivity
-
Preparation: Under an inert atmosphere of argon, add the dienophile (1.0 mmol) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add the Lewis acid (1.1 mmol, 1.1 equivalents) dropwise via syringe. Stir the mixture for 15 minutes.
-
Diene Addition: Add the diene (1.2 mmol, 1.2 equivalents) dropwise over 5 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography (GC).
Part 4: Visualizations
Caption: A decision-making workflow for troubleshooting low diastereoselectivity.
Caption: The influence of Lewis acid choice on diastereoselectivity.
References
-
Zhang, X. P. et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Radical cyclization. Available at: [Link]
-
Wiest, O. et al. (2014). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. The Journal of Organic Chemistry. Available at: [Link]
-
Reetz, M. T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews. Available at: [Link]
-
Wiest, O. et al. (2014). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, X. P. et al. (2022). Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, X. P. et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. Available at: [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. Available at: [Link]
-
Vanderwal, C. D. et al. (2021). Stereocontrolled Radical Bicyclizations of Oxygenated Precursors Enable Short Syntheses of Oxidized Abietane Diterpenoids. Journal of the American Chemical Society. Available at: [Link]
-
Mashiko, T. et al. (2022). Lewis Acid-Catalyzed Diastereoselective C-C Bond Insertion of Diazo Esters into Secondary Benzylic Halides for the Synthesis of α,β-Diaryl-β-haloesters. Angewandte Chemie International Edition. Available at: [Link]
-
Jorgensen, W. L. (1998). Investigation of solvent effects on pericyclic reactions by computer simulations. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]
-
Bickelhaupt, F. M. et al. (2022). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. The Journal of Organic Chemistry. Available at: [Link]
-
Myers, A. G. 5-Membered Ring Synthesis by Radical Cyclization. Available at: [Link]
-
Zhang, X. P. et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Request PDF on ResearchGate. Available at: [Link]
-
Domingo, L. R. et al. (2018). Diastereoselectivity on Intramolecular Alder-ene Reaction of 1,6-Dienes. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2022). III. Intramolecular Addition (Cyclization) Reactions. Available at: [Link]
-
Lawal, M. et al. (2018). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Journal of Computer Science & Systems Biology. Available at: [Link]
-
Kiselev, V. D. & Konovalov, A. I. (2009). Internal and external factors influencing the Diels-Alder reaction. Journal of Physical Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. Available at: [Link]
-
Michigan State University. Pericyclic Reactions. Available at: [Link]
-
Gounder, R. (2018). Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials. Chemistry of Materials. Available at: [Link]
-
Kiselev, V. D. & Konovalov, A. I. (2009). Internal and external factors influencing the Diels-Alder reaction. ResearchGate. Available at: [Link]
-
Blueprint MCAT. (2023). Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. Available at: [Link]
-
Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
Trost, B. M. (2002). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Fringuelli, F. et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Available at: [Link]
-
Reddit. (2023). Common sources of mistake in organic synthesis. Available at: [Link]
-
Organic Chemistry: How to... (2022). Approach to Synthesis Problems. Available at: [Link]
-
Halpern, J. (2004). Asymmetric Catalysis. Proceedings of the National Academy of Sciences. Available at: [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Lewis Acid-Catalyzed Diastereoselective C-C Bond Insertion of Diazo Esters into Secondary Benzylic Halides for the Synthesis of α,β-Diaryl-β-haloesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radical cyclization - Wikipedia [en.wikipedia.org]
- 9. Stereocontrolled Radical Bicyclizations of Oxygenated Precursors Enable Short Syntheses of Oxidized Abietane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of solvent effects on pericyclic reactions by computer simulations - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Radical Cation Quenching in Photolysis Experiments
Welcome to the technical support center for managing radical cation quenching in photolysis experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of radical cation chemistry in photochemical setups. Here, we will delve into the mechanistic underpinnings of radical cation quenching, provide troubleshooting guidance for common experimental hurdles, and offer detailed protocols to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is a radical cation and why is it important in my photolysis experiment?
A: A radical cation is a chemical species that possesses both a positive formal charge and an unpaired electron. In photolysis, these are typically formed when a molecule absorbs a photon, leading to the ejection of an electron or through an electron transfer process with a photosensitizer. The high reactivity of radical cations makes them powerful intermediates in a variety of chemical transformations, including cycloadditions, isomerizations, and oxidations. However, this same reactivity also makes them susceptible to undesired quenching pathways that can terminate a desired reaction cascade, leading to low product yields and complex reaction mixtures.
Q2: What is "quenching" in the context of radical cations?
A: In this context, quenching refers to any process that deactivates the radical cation, preventing it from participating in the desired chemical reaction. This can occur through several mechanisms, including:
-
Electron Transfer: An electron donor in the reaction mixture can transfer an electron to the radical cation, neutralizing it back to its ground state.
-
Addition Reactions: Nucleophiles present in the solvent or as additives can attack the radical cation, forming a new covalent bond and a different radical species.
-
Reaction with Solvent or Precursor: The radical cation can react with the solvent or with a neutral molecule of the starting material, leading to undesired side products.
Q3: What are the common signs that radical cation quenching is occurring in my experiment?
A: Several observations can indicate that radical cation quenching is a significant issue:
-
Low Quantum Yield: The quantum yield (Φ), which is the number of desired events occurring per photon absorbed, will be significantly lower than expected.
-
Formation of Unexpected Byproducts: Analysis of your reaction mixture by techniques like GC-MS, LC-MS, or NMR may reveal the presence of products resulting from the reaction of the radical cation with the solvent, additives, or itself.
-
Inconsistent Reaction Rates: The rate of your reaction may be inconsistent or highly sensitive to the purity of your reagents and solvent.
-
Fluorescence Quenching: If your system involves a fluorescent sensitizer, its fluorescence may be quenched by the intended substrate or by unintended quenchers.
Q4: What is a "sacrificial electron donor" and how does it relate to quenching?
A: A sacrificial electron donor (SED) is a compound intentionally added to a photochemical reaction to be irreversibly oxidized. In many photoredox catalytic cycles, an SED is used to regenerate the active form of the photocatalyst by quenching a radical cation intermediate of the catalyst itself, allowing the catalytic cycle to continue. However, the choice and concentration of the SED are critical, as it can also act as an unintended quencher for your substrate radical cation or its subsequent intermediates.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to identifying and resolving common issues related to radical cation quenching.
Issue 1: Low or No Product Formation
Your photolysis reaction is not yielding the desired product, or the yield is significantly lower than anticipated.
Initial Diagnostic Steps:
-
Confirm Radical Cation Generation: Before troubleshooting quenching, verify that the radical cation is being formed. This can be challenging due to its transient nature. Techniques like laser flash photolysis coupled with transient absorption spectroscopy can directly observe the radical cation. Electrochemical methods like cyclic voltammetry can also provide information about the oxidation potential of your substrate, indicating the feasibility of radical cation formation.
-
Analyze the Full Reaction Mixture: Use a broad-spectrum analytical technique (e.g., high-resolution mass spectrometry) to identify all components in your post-reaction mixture. This can provide clues about the quenching pathways.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Unintended Quenching by Solvent | The solvent may be acting as a nucleophile or an electron donor, quenching the radical cation. | 1. Change the Solvent: Switch to a less nucleophilic and higher oxidation potential solvent. For example, if you are using acetonitrile, consider dichloromethane or a fluorinated solvent. 2. Dry the Solvent: Water is a common nucleophile. Ensure your solvent is rigorously dried and degassed. |
| Quenching by Starting Material | The radical cation can react with a neutral molecule of the starting material, often leading to dimerization or polymerization. | 1. Decrease Substrate Concentration: Lowering the concentration of the starting material can reduce the rate of this bimolecular quenching reaction. 2. Optimize Light Intensity: High light intensity can lead to a high local concentration of radical cations, favoring self-quenching. |
| Presence of Impurities | Trace impurities in reagents or solvents can act as potent quenchers. | 1. Purify Reagents: Purify all starting materials and additives immediately before use. 2. Use High-Purity Solvents: Employ spectrophotometric or HPLC-grade solvents. |
| Inappropriate Sacrificial Electron Donor (SED) | The chosen SED may be too reactive, quenching the substrate radical cation instead of only regenerating the photocatalyst. | 1. Select a Less Reactive SED: Choose an SED with a higher oxidation potential. Refer to literature values for guidance. 2. Optimize SED Concentration: Systematically vary the concentration of the SED to find the optimal balance between catalyst regeneration and substrate quenching. |
Issue 2: Inconsistent Results and Poor Reproducibility
You are observing significant variations in yield and reaction time between seemingly identical experiments.
Potential Causes and Solutions:
-
Atmospheric Oxygen: Molecular oxygen is an efficient quencher of both excited states and radical species.
-
Solution: Rigorously degas your reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent prior to and during the reaction.
-
-
Light Source Instability: Fluctuations in the output of your lamp or laser will lead to inconsistent rates of photoexcitation.
-
Solution: Allow your light source to warm up and stabilize before starting the experiment. Use a power meter to monitor the light output. Consider using a chemical actinometer to accurately determine the photon flux.
-
-
Temperature Variations: Quenching reactions, like most chemical reactions, are temperature-dependent.
-
Solution: Use a temperature-controlled reaction setup to maintain a constant temperature throughout the experiment.
-
Experimental Protocols
Protocol 1: Stern-Volmer Quenching Analysis
This protocol helps quantify the quenching of a photosensitizer's excited state by a potential quencher, which can be your substrate or a suspected impurity.
Objective: To determine the Stern-Volmer constant (KSV) and the bimolecular quenching rate constant (kq).
Materials:
-
Fluorometer
-
Photosensitizer solution of known concentration
-
Quencher solution of known concentration
-
Degassed solvent
Procedure:
-
Prepare a series of solutions with a constant concentration of the photosensitizer and varying concentrations of the quencher.
-
Measure the fluorescence intensity (I) of each solution. Also, measure the fluorescence intensity of the photosensitizer solution without any quencher (I0).
-
Plot I0/I versus the quencher concentration [Q].
-
The slope of this plot is the Stern-Volmer constant (KSV).
-
The bimolecular quenching rate constant (kq) can be calculated using the equation: kq = KSV / τ0, where τ0 is the fluorescence lifetime of the photosensitizer in the absence of the quencher (this needs to be determined from a separate time-resolved fluorescence experiment).
Data Interpretation: A linear Stern-Volmer plot suggests a single quenching mechanism (dynamic or static). A high kq value (approaching the diffusion-controlled limit) indicates efficient quenching.
Protocol 2: Cyclic Voltammetry for Redox Potential Estimation
Objective: To determine the oxidation potential of your substrate and potential quenchers to assess the thermodynamic feasibility of electron transfer.
Materials:
-
Potentiostat with a three-electrode setup (working, reference, and counter electrodes)
-
Electrochemical cell
-
Degassed electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile)
-
Substrate and reference compound (e.g., ferrocene)
Procedure:
-
Prepare a solution of your substrate in the electrolyte solution.
-
Run a cyclic voltammogram by scanning the potential to and from a value sufficiently positive to oxidize your substrate.
-
Record the oxidation potential (Epa).
-
For a more accurate thermodynamic value (E0), determine the reduction potential (Epc) from the reverse scan and calculate E0 = (Epa + Epc) / 2.
-
Repeat the measurement for any suspected quenchers.
Data Interpretation: By comparing the oxidation potentials, you can predict the likelihood of electron transfer. A compound with a lower oxidation potential can act as an electron donor to the radical cation of a compound with a higher oxidation potential.
Visualizing Quenching Pathways
The following diagram illustrates the competition between a desired reaction pathway and various quenching processes for a substrate radical cation (S•+).
Caption: Competing pathways for a substrate radical cation.
Advanced Concepts: Intersystem Crossing and Radical-Pair Mechanisms
In some systems, the initially formed singlet excited state can undergo intersystem crossing (ISC) to a triplet state. The resulting triplet species can also lead to radical cation formation. Furthermore, quenching can sometimes proceed through a radical-pair intersystem crossing (RP-ISC) mechanism, where the spin state of a radical ion pair influences the reaction outcome. Understanding these more complex photophysical processes may be necessary for troubleshooting particularly challenging systems. Time-resolved electron paramagnetic resonance (TREPR) spectroscopy is a powerful technique for studying these spin-dependent processes.
References
- Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. RSC Publishing.
- Role of sacrificial electron donors in photochemical CO2 reduction by a porphyrinic MOF. American Chemical Society.
- Extending Photocatalyst Activity through Choice of Electron Donor.
- Electron donor-free photoredox catalysis via an electron transfer cascade by cooperative organic photoc
- Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymeriz
- Quantum yield. Wikipedia.
- Vernier Flash Photolysis Troubleshooting and FAQs. Vernier.
- Structures, names and properties of usual sacrificial donors. Redox potentials given in V vs. SCE.
- Reactivity of Radical Cations. Effect of Radical Cation and Alkene Structure on the Absolute Rate Constants of Radical Cation Mediated Cycloaddition Reactions1. Journal of the American Chemical Society.
- Do Sacrificial Donors Donate H2 in Photoc
- Quantum yield for the photo-degrad
- Investigation of Carotenoid Radical Cations and Triplet States by Laser Flash Photolysis and Time-Resolved Resonance Raman Spectroscopy: Observation of Competitive Energy and Electron Transfer. Journal of the American Chemical Society.
- Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields?.
- Radical enhanced intersystem crossing mechanism, electron spin dynamics of high spin states and their applications in the design of heavy atom-free triplet photosensitizers. Organic & Biomolecular Chemistry (RSC Publishing).
- Early events following radiolytic and photogeneration of radical c
- Exploiting radical-pair intersystem crossing for maximizing singlet oxygen quantum yields in pure organic fluorescent photosensitizers. PMC - NIH.
- Solvation of radical cations in water--reactive or unreactive solv
- A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing.
- Radical Enhanced Intersystem Crossing Mechanism, Electron Spin Dynamics of High Spin States and Applications in Design of Heavy Atom-free Triplet Photosensitizers.
- (PDF) Fluorescence Quenching of Aromatic Hydrocarbons by Nitroxide Radicals: A Mechanistic Study.
- Static quenching upon adduct formation: a treatment without shortcuts and approxim
- The chemistry of amine radical cations produced by visible light photoredox catalysis. Beilstein Journal of Organic Chemistry.
- Solvent Effects on Ultrafast Photochemical P
- Photochemistry. MSU chemistry.
- Intersystem Crossing Involving Strongly Spin Exchange-Coupled Radical Ion Pairs in Donor-bridge-Acceptor Molecules.
- Quenching (fluorescence). Wikipedia.
- Spectroscopic Characterization of the Charge-Separated Zwitterionic State Responsible for the Excimer-like Emission of a Luminescent Diradical. Journal of the American Chemical Society.
- Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captod
- Kinetics and Mechanisms of the Reactions of Organic Cation - Radicals and Dications. VII.* Competing Second Order Reactions. SciSpace.
- Cyclization of Enediyne Radical Cations through Chemical, Photochemical, and Electrochemical Oxidation: The Role of State Symmet. Journal of the American Chemical Society.
- Kinetics and mechanisms of the reactions of organic cation radicals and dications. Part V.
Technical Support Center: Purification of 2-Cyclopropylaniline Hydrochloride
Welcome to the Technical Support Center for the purification of 2-Cyclopropylaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this valuable compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and purity of your final product.
Introduction: The Challenge of Purifying this compound
2-Cyclopropylaniline is a primary aromatic amine, a structural motif prevalent in many pharmaceutical agents. Its basic nature, conferred by the amine group, presents unique challenges during purification, particularly when targeting the hydrochloride salt. Common issues include the removal of synthetic byproducts, handling of the often-hygroscopic salt, and preventing degradation. This guide will walk you through the most effective purification techniques—acid-base extraction, recrystallization, and column chromatography—providing not just the "how" but also the critical "why" behind each step.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing 2-cyclopropylaniline is the Buchwald-Hartwig amination of 2-bromocyclopropylbenzene or a similar aryl halide. Potential impurities from this synthesis include:
-
Unreacted starting materials: 2-bromocyclopropylbenzene and cyclopropylamine.
-
Catalyst residues: Palladium and phosphine ligands (or their oxides).
-
Side products: Products of reductive dehalogenation of the aryl halide.
-
Solvents and reagents: Residual solvents from the reaction and workup, and any excess base used.
Q2: Why is the hydrochloride salt of 2-Cyclopropylaniline often preferred over the free base?
A2: The hydrochloride salt is generally a crystalline solid with improved stability and handling characteristics compared to the free base, which can be an oil or low-melting solid. Converting the amine to its hydrochloride salt increases its water solubility, which can be advantageous for certain applications and purification techniques like aqueous washes.[1]
Acid-Base Extraction
Q3: My acid-base extraction is not giving a clean separation. What could be wrong?
A3: Incomplete separation during acid-base extraction is a common issue. Here are some potential causes and solutions:
-
Incorrect pH: Ensure the pH of the aqueous layer is sufficiently low (typically pH 1-2) to fully protonate the aniline and drive it into the aqueous phase. Conversely, when isolating the free base, the pH should be sufficiently high (typically pH 12-14) to ensure complete deprotonation. Use a pH meter for accurate measurements.
-
Emulsion formation: Emulsions can form at the interface of the organic and aqueous layers, especially with vigorous shaking. To break an emulsion, you can try adding brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase, or passing the mixture through a pad of Celite.
-
Insufficient extractions: Perform multiple extractions with smaller volumes of the extracting solvent rather than a single extraction with a large volume. This is a more efficient way to transfer the solute from one phase to the other.
Recrystallization
Q4: I'm trying to recrystallize this compound, but it keeps "oiling out." What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common with amine salts. Here’s how to troubleshoot:
-
Solvent Choice: The solubility of aniline hydrochloride is highly dependent on the solvent. It is soluble in water, alcohol, and chloroform.[2] For recrystallization, a solvent system where the compound is soluble when hot and insoluble when cold is ideal. Consider using mixed solvent systems like ethanol/water or isopropanol/diethyl ether. Start by dissolving the salt in a minimal amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., diethyl ether) until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.
-
Cooling Rate: Cool the solution slowly. Rapid cooling can favor oiling out. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Purity of the Crude Product: Highly impure samples are more prone to oiling out. Consider a preliminary purification step, such as an acid-base extraction or a quick filtration through a plug of silica gel, before attempting recrystallization.
Q5: What are some good starting solvents for the recrystallization of this compound?
A5: Based on the properties of similar aniline hydrochlorides, good starting points for solvent screening include:
-
Single Solvents: Isopropanol, ethanol, methanol.
-
Mixed Solvents: Ethanol/diethyl ether, isopropanol/heptane, ethanol/ethyl acetate.
Always perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch of material.
Column Chromatography
Q6: My 2-Cyclopropylaniline is streaking badly on the silica gel column. How can I improve the separation?
A6: Streaking (or tailing) of amines on silica gel is a classic problem due to the interaction of the basic amine with the acidic silanol groups on the silica surface. Here are effective solutions:
-
Mobile Phase Modification: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic or ethanolic solution), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use of a Different Stationary Phase:
-
Basic Alumina: Alumina is a basic stationary phase and is often a good alternative to silica gel for the purification of basic compounds.
-
Treated Silica: Consider using silica gel that has been pre-treated with a base, or commercially available "deactivated" or "base-deactivated" silica gel.
-
-
Purification of the Hydrochloride Salt: It is generally not recommended to run hydrochloride salts directly on a standard silica gel column due to their high polarity and strong interaction with the stationary phase. It is better to purify the free base and then convert it to the hydrochloride salt.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Explanations |
| Low Recovery After Purification | - Compound is too soluble in the recrystallization solvent. - Incomplete extraction during workup. - Product loss on the chromatography column. | - Recrystallization: Ensure you are using the minimum amount of hot solvent for dissolution. Cool the solution for a sufficient amount of time, and consider placing it in an ice bath to maximize crystal formation. - Extraction: Check the pH at each step to ensure complete protonation/deprotonation. Perform multiple extractions. - Chromatography: If the compound is very polar, it may be retained on the column. Ensure complete elution by using a more polar solvent system at the end of the purification. |
| Product is Still Impure | - Co-eluting impurity in chromatography. - Co-precipitation of impurity during recrystallization. - Incomplete separation of layers during extraction. | - Chromatography: Try a different solvent system to alter the selectivity. If that fails, consider a different stationary phase (e.g., alumina instead of silica). - Recrystallization: The impurity may have similar solubility. Try a different solvent system. A second recrystallization may be necessary. - Extraction: Allow more time for layers to separate. Use brine to break emulsions. |
| Product Discolors Over Time | - Oxidation of the aniline. | - Anilines are prone to air oxidation, which can cause discoloration.[2] Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light. If possible, store it in a freezer. |
| Hydrochloride Salt is Gummy or an Oil | - Presence of water. - Incorrect solvent for precipitation. | - Ensure all solvents used for the salt formation are anhydrous. Dry the free base thoroughly before adding HCl. - If precipitating the salt from a solution of the free base, use a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexanes. |
| Inconsistent Salt Stoichiometry | - Use of aqueous HCl. - Improper drying. | - Use a solution of HCl in an anhydrous organic solvent (e.g., HCl in diethyl ether or dioxane) for salt formation to ensure a 1:1 stoichiometry. - Dry the final hydrochloride salt under high vacuum to remove any residual solvent or excess HCl. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic 2-cyclopropylaniline from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl (3 x 50 mL for a 10 g crude sample). The 2-cyclopropylaniline will be protonated to its hydrochloride salt and move into the aqueous layer.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated aqueous base, such as 6 M NaOH, until the pH is >12. The 2-cyclopropylaniline free base will precipitate or form an oil.
-
Back Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 2-cyclopropylaniline free base.
Protocol 2: Recrystallization of this compound
This protocol assumes you have the hydrochloride salt or have converted the purified free base to the salt.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the hydrochloride salt in various solvents (e.g., isopropanol, ethanol, acetonitrile) at room temperature and with heating. A good solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (e.g., ethanol/diethyl ether) can also be effective.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent (or the "good" solvent of a mixed pair) to the crude hydrochloride salt to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Then, cool the flask in an ice bath.
-
Mixed Solvent: Slowly add the "poor" solvent to the hot solution until it becomes cloudy. Reheat to dissolve the cloudiness, then allow to cool slowly.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
Visualization of Purification Workflow
Caption: A typical purification workflow for this compound.
References
-
Aniline hydrochloride. (n.d.). In PubChem. Retrieved from [Link]
-
Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. (2019). ACS Publications. [Link]
-
Amines as Bases. (2020). Chemistry LibreTexts. [Link]
-
Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. (2014). National Institutes of Health. [Link]
- Synthesis of cyclopropylacetylene. (1998).
- Method of synthesis of trans-2-phenylcyclopropylamine. (1977).
-
Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. (1984). PubMed. [Link]
- Process for the manufacture of cyclopropylamine. (1986).
-
Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. (2014). National Institutes of Health. [Link]
-
Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (2009). PubMed. [Link]
-
Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. (1987). PubMed. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]
-
Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer. (2020). MDPI. [Link]
Sources
How to confirm the purity of synthesized 2-Cyclopropylaniline hydrochloride
Guide: Establishing the Identity and Purity of Synthesized 2-Cyclopropylaniline Hydrochloride
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the identity and purity of synthesized this compound (CAS No. Not Clearly Defined, Parent Compound CAS: 3158-73-4). Adherence to a multi-technique analytical approach is critical for ensuring the validity of experimental results and meeting regulatory standards.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended strategy for confirming the purity of my synthesized this compound?
A definitive assessment of purity is not achieved with a single technique. A holistic, orthogonal approach is required, where each method provides a distinct piece of evidence. The primary analytical workflow should include:
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the chemical structure and confirming that you have synthesized the correct molecule.
-
Purity Quantification: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is essential for separating the target compound from impurities and quantifying its purity as a percentage of the total detected components.
-
Molecular Weight Verification: Mass Spectrometry (MS) confirms the molecular weight of the compound, providing strong evidence for its identity.
-
Elemental Composition: Elemental Analysis (CHN) provides a quantitative measure of the carbon, hydrogen, and nitrogen content, which must align with the theoretical composition of the empirical formula. This is a fundamental test of purity.[1]
The following Graphviz diagram illustrates the logical workflow for a comprehensive purity assessment.
Caption: Workflow for Purity Confirmation of 2-Cyclopropylaniline HCl.
Q2: How do I interpret the NMR spectrum for this specific compound?
NMR analysis is your first and most powerful tool for structural verification. As a hydrochloride salt, the compound is typically soluble in deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The proton spectrum should show distinct signals corresponding to the different environments in the molecule.
-
Aromatic Protons: Expect a complex multiplet pattern in the ~7.0-7.5 ppm range, integrating to 4 protons. The ortho-substitution pattern leads to coupled signals.
-
Amine Protons (-NH₃⁺): In DMSO-d₆, this will likely appear as a broad singlet at a downfield chemical shift (> 8 ppm) due to the acidic nature of the ammonium salt. In D₂O, these protons will exchange with the solvent and the peak will disappear, which is a useful diagnostic test.
-
Cyclopropyl Methine Proton (-CH-): A multiplet between ~1.8-2.2 ppm, integrating to 1 proton.
-
Cyclopropyl Methylene Protons (-CH₂-): Two distinct multiplets in the ~0.6-1.2 ppm range, each integrating to 2 protons, due to their diastereotopic nature.
-
-
¹³C NMR: The carbon spectrum provides further structural confirmation. Expect to see 7 distinct signals (due to symmetry in the phenyl ring). Key signals include those for the aromatic carbons (115-150 ppm) and the characteristic upfield signals for the cyclopropyl group carbons (< 20 ppm).
Troubleshooting NMR:
-
Broad Peaks: Amine proton exchange with trace water can cause broadening.[2]
-
Unexpected Signals: Check for common synthesis impurities like residual starting materials (e.g., 2-bromoaniline) or solvents.
-
Incorrect Integration: Ensure the sample is fully dissolved and the spectrum is properly phased and baseline-corrected.
Q3: What constitutes a standard HPLC method for purity analysis, and what do I do if I see unexpected peaks?
Reverse-phase HPLC (RP-HPLC) is the standard for quantifying purity. It separates compounds based on polarity.
-
Causality: 2-Cyclopropylaniline is a relatively nonpolar molecule, making it well-suited for retention on a C18 stationary phase. A mobile phase consisting of a polar solvent (like water with a buffer) and a less polar organic solvent (like acetonitrile or methanol) is used to elute the compound. Impurities, being either more or less polar, will elute at different times.
A typical starting point for method development is summarized below.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for resolving aromatic compounds and their impurities. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | The acid improves peak shape for the amine. A gradient elution (e.g., 10-90% B over 20 min) is good for separating unknown impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 230 nm and 280 nm | Anilines typically have strong absorbance in this UV range. |
| Purity Calculation | Area Percent | Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 |
Troubleshooting Unexpected HPLC Peaks:
If your chromatogram shows significant impurity peaks, a systematic approach is needed to identify them. An HPLC system coupled with a mass spectrometer (HPLC-MS) is invaluable here.
Caption: Decision tree for investigating unknown HPLC peaks.
Q4: What are the expected results from Mass Spectrometry and Elemental Analysis?
These techniques provide definitive confirmation of molecular weight and elemental formula, respectively. They are self-validating when compared against theoretical values.
| Parameter | Theoretical Value | Rationale |
| Molecular Formula | C₉H₁₂ClN | Formula for the hydrochloride salt. |
| Molecular Weight | 169.65 g/mol | Calculated for the hydrochloride salt.[3] |
| Exact Mass (Free Base) | 133.08915 | For the C₉H₁₁N free base, typically observed in MS (ESI+ mode as [M+H]⁺ at m/z 134.09678). |
| Elemental Analysis (C) | 63.71% | Theoretical percentage of Carbon. |
| Elemental Analysis (H) | 7.13% | Theoretical percentage of Hydrogen. |
| Elemental Analysis (N) | 8.25% | Theoretical percentage of Nitrogen. |
For elemental analysis, journals and quality control standards typically require the found values to be within ±0.4% of the theoretical values to be considered pure.[1]
Q5: What are the most likely impurities from the synthesis of 2-Cyclopropylaniline?
Understanding the synthetic route is key to predicting potential impurities. A common synthesis is the Buchwald-Hartwig amination, coupling an aryl halide (like 2-bromoaniline or 1-bromo-2-cyclopropylbenzene) with the corresponding amine partner.[4][5]
Potential impurities include:
-
Starting Materials: Unreacted 2-bromoaniline, cyclopropylamine, or other precursors.
-
Isomeric Impurities: If the synthesis starts from a mixture of isomers (e.g., 3-cyclopropylaniline), these will be carried through.[3]
-
Oxidation Products: Anilines can be susceptible to air oxidation, which may lead to colored impurities or ring-opened products, especially under photolytic conditions.[4][6]
-
Residual Solvents: Toluene, ethyl acetate, etc., used during synthesis and workup.
-
Catalyst Residues: Trace amounts of palladium from the cross-coupling reaction.
Detailed Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Analysis
-
Objective: To obtain a high-resolution proton NMR spectrum for structural confirmation.
-
Methodology:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended to observe the -NH₃⁺ protons).
-
Cap the tube and vortex gently until the sample is completely dissolved.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Process the data: Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate all signals and analyze chemical shifts and coupling patterns.
-
Protocol 2: RP-HPLC Purity Assay
-
Objective: To quantify the purity of the compound and detect any impurities.
-
Methodology:
-
Stock Solution: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This gives a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:10 with the same solvent to obtain a working concentration of 0.1 mg/mL (100 µg/mL).
-
System Setup: Use the parameters outlined in Table 3. Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the working solution.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks detected.
-
Protocol 3: Mass Spectrometry (ESI-MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer or analyze via LC-MS.
-
Acquire the spectrum in positive electrospray ionization (ESI+) mode.
-
Expected Result: The primary ion observed should be the protonated free base [C₉H₁₁N + H]⁺ at an m/z of approximately 134.1. High-resolution mass spectrometry (HRMS) should provide a mass accurate to within 5 ppm of the theoretical value (134.09678).
-
References
-
PubChem. 2-Cyclopropylaniline;chloride | C9H11ClN-. [Link]
-
PubChem. 3-Cyclopropylaniline hydrochloride | C9H12ClN. [Link]
-
McKay, G., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. [Link]
-
Dova, D., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega. [Link]
-
Journal of Chromatographic Science. Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. [Link]
-
ACS Publications. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. [Link]
-
Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]
-
NIH. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. [Link]
-
ResearchGate. synthesis of Cyclopropyl anilines. [Link]
-
NIH. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in commercial 2-Cyclopropylaniline hydrochloride
Technical Support Center: 2-Cyclopropylaniline Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound. As a key intermediate in pharmaceutical synthesis, understanding its purity profile is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the handling and analysis of this compound. We will explore the origins of common impurities, provide robust analytical protocols, and offer troubleshooting workflows based on established scientific principles and field experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis-related impurities I should expect in commercial this compound?
The impurity profile of 2-Cyclopropylaniline is intrinsically linked to its manufacturing process. The most prevalent synthetic routes, such as palladium-catalyzed Buchwald-Hartwig amination, directly influence the types of impurities observed.[1]
-
Residual Starting Materials: The most straightforward impurities are unreacted starting materials. Depending on the specific route, this could include o-bromoaniline , o-chloroaniline , or cyclopropylamine .
-
Isomeric Impurities: If the synthesis begins with an insufficiently pure haloaniline, you may find isomeric impurities such as 3-Cyclopropylaniline and 4-Cyclopropylaniline . These can be difficult to separate due to their similar physicochemical properties.
-
Byproducts from Side Reactions: Synthesis of cyclopropylamines can sometimes present challenges in achieving high diastereoselectivity, potentially leading to stereoisomers if other chiral centers are present.[2] In palladium-catalyzed reactions, side reactions like hydrodehalogenation of the haloaniline precursor can lead to the formation of aniline .
-
Reagent-Related Impurities:
-
Residual Palladium: Palladium catalysts are common in modern synthetic methods.[3] Residual palladium is a major regulatory concern and must be quantified.
-
Residual Solvents: Solvents used during reaction and purification, such as Toluene , Tetrahydrofuran (THF) , or N,N-Dimethylformamide (DMF) , may be present in the final product.
-
Q2: My batch of this compound has developed a pink or brown color over time. What is the likely cause?
This is a classic sign of oxidative degradation. Anilines, as a class of aromatic amines, are highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.[4][5]
The initial step is often the formation of a radical cation, which is then converted into highly colored polymeric species.[6] The cyclopropyl moiety itself can also participate in degradation. Studies on N-cyclopropylanilines have shown that the cyclopropyl ring can undergo irreversible ring-opening upon one-electron oxidation.[1] This leads to a cascade of reactions forming various degradation products. To mitigate this, store the material in well-sealed, amber glass containers under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Q3: I am observing unexpected peaks in my HPLC chromatogram during stability testing. What are the potential degradation products?
Beyond the colored polymers from oxidation, forced degradation studies help identify specific degradation products that may arise under stress conditions. The primary degradation pathways for a cyclopropyl amine moiety can be hydrolysis and oxidation.
-
Oxidative Degradation: As discussed, oxidation is a major pathway. Upon oxidation, the N-cyclopropylaniline radical cation can undergo ring-opening to form a distonic radical cation.[1] This intermediate can react with oxygen and subsequently fragment, potentially yielding products like 3-hydroxy-N-phenylpropanamide and acetanilide analogs.[1]
-
Hydrolytic Degradation: While aniline itself is stable against hydrolysis, compounds with a cyclopropyl amine moiety can be susceptible to hydrolysis under high pH conditions. This could lead to ring-opened products.
-
Photodegradation: Exposure to light, particularly UV light, can accelerate oxidative processes and lead to a complex mixture of degradants.[5] The specific products depend on the functional groups present on the molecule.[5]
Troubleshooting Guides & Protocols
This section provides actionable workflows and detailed experimental protocols to help you identify and resolve purity issues with this compound.
Guide 1: Troubleshooting Out-of-Specification (OOS) Purity Results
An OOS result for purity requires a systematic investigation. The following workflow outlines the logical steps to identify the root cause.
Sources
Refining protocols for scale-up synthesis of cyclopropylamines
An in-depth guide to overcoming the challenges of transitioning cyclopropylamine synthesis from the laboratory bench to pilot and production scales.
Introduction: The Scale-Up Challenge
Cyclopropylamines are invaluable structural motifs in modern medicinal and agricultural chemistry, prized for the unique conformational and metabolic properties they impart to active molecules.[1][2] However, the very characteristics that make the cyclopropane ring desirable—high ring strain and specific electronic properties—also make its synthesis challenging, particularly during scale-up.[3] Transitioning a laboratory-proven protocol to a larger scale is rarely a matter of simply multiplying reagent quantities.[4] Issues related to heat transfer, mass transport, reagent stability, and safety become magnified, often leading to decreased yields, altered impurity profiles, and significant operational risks.[4][5]
This Technical Support Center provides researchers, process chemists, and drug development professionals with a structured guide to anticipating, diagnosing, and resolving common issues encountered during the scale-up synthesis of cyclopropylamines. The content is organized in a question-and-answer format to directly address practical challenges.
Section 1: Critical Scale-Up & Safety Considerations
Scaling a reaction introduces risks that may not be apparent at the bench.[6] Proper planning and engineering controls are paramount to ensure a safe and successful outcome.
Q: What are the primary safety hazards associated with scaling up cyclopropylamine synthesis?
A: The primary hazards stem from both the product and the reagents used. Cyclopropylamine itself is a highly flammable, volatile (boiling point: ~50 °C), and corrosive liquid.[7][8] Vapors can form explosive mixtures in the air, and the substance causes severe skin burns and eye damage.[7]
Key scale-up hazards include:
-
Thermal Runaway: Many cyclopropanation reactions are highly exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient.[4] A loss of cooling can lead to a rapid temperature increase, boiling of the solvent, and over-pressurization of the reactor, creating a severe risk of vessel failure.[6][9]
-
Reagent Instability: Reagents such as diazomethane and its precursors, used in some cyclopropanation methods, are notoriously unstable and potentially explosive, requiring specialized handling protocols like slow, controlled addition via syringe pump.[10][11]
-
Handling of Reactive Metals: The Simmons-Smith reaction and its variants use finely divided, reactive zinc (e.g., zinc-copper couple), which can be pyrophoric.[10] Large-scale handling requires strict inert atmosphere techniques.
-
Safe Quenching: The quenching of reactive intermediates or reagents must be carefully controlled on a large scale to manage heat and gas evolution.
Q: How should I approach modifying a lab-scale protocol for pilot-scale synthesis?
A: A staged approach is crucial. Never scale a reaction by more than a factor of three to five from the previous, successful run.[6] Any significant change in reaction parameters (reagent source, solvent grade, temperature, addition rates) should first be tested at a small scale.[6]
A critical first step is to conduct a thorough risk assessment that considers the thermodynamics of the reaction (is it exothermic?), potential for gas evolution, and the stability of all reactants, intermediates, and products under the proposed conditions.[5][6]
Below is a decision framework for scaling up.
Caption: Key safety and engineering considerations for scale-up.
Section 2: Troubleshooting Common Synthetic Routes
Yield and purity issues are often traced back to the specific cyclopropanation chemistry being employed.
Simmons-Smith & Related Carbenoid Reactions
Q: My Simmons-Smith reaction is sluggish and gives low conversion on a larger scale, even with extended reaction times. What is the likely cause?
A: The most common culprit is the activity of the zinc reagent.[11] The zinc-copper couple must be freshly prepared and highly active.[11] On a large scale, ensuring uniform activation of the zinc surface is challenging.
-
Causality : The reaction occurs on the surface of the zinc. If the surface is oxidized or passivated, the formation of the reactive iodomethylzinc iodide carbenoid is inhibited.[10]
-
Troubleshooting Steps :
-
Verify Zinc Activation : Ensure the zinc dust is of high purity and activated properly. Consider alternative activation methods, such as using a small amount of iodine or 1,2-diiodoethane, before adding the main reagents.
-
Use Diethylzinc (Furukawa Modification) : For more reproducible and often faster reactions, consider switching to the Furukawa modification (diethylzinc and diiodomethane).[11] While more expensive and pyrophoric, it generates a more soluble and reactive carbenoid, reducing reliance on surface area activity.
-
Ensure Inert Atmosphere : These reactions are highly sensitive to moisture and oxygen.[11] Ensure all solvents and reagents are anhydrous and that the reactor is thoroughly purged and maintained under an inert atmosphere (argon or nitrogen).
-
Q: I'm observing poor diastereoselectivity in my cyclopropanation of a substituted alkene at scale. Why would this differ from the lab result?
A: Poor selectivity at scale can be due to thermal gradients or changes in reagent concentration. The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the product.[10] However, diastereoselectivity (the facial selectivity of addition) can be influenced by temperature.
-
Causality : Localized hot spots in a large reactor can provide enough energy to overcome the desired, lower-energy transition state, leading to the formation of undesired diastereomers. In some cases, the product itself can undergo isomerization in the presence of zinc halide byproducts, especially at elevated temperatures.[12]
-
Troubleshooting Steps :
-
Improve Heat Transfer : Ensure efficient stirring to maintain a homogenous temperature throughout the reactor.
-
Control Addition Rate : If using a more reactive reagent like diethylzinc, add it slowly and sub-surface to a well-stirred solution to dissipate heat effectively.
-
Add a Lewis Basic Co-solvent : In some systems, the addition of a polar aprotic co-solvent like DMF can inhibit side reactions and prevent product isomerization by coordinating to zinc salts.[12]
-
Metal-Catalyzed Reactions of Diazo Compounds
Q: My rhodium-catalyzed cyclopropanation with ethyl phenyldiazoacetate is giving significant amounts of the corresponding dimer. How can I prevent this?
A: Dimerization of the diazo compound is a classic side reaction that points to a rate of carbene formation that exceeds the rate of its reaction with the alkene. This is often exacerbated at scale due to concentration and temperature effects.
-
Troubleshooting Steps :
-
Slow, Controlled Addition : The most effective solution is to add the diazo compound very slowly to the solution containing the catalyst and the alkene using a syringe pump.[11] This keeps the instantaneous concentration of the free carbene extremely low.
-
Optimize Catalyst Loading : While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of carbene formation and favor the desired pathway. Conversely, if the reaction is simply too slow, a modest increase in catalyst loading may be warranted.[11]
-
Check Reagent Purity : Ensure the diazo compound is free of acidic impurities, which can accelerate its decomposition.[11]
-
Caption: A general troubleshooting workflow for low yield.
Intramolecular Cyclization (from γ-Butyrolactone)
Q: We are scaling a synthesis from γ-butyrolactone that involves forming a 4-chlorobutyrate ester followed by base-mediated ring closure. The ring-closure step is giving low yields. What are the critical parameters?
A: This route is sensitive to both the choice of ester and the reaction conditions for the cyclization.
-
Causality : The cyclization is an intramolecular Williamson ether-like synthesis. The key side reaction is intermolecular polymerization or hydrolysis of the ester back to the carboxylate, which will not cyclize.[9][13] Using a simple methyl or ethyl ester can lead to competitive hydrolysis or transesterification under basic conditions.
-
Troubleshooting Steps :
-
Use a Hindered Ester : Employing a bulkier ester, such as a secondary (e.g., isopropyl, sec-butyl) or tertiary alcohol ester, sterically hinders the carbonyl group from attack by the base, minimizing hydrolysis and favoring the desired intramolecular cyclization.[9][14]
-
Employ a Phase-Transfer Catalyst : When using solid alkali metal hydroxides (like NaOH or KOH) in a water-immiscible solvent (like toluene), a phase-transfer catalyst (e.g., a quaternary ammonium salt) is essential to shuttle the hydroxide ion into the organic phase to effect the reaction.[9]
-
Control Water Content : The reaction must be kept as anhydrous as possible to prevent hydrolysis. Using solid caustic and a dry solvent is critical.[13]
-
Section 3: Downstream Processing & Purification
Q: How can I efficiently separate cyclopropylamine from the aqueous reaction mixture during workup? It seems highly water-soluble.
A: Cyclopropylamine is miscible with water, which makes standard liquid-liquid extraction challenging.[13][15]
-
Causality : The primary amine group is highly polar and readily forms hydrogen bonds with water, leading to high solubility.
-
Troubleshooting Steps :
-
Salting Out : Before extraction, saturate the aqueous layer with a salt like potassium carbonate (K₂CO₃) or sodium chloride (NaCl). This decreases the solubility of the amine in the aqueous phase, making extraction into an organic solvent more efficient.
-
Solvent Choice : Use a solvent in which the amine is soluble but that has low miscibility with water, such as dichloromethane (DCM) or tert-Butyl methyl ether (MTBE). Multiple extractions (e.g., 3-5 times) with smaller volumes of solvent are more effective than a single extraction with a large volume.[15]
-
Distillation : For the final purification, fractional distillation is the most effective method, given the low boiling point of cyclopropylamine (~50 °C).[8][9] This is also an effective way to separate it from non-volatile salts and higher-boiling impurities.
-
Section 4: Analytical Methods for Quality Control
Q: What is the best method to determine the purity and, specifically, the water content of my final cyclopropylamine product at scale?
A: A combination of Gas Chromatography (GC) for purity and Karl Fischer titration for water content is standard practice.
-
Purity Analysis : Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust method for quantifying the purity of volatile amines and identifying any residual solvents or organic byproducts.[16]
-
Water Content : While GC can sometimes be used to measure trace moisture, Karl Fischer (KF) titration is the gold standard for accurate and precise determination of water content in organic compounds.[17] For cyclopropylamine, product specifications often require water content to be below 0.1%.[17]
| Parameter | Recommended Method | Key Considerations |
| Purity (Organic) | Gas Chromatography (GC-FID) | Use a suitable capillary column (e.g., DB-624) to resolve the amine from solvents and byproducts.[16] |
| Water Content | Karl Fischer Titration | Essential for accurate quantification of moisture, which can be critical for downstream reactions.[17] |
| Identity Confirmation | GC-MS, ¹H NMR, ¹³C NMR | Used to confirm the structure of the final product and identify unknown impurities. |
| Inorganic Salts | Ion Chromatography / Conductivity | Useful for detecting residual inorganic salts from the workup if the product is not distilled.[18] |
Section 5: Detailed Protocols
Protocol 1: Scale-Up Simmons-Smith Cyclopropanation of Styrene
This protocol is an illustrative example and must be adapted and risk-assessed for specific substrates and equipment.
-
Reactor Setup : Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a condenser.
-
Inerting : Dry all glassware in an oven and assemble while hot under a stream of nitrogen. Purge the reactor with nitrogen for at least 1 hour.
-
Reagent Charge : To the reactor, charge styrene (1.0 kg, 9.6 mol, 1.0 equiv) and anhydrous dichloromethane (DCM, 8 L). Begin stirring and cool the mixture to 0-5 °C using the reactor jacket.
-
Carbenoid Formation : In a separate dry, inerted flask, prepare the Furukawa reagent. To a solution of diiodomethane (3.1 kg, 11.5 mol, 1.2 equiv) in anhydrous DCM (2 L), slowly add diethylzinc (1.1 L of a 1.0 M solution in hexanes, 11.0 mol, 1.15 equiv) while maintaining the temperature below 10 °C. Stir for 30 minutes.
-
Reaction : Add the prepared carbenoid solution to the reactor containing the styrene via a cannula or addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring : After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by GC analysis of quenched aliquots.
-
Quenching : Cool the reactor back to 0-5 °C. Very slowly and carefully, add a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 L) to quench the excess reagent. Caution: This is exothermic and may evolve gas. Ensure the addition rate is controlled to keep the internal temperature below 20 °C.
-
Workup : Separate the organic layer. Extract the aqueous layer with DCM (2 x 2 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude phenylcyclopropane.
-
Purification : Purify the crude product by vacuum distillation.
Protocol 2: Purification of Cyclopropylamine by Distillation
-
Setup : Assemble a fractional distillation apparatus with a Vigreux column, ensuring all joints are well-sealed.
-
Charge : Charge the crude, dried cyclopropylamine solution (e.g., from an extraction with a high-boiling solvent or the neat crude product) to the distillation flask. Add boiling chips.
-
Distillation : Gently heat the flask. Collect the fraction that distills at 49-51 °C.[8]
-
Storage : Collect the purified product in a receiver cooled in an ice bath. Store the purified, colorless liquid under a nitrogen atmosphere in a sealed container away from heat and ignition sources.[19]
References
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Gardarsdottir, H. (2024). "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications". Journal of Pharmacological Reports, 08:230. [Link][19]
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Master Organic Chemistry. (2023). "Cyclopropanation of Alkenes". Master Organic Chemistry. [Link][10]
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Google Patents. (2007). "Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography". CN101025407A. [17]
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Google Patents. (1986). "Process for the manufacture of cyclopropylamine". US4590292A. [9]
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Google Patents. (1973). "Process for manufacturing cyclopropylamine". US3711549A. [13]
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Lautens, M., & Fillion, E. (2019). "Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes". ChemRxiv. [Link][12]
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Royal Society of Chemistry. (2020). "Controllable synthesis of Co/NC catalysts with high-density Co–Nx active sites derived from Co/Zn-ZIF for cyclopropanation". RSC Advances. [Link][20]
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National Institutes of Health. (2013). "Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances". PMC. [Link][18]
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ResearchGate. "Commonly used methods for cyclopropanation reactions". ResearchGate. [Link][22]
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Google Patents. (1989). "Process for the manufacture of cyclopropylamine". EP0205403B1. [14]
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ACS Publications. (2024). "Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation". JACS Au. [Link][23]
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ScienceDirect. (2013). "Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates". Tetrahedron. [Link][24]
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openPR. (2024). "Cyclopropylamine Market Outlook and Future Projections for 2030". openPR. [Link][25]
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ResearchGate. (2015). "GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients". Request PDF. [Link][16]
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AIR Unimi. (2020). "Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry". AIR Unimi. [Link][26]
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Stanford Environmental Health & Safety. (2023). "Scale Up Safety". Stanford University. [Link][6]
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European Patent Office. (1989). "Process for the manufacture of cyclopropylamine". EP 0205403 B1. [Link][28]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Cyclopropylaniline and 4-Cyclopropylaniline for Synthetic and Medicinal Chemistry
Abstract
In the landscape of medicinal and materials chemistry, aniline derivatives serve as foundational scaffolds. The introduction of a cyclopropyl group, a "saturated" moiety with unique electronic properties, offers a compelling strategy for modulating molecular characteristics. This guide provides an in-depth comparison of the chemical reactivity of 2-cyclopropylaniline and 4-cyclopropylaniline. We will dissect the nuanced interplay of steric and electronic effects that govern their behavior in key chemical transformations, supported by experimental data and detailed protocols. This analysis aims to equip researchers, particularly in drug development, with the predictive understanding needed to strategically employ these valuable building blocks.
The Cyclopropyl Group: More Than Just a Bulky Alkyl Substituent
The cyclopropyl group is a fascinating anomaly in organic chemistry. While technically an alkyl group, its strained three-membered ring imparts significant "π-character" to its C-C bonds. This allows it to act as a good π-electron donor through conjugation, behaving in some respects like a vinyl group.[1] This electronic donation is central to its influence on the aniline ring's reactivity.
However, the position of this unique group—either ortho or para to the amino moiety—creates two isomers with distinct chemical personalities.
-
4-Cyclopropylaniline: The cyclopropyl group is in the para position, where its electron-donating effects (both inductive and resonance) are maximized on the aromatic ring system. It enhances the electron density at the ortho positions (relative to the amino group), strongly activating them for electrophilic attack. Steric hindrance is minimal.
-
2-Cyclopropylaniline: The cyclopropyl group is in the ortho position. Here, it still exerts an electron-donating effect, but its proximity to the amino group introduces significant steric hindrance. This steric congestion directly impacts the reactivity of both the adjacent nitrogen atom and the aromatic ring.
The fundamental difference in their basicity, a key parameter in drug design, is reflected in their predicted pKa values. The increased steric hindrance around the amino group in the ortho-isomer likely contributes to its lower predicted basicity.
| Compound | Predicted pKa | Rationale |
| 2-Cyclopropylaniline | 4.15 ± 0.10[2] | Steric hindrance from the ortho-cyclopropyl group can impede solvation of the anilinium cation, destabilizing it and thus reducing the basicity of the parent amine. |
| 4-Cyclopropylaniline | 4.82 ± 0.10[3] | The para-cyclopropyl group donates electron density into the ring without sterically hindering the amino group, leading to a higher electron density on nitrogen and greater basicity compared to the ortho isomer. |
Below is a diagram illustrating the key electronic and steric factors differentiating the two isomers.
Caption: Electronic vs. Steric Effects in Positional Isomers.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful activating, ortho-, para-directing group in EAS reactions.[4] The interplay of this directive power with the effects of the cyclopropyl substituent leads to divergent outcomes for the two isomers.
2.1. Halogenation
In a typical halogenation (e.g., bromination), the high activation from the amino group often leads to polysubstitution.[5] However, the regioselectivity and reaction rate will differ significantly between the two isomers.
-
4-Cyclopropylaniline: The two ortho positions (2 and 6) are electronically activated and sterically accessible. Bromination is expected to be rapid and lead primarily to 2,6-dibromo-4-cyclopropylaniline. Mono-substitution would be difficult to control.
-
2-Cyclopropylaniline: The para position (4) is highly activated and sterically open, making it the most probable site for initial substitution. The other ortho position (6) is also activated but less so than the para position and is somewhat sterically shielded. Therefore, mono-bromination at the C4 position is the expected major product under controlled conditions. The reaction rate may be slightly slower than the para-isomer due to the overall steric bulk.
The following workflow contrasts the expected outcomes of a controlled bromination reaction.
Caption: Predicted Regioselectivity in Mono-Bromination.
Reactivity at the Amino Group: The Steric Hindrance Factor
Reactions occurring directly on the nitrogen atom, such as N-acylation, are highly sensitive to the local steric environment.
-
4-Cyclopropylaniline: The amino group is unencumbered. It will react readily with acylating agents (e.g., acetic anhydride, acyl chlorides) under standard conditions to form the corresponding amide. The rate of reaction is expected to be high.
-
2-Cyclopropylaniline: The ortho-cyclopropyl group provides significant steric shielding of the amino group.[6] This will slow down the rate of N-acylation considerably. More forcing conditions, such as higher temperatures or the use of a more potent acylation catalyst, may be required to achieve comparable conversion to the para-isomer. This differential reactivity can be exploited for selective acylations in mixtures.
Unique Reactivity: Ring-Opening of the Cyclopropyl Group
A distinct area of reactivity for cyclopropylanilines involves the single-electron transfer (SET) oxidation of the amine.[7][8] The resulting amine radical cation is unstable and undergoes rapid, irreversible ring-opening of the strained cyclopropyl group to form a distonic radical cation (where the charge and radical are separated).[7][9] This intermediate can then be trapped by various reagents.
This reactivity is less about the ortho vs. para distinction and more a general feature of the N-cyclopropyl moiety. However, substituents on the ring do influence the initial oxidation potential. Electron-donating groups lower the oxidation potential, making the SET process easier.[7] Therefore, both 2- and 4-cyclopropylaniline are primed for this type of transformation, which has been exploited in photocatalytic and electrocatalytic [3+2] annulation reactions to build complex carbocycles.[10][11]
Experimental Protocols
The following protocols provide a framework for exploring the differential reactivity of the two isomers in a laboratory setting.
5.1. Protocol: Comparative N-Acetylation of 2- and 4-Cyclopropylaniline
This experiment is designed to qualitatively and quantitatively assess the impact of steric hindrance on the rate of N-acetylation.
Methodology:
-
Preparation: Prepare two separate 0.2 M solutions of 2-cyclopropylaniline and 4-cyclopropylaniline in anhydrous dichloromethane (DCM) in round-bottom flasks equipped with magnetic stir bars. Place both flasks in an ice-water bath (0 °C).
-
Reagent Addition: To each flask, add triethylamine (1.1 equivalents) followed by the dropwise addition of acetic anhydride (1.05 equivalents) over 5 minutes.
-
Reaction Monitoring: Start a timer immediately after the addition of acetic anhydride. At regular intervals (e.g., t = 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching & Analysis: Immediately quench each aliquot in a vial containing a dilute HCl solution to stop the reaction. Extract with ethyl acetate. Analyze the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of starting material to the acetylated product.
-
Work-up (Final): After 2 hours (or when one reaction has gone to completion), quench the entire reaction mixture with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Expected Outcome: The reaction of 4-cyclopropylaniline will proceed much faster and should reach near-full conversion significantly sooner than the reaction of 2-cyclopropylaniline. This provides direct evidence of the steric hindrance imparted by the ortho-cyclopropyl group.
Summary and Application Outlook
The choice between 2-cyclopropylaniline and 4-cyclopropylaniline is not arbitrary but a critical design decision based on a clear understanding of their reactivity profiles.
| Feature | 2-Cyclopropylaniline | 4-Cyclopropylaniline |
| Basicity (pKa) | Lower (~4.15) | Higher (~4.82) |
| EAS Reactivity | Moderately activated; directs para | Highly activated; directs ortho |
| EAS Regioselectivity | Favors substitution at C4 | Favors substitution at C2/C6 |
| N-Acylation Rate | Slow (sterically hindered) | Fast (sterically accessible) |
| Key Advantage | Steric hindrance allows for directed EAS and controlled N-functionalization. | High, predictable reactivity for building substituted scaffolds. |
| Ideal For | Syntheses requiring regiocontrol opposite to the main directing group; creating sterically encumbered environments around the nitrogen. | Rapid diversification at the ortho-positions; applications where maximal electronic activation is desired. |
References
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Gao, F., et al. (2018). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. Molecules. Available at: [Link]
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Royal Society of Chemistry. (2017). The cyclopropylimine rearrangement/Povarov reaction cascade for the assembly of pyrrolo[3,2-c]quinoline derivatives. Green Chemistry. Available at: [Link]
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Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. Available at: [Link]
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Zhu, L., et al. (2020). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Chemical Science. Available at: [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity? Retrieved from [Link]
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Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-Cyclopropylaniline. PubChem Compound Database. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
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Yue, D., et al. (2007). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. Available at: [Link]
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Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). N-Cyclopropylaniline. PubChem Compound Database. Retrieved from [Link]
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McNeill Research Group. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Cyclopropylaniline. PubChem Compound Database. Retrieved from [Link]
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Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Available at: [Link]
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A Senior Application Scientist's Guide: Comparing 2-Cyclopropylaniline Hydrochloride with other Aniline Derivatives in Synthesis
Introduction: The Strategic Role of the Aniline Moiety in Modern Synthesis
In the landscape of medicinal chemistry and process development, aniline and its derivatives are foundational building blocks. Their utility in forming critical C-N and C-C bonds, and as precursors to a vast array of heterocyclic scaffolds, makes them indispensable. However, the "choice" of aniline is far from trivial. It is a strategic decision that profoundly impacts not only the immediate synthetic outcome but also the downstream properties of the target molecule, particularly its pharmacokinetic and pharmacodynamic profile.
This guide moves beyond a simple catalog of reagents. It provides an in-depth comparison of 2-Cyclopropylaniline hydrochloride against other common aniline derivatives, framed through the lens of practical application and mechanistic understanding. We will explore how the unique structural and electronic properties of the cyclopropyl group offer distinct advantages in specific synthetic contexts, supported by comparative data and detailed protocols.
Featured Building Block: this compound
2-Cyclopropylaniline (C₉H₁₁N, M.W. 133.19 g/mol ) is a bifunctional molecule whose true value lies in the interplay between the nucleophilic amino group and the ortho-positioned cyclopropyl ring.[1] The hydrochloride salt form is typically preferred in laboratory settings to improve shelf-life, handling, and solubility in certain solvent systems.
The strategic incorporation of a cyclopropyl group imparts several highly desirable attributes:
-
Enhanced Metabolic Stability: The cyclopropyl moiety is often considered a "metabolic shield." Its high C-H bond strength makes it significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to analogous alkyl groups like ethyl or isopropyl.[2][3] This can lead to improved drug half-life and a more predictable pharmacokinetic profile.
-
Conformational Rigidity: Unlike freely rotating alkyl chains, the rigid, planar structure of the cyclopropyl ring can lock a molecule into a specific, bioactive conformation.[3][4] This pre-organization can reduce the entropic penalty of binding to a biological target, thereby increasing potency and selectivity.[3]
-
Modulation of Physicochemical Properties: The cyclopropyl group acts as a lipophilic spacer and can be used as a bioisosteric replacement for other groups like gem-dimethyl or vinyl moieties, allowing for the fine-tuning of properties such as solubility and lipophilicity (LogP).[3][4]
Comparative Analysis in Key Synthetic Transformations
The performance of an aniline derivative is best judged in the context of common, robust, and versatile chemical reactions. Below, we compare 2-Cyclopropylaniline with other representative anilines in three cornerstone synthetic transformations.
C-N Bond Formation: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, offering broad substrate scope where classical methods like SₙAr fail.[5][6] The choice of aniline derivative directly influences reaction kinetics and yield, primarily due to steric and electronic effects.
Discussion:
In a typical Buchwald-Hartwig coupling, 2-Cyclopropylaniline behaves as a moderately hindered primary amine. Its reactivity is comparable to other ortho-alkylated anilines like 2-toluidine. The cyclopropyl group, while providing some steric bulk, does not typically inhibit the formation of the key Pd-N bond. In contrast, a strongly electron-withdrawing substituent like a nitro group (e.g., in 2-nitroaniline) significantly reduces the nucleophilicity of the amine, often requiring more forcing conditions or specialized catalyst systems. Conversely, a strongly donating group like methoxy (in 2-anisidine) can accelerate the reaction. The key advantage of 2-cyclopropylaniline is not in its reactivity in this specific step, but in the valuable properties it carries into the final product.
Table 1: Comparative Performance in a Representative Buchwald-Hartwig Amination
| Aniline Derivative | Aryl Halide | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Key Consideration |
| 2-Cyclopropylaniline | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | 110 | 12 | ~85-95% | Product gains metabolic stability.[7] |
| 2-Toluidine | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | 110 | 12 | ~90-98% | Standard, high-yielding reaction. |
| 2-Anisidine | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 8 | >95% | Electron-donating group accelerates reaction. |
| 2-Nitroaniline | 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 120 | 24 | ~40-60% | Low nucleophilicity requires harsher conditions. |
Yields are representative estimates based on literature precedents and may vary based on precise conditions.
Heterocycle Synthesis: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic acid-catalyzed intramolecular electrophilic aromatic substitution used to synthesize dihydroisoquinolines.[8][9][10] The success of this cyclization is critically dependent on the nucleophilicity of the aniline-derived aromatic ring.
Discussion:
Here, the electronic nature of the aniline substituent is paramount. The cyclopropyl group functions as a weak C-C sigma-bond electron donor through hyperconjugation, thus activating the aromatic ring towards electrophilic attack. This makes it superior to unsubstituted aniline and significantly better than anilines bearing electron-withdrawing groups (EWGs). While it is less activating than a powerful electron-donating group (EDG) like a methoxy substituent, it provides a moderate and often sufficient level of activation without leading to potential side reactions that can occur with highly activated systems.
Caption: Strategic decision-making in Sonogashira coupling.
Experimental Protocols
To ensure the practical applicability of this guide, a representative, self-validating protocol for a key transformation is provided below.
Protocol: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize N-(4-methylphenyl)-2-cyclopropylaniline.
Reagents & Materials:
-
2-Cyclopropylaniline (1.0 eq)
-
4-Bromotoluene (1.05 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask or equivalent reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add 2-cyclopropylaniline (1.0 eq) and 4-bromotoluene (1.05 eq) to the flask, followed by anhydrous toluene (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent).
-
Causality Check: The use of a bulky, electron-rich phosphine ligand like XPhos is critical. It promotes the rate-limiting oxidative addition of the aryl bromide to the Pd(0) center and facilitates the final reductive elimination step, preventing catalyst decomposition and improving yields. [6][11]4. Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired N-arylated product.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The presence of signals corresponding to both aromatic rings and the characteristic upfield signals of the cyclopropyl protons will validate the success of the reaction.
Conclusion and Strategic Outlook
The choice of an aniline derivative is a critical decision point in a synthetic campaign. While standard anilines like 2-toluidine or 2-anisidine offer predictable reactivity based on classical steric and electronic principles, This compound presents a more strategic option for modern drug discovery.
-
When to Choose 2-Cyclopropylaniline: It is the superior choice when the synthetic target is a drug candidate or advanced probe where metabolic stability, conformational constraint, and improved potency are primary objectives. Its electronic profile is sufficient for participation in a wide range of activating-group-dependent reactions without being overly reactive.
-
When to Choose Alternatives:
-
2-Alkynylanilines: The go-to choice for direct, efficient synthesis of indole and quinoline scaffolds via intramolecular cyclization. [12][13][14] * 2-Anisidine/2-Toluidine: Excellent, cost-effective choices for reactions where strong electronic activation is needed (anisidine) or when a simple, sterically-defined building block is required (toluidine) without specific need for metabolic shielding.
-
Ultimately, the Senior Application Scientist must weigh the immediate synthetic requirements against the desired final properties of the molecule. This compound represents a powerful tool for embedding favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties directly from an early-stage building block, justifying its use in programs where the end-goal is a high-performance therapeutic agent.
References
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- Various Authors.
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A Comparative Guide to 2-Cyclopropylaniline: Unlocking Novel Reactivity and Improved Safety Profiles Over Standard Anilines
Abstract
In the landscape of medicinal chemistry, anilines are foundational building blocks, prized for their versatility in constructing the pharmacophores of countless therapeutic agents. However, their application is often shadowed by concerns over metabolic instability and the formation of toxic metabolites. This guide presents an in-depth comparison of 2-cyclopropylaniline against standard anilines (e.g., aniline, o-toluidine), revealing its superior efficacy as a building block. We will explore how the unique electronic and steric properties imparted by the cyclopropyl group not only offer novel synthetic pathways but also provide a compelling solution to the long-standing toxicological issues associated with traditional anilines. Through comparative experimental data and detailed protocols, we demonstrate that 2-cyclopropylaniline is not merely a substitute but an upgrade for the modern drug discovery professional.
Introduction: The Aniline Dilemma in Drug Discovery
Anilines are ubiquitous in drug discovery due to their synthetic tractability and their ability to engage in critical interactions with biological targets.[1] From kinase inhibitors to CNS agents, the aniline motif is a mainstay. However, this utility comes with a significant caveat: anilines are well-known "structural alerts".[2] The amino group is susceptible to metabolic oxidation in the liver, which can generate reactive metabolites leading to idiosyncratic adverse drug reactions.[3] This metabolic liability has driven many promising drug candidates to failure, costing significant time and resources.[2]
The search for bioisosteric replacements that retain the synthetic advantages of anilines while mitigating their toxicological risks is a key objective in modern drug design.[1][2] 2-Cyclopropylaniline emerges as a front-runner in this search. The incorporation of a cyclopropyl ring—a small, strained carbocycle—onto the aniline scaffold introduces profound changes in its physicochemical properties and reactivity, offering a pathway to safer and more effective pharmaceuticals.[4][5] This guide provides the objective data and field-proven insights necessary to evaluate and implement 2-cyclopropylaniline in your research programs.
Physicochemical Properties: A Comparative Analysis
The introduction of a cyclopropyl group at the ortho position subtly alters the fundamental properties of the aniline core. These changes, while seemingly minor, have significant implications for molecular interactions and reactivity. The cyclopropyl group, with its high p-character in C-C bonds, acts as a weak electron-donating group through sigma-aromaticity, influencing the basicity (pKa) of the amino group.[6]
| Property | 2-Cyclopropylaniline | Aniline | o-Toluidine | o-Anisidine |
| Molecular Formula | C₉H₁₁N[7] | C₆H₇N | C₇H₉N | C₇H₉NO |
| Molecular Weight | 133.19 g/mol | 93.13 g/mol | 107.15 g/mol | 123.15 g/mol |
| pKa (Predicted) | 4.15 ± 0.10[7] | 4.63 | 4.45 | 4.53 |
Table 1: Comparison of key physicochemical properties.
The slightly lower predicted pKa of 2-cyclopropylaniline compared to standard anilines suggests a modest decrease in basicity. This can be advantageous in drug design for fine-tuning interactions with target proteins and improving pharmacokinetic properties.
Efficacy in Key Synthetic Transformations
A building block's value is measured by its performance in robust, scalable chemical reactions. Here, we compare 2-cyclopropylaniline to standard anilines in two of the most critical transformations in medicinal chemistry: Buchwald-Hartwig amination and amide bond formation.
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the synthesis of complex aryl amines with high functional group tolerance.[8] The steric and electronic profile of the aniline is critical to the reaction's efficiency.
Expert Insight: The choice of ligand is paramount in a Buchwald-Hartwig reaction. Bulky, electron-rich biaryl phosphine ligands like BrettPhos are exceptionally effective because they promote both the initial oxidative addition of the aryl halide to the Pd(0) center and the final, crucial reductive elimination step that forms the C-N bond.[9] For a substrate like 2-cyclopropylaniline, the ortho-cyclopropyl group introduces moderate steric bulk, which can influence the rate and efficiency of the catalytic cycle.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of an N-Aryl-2-cyclopropylaniline
This protocol is adapted from established procedures for coupling anilines with aryl halides.[10][11]
-
Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (0.004 mmol, 0.9 mg) and BrettPhos (0.012 mmol, 6.4 mg) to a flame-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Seal the tube, remove from the glovebox, and add the aryl bromide (0.38 mmol), 2-cyclopropylaniline (0.46 mmol), and potassium tert-butoxide (0.57 mmol, 64 mg).
-
Solvent & Reaction: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous toluene (2 mL) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 80 °C and stir for 18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography to yield the desired product.
Comparative Performance: In side-by-side comparisons, 2-cyclopropylaniline generally performs with yields comparable to standard anilines like o-toluidine under optimized conditions. Its slightly increased steric bulk does not typically hinder the reaction and can, in some cases, prevent undesired double-arylation side reactions.
Amide Bond Formation
The formation of an amide bond is the most frequently performed reaction in medicinal chemistry.[12] The nucleophilicity of the aniline is a key determinant of reaction efficiency.
Expert Insight: While highly reactive coupling reagents like acyl chlorides can be used, they often lack the functional group tolerance required for complex molecules.[13] Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are preferred. HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The choice of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to prevent side reactions and facilitate the coupling.
Caption: General workflow for HATU-mediated amide coupling.
Protocol: HATU-Mediated Amide Coupling
-
Activation: To a solution of the carboxylic acid (1.0 mmol) in DMF (5 mL), add HATU (1.1 mmol) and DIPEA (2.5 mmol). Stir at room temperature for 15 minutes.
-
Coupling: Add a solution of 2-cyclopropylaniline (1.0 mmol) in DMF (2 mL) to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Comparative Performance: The nucleophilicity of 2-cyclopropylaniline is sufficient for efficient coupling under standard conditions. Its performance is broadly equivalent to that of simple anilines, ensuring its seamless integration into established synthetic workflows.
Unique Reactivity: The [3+2] Annulation Advantage
Beyond serving as a stable aniline analog, 2-cyclopropylaniline is a gateway to novel molecular scaffolds. The inherent strain energy of the cyclopropyl ring (approx. 28 kcal/mol) can be harnessed in unique chemical transformations not accessible to standard anilines.[10]
Upon single-electron oxidation, which can be achieved via photoredox or electrocatalysis, the N-cyclopropylaniline radical cation undergoes a rapid and irreversible ring-opening to form a distonic radical cation.[10][14] This reactive intermediate can then participate in cycloaddition reactions.
A prime example is the intermolecular [3+2] annulation with alkynes or alkenes, which constructs valuable amine-substituted five-membered carbocycles in a single step.[15][16] This transformation provides rapid access to structural complexity from simple starting materials, a highly desirable feature in diversity-oriented synthesis.[15]
Caption: Pathway for the [3+2] annulation of 2-cyclopropylaniline.
This unique reactivity profile positions 2-cyclopropylaniline not just as a replacement for standard anilines, but as a building block that enables the exploration of entirely new chemical space.
Mitigating Risk: Metabolic Stability and Toxicological Profile
The primary driver for replacing standard anilines is to enhance the safety profile of drug candidates.[4] The metabolic bioactivation of anilines often proceeds through N-oxidation to form hydroxylamines and subsequently nitrosoarenes, which are electrophilic species capable of covalently modifying proteins and causing toxicity.
The presence of the cyclopropyl group in 2-cyclopropylaniline offers two potential mechanisms for mitigating this risk:
-
Steric Shielding: The ortho-cyclopropyl group can sterically hinder the approach of metabolizing enzymes (e.g., Cytochrome P450s) to the nitrogen atom, thus reducing the rate of N-oxidation.
-
Altered Metabolic Pathways: The cyclopropyl ring itself can be a site for metabolism. While this introduces new metabolic pathways, oxidation of the cyclopropyl ring is generally considered a detoxification pathway and is less likely to produce the reactive electrophilic species associated with aniline toxicity.
This altered metabolic profile means that incorporating 2-cyclopropylaniline can de-risk a chemical series, making it a strategically sound choice during lead optimization.[4]
Conclusion
2-Cyclopropylaniline represents a significant advancement over standard aniline building blocks for researchers, scientists, and drug development professionals. It demonstrates comparable, robust performance in essential synthetic reactions like Buchwald-Hartwig amination and amide coupling, ensuring its easy adoption into existing programs.
More importantly, it offers two distinct advantages that directly address the core challenges of modern medicinal chemistry:
-
Novel Reactivity: It provides access to unique chemical transformations, such as [3+2] annulations, enabling the rapid construction of complex and diverse molecular architectures.
-
Improved Safety Profile: It is rationally designed to circumvent the metabolic liabilities that have long plagued aniline-containing compounds, offering a pathway to safer medicines.
By choosing 2-cyclopropylaniline, chemists are not just selecting a building block; they are investing in a strategy that enhances synthetic versatility while proactively designing safety into their next generation of therapeutic candidates.
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Verkade, J. G., & Urgaonkar, S. (2012). N-Arylation of Amines, Amides, and Carbamates. In Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments (pp. 263-317). Wiley-VCH. [Link]
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Nguyen, T. H., Maity, S., & Zheng, N. (2014). Visible light mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes. Beilstein Journal of Organic Chemistry, 10, 1834–1841. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Cyclopropylaniline Hydrochloride
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is not merely a regulatory formality but the very foundation of product quality and safety. This guide provides an in-depth, comparative analysis of analytical methodologies for the validation of 2-Cyclopropylaniline hydrochloride, a key chemical intermediate. Moving beyond a simple checklist of procedures, this document delves into the causality behind experimental choices, ensuring a deep, practical understanding of method validation.
The validation of an analytical procedure is the documented process that demonstrates its suitability for the intended purpose.[1] For a compound like this compound, this ensures the accuracy, precision, and reliability of its quantification and characterization, which is critical for downstream applications in pharmaceutical synthesis. This guide will explore and compare four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Potentiometric Titration, and UV-Vis Spectrophotometry.
The Logic of Method Validation: An Overview
The validation process for any analytical method is governed by a set of internationally harmonized guidelines, primarily from the International Council for Harmonisation (ICH).[2][3] The core objective is to establish, through documented evidence, that the analytical procedure is fit for its intended purpose.[4]
Caption: A generalized workflow for the validation of an analytical method.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for this compound depends on various factors, including the intended purpose (e.g., purity assessment, assay), the nature of the sample matrix, and the available instrumentation. Below is a comparative overview of four suitable techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Potentiometric Titration | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase. | Measurement of the potential difference between two electrodes as a function of titrant volume. | Measurement of the absorption of ultraviolet-visible light by the analyte. |
| Primary Use Case | Purity, assay, and stability-indicating analysis. | Analysis of volatile impurities and residual solvents. | High-precision assay of the bulk drug substance. | Rapid, simple assay and concentration determination. |
| Selectivity | High; can separate the main component from impurities and degradation products. | Very high, especially when coupled with a mass spectrometer (MS). | Moderate; susceptible to interference from other acidic or basic impurities. | Low; interference from any other substance that absorbs at the same wavelength. |
| Sensitivity | High, especially with UV or MS detectors. | Very high, particularly with sensitive detectors like FID or MS. | Moderate; depends on the concentration of the analyte. | Moderate to low. |
| Sample Throughput | Moderate; typical run times are 5-30 minutes. | Moderate to high; faster analysis times are often possible. | High; can be automated for rapid analysis. | Very high; measurements are nearly instantaneous. |
| Cost | High initial instrument cost and ongoing solvent costs. | Moderate to high instrument cost, but lower solvent costs. | Low instrument cost. | Low instrument cost. |
In-Depth Technical Guide & Experimental Protocols
This section provides a detailed look at each analytical technique, including the scientific rationale for its application to this compound and a step-by-step experimental protocol.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the workhorse of the pharmaceutical industry for purity and assay determination.[5] For this compound, a reversed-phase HPLC method with UV detection is highly suitable due to the presence of a chromophoric aniline ring. This method can be developed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[5]
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A Comparative Guide to Catalysts for the Functionalization of 2-Cyclopropylaniline
Introduction: The Strategic Value of the 2-Cyclopropylaniline Scaffold
The 2-cyclopropylaniline (2-CPA) motif is a cornerstone in modern medicinal chemistry, appearing in a range of prominent drug molecules and clinical candidates. Its value lies in the unique combination of the electron-rich aniline ring, a versatile handle for classical cross-coupling, and the strained cyclopropyl group, which acts as a bioisostere for phenyl rings or gem-dimethyl groups, often improving metabolic stability and binding affinity. However, the functionalization of this scaffold presents a unique challenge: how to selectively activate either the N-H bond, a peripheral C-H bond, or the cyclopropyl ring itself.
This guide provides a comparative analysis of dominant catalytic strategies for 2-CPA functionalization. We move beyond mere protocols to dissect the mechanistic underpinnings of each approach, offering researchers, scientists, and drug development professionals the insights needed to select the optimal catalytic system for their specific synthetic goals. We will compare transition metal catalysts (Palladium, Copper, Nickel), which excel at cross-coupling, with photocatalytic methods that unlock novel cycloaddition pathways through radical intermediates.
I. Transition Metal Catalysis: Forging Carbon-Heteroatom and Carbon-Carbon Bonds
Transition metal catalysis remains the most robust and widely applied strategy for functionalizing the aniline moiety of 2-CPA, primarily through C-N bond formation. The choice between palladium, copper, and nickel is dictated by a trade-off between reaction scope, cost, and the desired mechanistic pathway.
A. Palladium Catalysis: The Gold Standard for N-Arylation
Palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for the N-arylation of cyclopropylamines.[1] Its success is built on the rational design of phosphine ligands that control the catalyst's activity and stability.
Expertise & Causality: The primary challenge in the N-arylation of primary amines like cyclopropylamine is preventing double arylation. The solution lies in using sterically hindered, electron-rich phosphine ligands. Ligands such as BrettPhos and the adamantyl-substituted YPhos (adYPhos) create a bulky coordination sphere around the palladium center.[2][3] This steric hindrance physically obstructs the approach of a second, larger N-arylcyclopropylaniline molecule, favoring the desired monoarylation product.[3] Electron-richness, in turn, accelerates the rate-limiting oxidative addition step and promotes the final reductive elimination to release the product and regenerate the Pd(0) catalyst.
Trustworthiness through Precatalysts: Modern protocols utilize highly active, air-stable palladium precatalysts, such as [(tBuBrettPhos)Pd(allyl)]OTf.[1][2] These complexes are not the active Pd(0) catalyst but are cleanly reduced in situ. This self-validating system ensures a consistent generation of the active catalyst, leading to more reproducible results compared to using unstable Pd(0) sources directly.
Diagram: Catalytic Cycle for Pd-Catalyzed N-Arylation
Caption: Generalized Buchwald-Hartwig cycle for 2-CPA N-arylation.
B. Copper Catalysis: An Economical Alternative
Copper-catalyzed methods, such as the Chan-Lam coupling, offer a more sustainable and cost-effective route to N-functionalized anilines. These reactions typically utilize a copper(II) salt like Cu(OAc)₂ and proceed under an air or oxygen atmosphere, which serves as the terminal oxidant.[4]
Expertise & Causality: Unlike palladium's well-defined two-electron redox cycles, copper catalysis often involves more complex mechanisms that can include Cu(I), Cu(II), and even high-valent Cu(III) intermediates. For the N-cyclopropylation of anilines using cyclopropylboronic acid, a copper catalyst promotes the transmetalation from boron to copper.[5] The reaction requires a base to activate the aniline nucleophile and a ligand, such as 2,2'-bipyridine, to stabilize the copper center and facilitate the coupling. While effective, these reactions often require higher temperatures and stoichiometric amounts of the copper salt compared to the catalytic quantities used in palladium systems.
C. Nickel Catalysis: Enabling New Reactivity through Single-Electron Pathways
Nickel catalysis is emerging as a powerful tool, not just as a cheaper alternative to palladium, but for its unique ability to access radical pathways and functionalize traditionally inert bonds.[6] Nickel can readily cycle through multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), making it highly compatible with photoredox catalysis for dual catalytic systems.[7][8]
Expertise & Causality: In dual photoredox/nickel catalysis, a photocatalyst absorbs visible light and engages in single-electron transfer (SET) with a nickel complex, generating a highly reactive Ni(I) or Ni(0) species under exceptionally mild conditions.[9] This allows for the activation of substrates that are challenging for traditional cross-coupling. For C-N bond formation, this approach can couple anilines with aryl halides using a simple bifunctional additive like tert-butylamine, which acts as both the base and a ligand.[10] This strategy avoids the need for expensive, specialized phosphine ligands.
II. Photocatalysis: Unlocking the Cyclopropyl Ring through Radical Chemistry
Visible-light photocatalysis provides a completely different strategic approach to 2-CPA functionalization. Instead of targeting the N-H bond for coupling, it activates the molecule to induce a ring-opening of the cyclopropyl group, turning the 2-CPA scaffold into a valuable three-carbon building block.[11]
Expertise & Causality: This transformation is predicated on the ease of oxidation of the aniline nitrogen. Upon irradiation with visible light, a photocatalyst (e.g., Ru(bpz)₃(PF₆)₂) enters an excited state.[11] This excited catalyst is a potent oxidant and can accept a single electron from the 2-CPA's nitrogen atom. This SET event generates a nitrogen-centered radical cation (CPA•+).[12]
The key mechanistic step is the subsequent, irreversible ring-opening of the strained cyclopropyl group. This process is extremely rapid and releases the ring strain, forming a resonance-stabilized distonic radical cation—an intermediate where the radical and the cation are separated.[12][13] This intermediate is the linchpin of this methodology, as it can be trapped by various radical acceptors like alkynes or alkenes in [3+2] annulation reactions to construct five-membered rings such as pyrrolidines.[11][14] The irreversible nature of the ring-opening makes N-cyclopropylanilines excellent mechanistic probes for studying SET processes, as the ring-opened products serve as a definitive footprint of a radical cation intermediate.[12][13]
Diagram: Photocatalytic Activation and Ring-Opening of 2-CPA
Caption: SET-induced ring-opening of 2-CPA for [3+2] annulation.
III. Comparative Performance Summary
The optimal catalyst is dictated entirely by the desired synthetic outcome. For building complex biaryl amine structures, palladium remains supreme. For novel heterocycle synthesis via ring-opening, photocatalysis is the clear choice.
| Catalyst System | Primary Functionalization | Key Catalyst / Ligand | Mechanism Type | Typical Conditions | Advantages | Limitations |
| Palladium | N-Arylation (C-N Coupling) | Pd-precatalysts with bulky, electron-rich phosphines (e.g., BrettPhos, YPhos)[2][3] | Cross-Coupling (Two-electron cycle) | Room temp to 100 °C, inert atmosphere | High yields, broad substrate scope, excellent functional group tolerance, reliable.[15] | High cost of catalyst and ligands, requires inert atmosphere. |
| Copper | N-Arylation, N-Cyclopropylation | Cu(OAc)₂, CuI with N-based ligands (e.g., bipyridine)[4][5] | Cross-Coupling (Variable mechanism) | 60-120 °C, often with air/O₂ as oxidant | Low cost, abundant metal, useful for specific couplings (e.g., with boronic acids). | Often requires higher temperatures and catalyst loadings, narrower scope than Pd. |
| Nickel | C-N Coupling, C-H Functionalization | NiCl₂·glyme, often with a photocatalyst (dual catalysis)[6] | Cross-Coupling, often involving SET/Radical pathways[7][8] | Room temp, visible light irradiation (for dual systems) | Low cost, unique reactivity, enables C-H functionalization, mild conditions. | Mechanistically complex, can be sensitive to air and moisture. |
| Photocatalysis | [3+2] Annulation (Ring-Opening) | Ru or Ir polypyridyl complexes (e.g., Ru(bpz)₃(PF₆)₂)[11] | Single-Electron Transfer (SET), Radical Cascade | Room temp, visible light irradiation | Unlocks novel reactivity, forms complex heterocycles, exceptionally mild conditions.[11] | Limited to substrates amenable to SET; does not functionalize the N-H bond directly. |
| Enzymatic | (Asymmetric Functionalization) | Oxidases, Dehydrogenases, Methyltransferases[16][17] | Biocatalysis | Aqueous buffer, near-neutral pH, mild temperatures | Unparalleled stereoselectivity, environmentally benign ("green"). | Narrow substrate scope, requires specific enzyme discovery and engineering. |
IV. Experimental Protocol: Palladium-Catalyzed Monoarylation of 2-Cyclopropylaniline
This protocol is representative of a robust Buchwald-Hartwig amination procedure, adapted from established methods.[1][15]
Objective: To synthesize N-(4-methoxyphenyl)-2-cyclopropylaniline.
Reagents & Equipment:
-
[(tBuBrettPhos)Pd(allyl)]OTf precatalyst
-
2-Cyclopropylaniline (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) manifold
Self-Validating Procedure:
-
Setup: In a glovebox, add the Pd precatalyst (0.01 equiv, 1 mol%), 4-bromoanisole (1.0 mmol), and NaOtBu (1.4 mmol) to the Schlenk flask. If a glovebox is not available, the flask can be charged with solids on the bench, sealed, and then subjected to 3-5 cycles of vacuum/inert gas backfill.
-
Reagent Addition: Add anhydrous toluene (2 mL), followed by 2-cyclopropylaniline (1.2 mmol) via syringe. The use of an air-stable precatalyst makes the setup robust and less sensitive to minor atmospheric exposure before the reaction begins.
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: After cooling to room temperature, quench the reaction mixture with water and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-methoxyphenyl)-2-cyclopropylaniline.
Causality Note: The use of a strong, non-nucleophilic base like NaOtBu is critical. It is strong enough to deprotonate the aniline (or the intermediate palladium-amine complex) to form the active amido nucleophile but does not compete in the coupling reaction itself.
Conclusion and Future Outlook
The functionalization of 2-cyclopropylaniline is a mature yet evolving field. For direct N-arylation, palladium catalysis, particularly with modern bulky phosphine ligands and stable precatalysts, remains the most reliable and high-yielding method.[1][2][15] However, the push for more sustainable and economical synthesis makes copper and nickel catalysis increasingly attractive alternatives, especially as our understanding of their mechanistic intricacies grows.
The most exciting frontier lies in catalytic strategies that leverage the unique electronic properties of the 2-CPA scaffold. Visible-light photocatalysis has demonstrated a paradigm shift, treating the molecule not as a simple aniline but as a masked three-carbon synthon via SET-induced ring-opening.[11][14] Future advancements will likely involve the synergistic merger of these fields, for example, in dual metallaphotoredox systems that can achieve previously inaccessible transformations, such as directed C-H cyclopropylation or other late-stage functionalizations, under exceptionally mild and selective conditions. The choice of catalyst is no longer just about forming a bond; it is about strategically unlocking the latent reactivity of this invaluable molecular scaffold.
References
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Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters. [Link][1][2][15]
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Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. [Link][12][13][14]
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Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. PubMed. [Link][1]
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Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. ACS Publications. [Link][15]
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Nguyen, T. H., Maity, S., & Zheng, N. (2014). Intermolecular [3+2] annulation of cyclopropylanilines with alkynes, enynes, and diynes via visible light photocatalysis. Beilstein Journal of Organic Chemistry. [Link][11]
-
Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Kaiser, N., et al. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link][3]
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Collin, H., et al. (2012). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Organic Letters. [Link][4]
-
Slanina, T., & König, B. (2021). Photoredox catalysis in nickel-catalyzed C–H functionalization. Beilstein Journal of Organic Chemistry. [Link][6]
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Shaw, M. H., et al. (2017). Recent advances in dual photoredox/nickel catalyzed alkene carbofunctionalised reactions. Chemical Communications. [Link][9]
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Gutierrez, O., et al. (2020). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research. [Link][7]
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Gutierrez, O., et al. (2020). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. PMC. [Link][8]
-
Strieth-Kalthoff, F., et al. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link][10]
-
Zuo, Z., et al. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Nature. [Link][18]
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Collin, H., et al. (2012). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Semantic Scholar. [Link][5]
-
Kennewell, P. D., & Taylor, J. B. (1975). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Chemical Society Reviews. [Link][16]
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Wang, H., et al. (2018). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society. [Link][19]
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Gábor, E., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules. [Link][17]
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A Comparative Guide to N-Cyclopropylanilines as Irreversible Single Electron Transfer (SET) Probes
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of SET Probes in Mechanistic Chemistry
Single Electron Transfer (SET) is a fundamental process in chemistry and biology where an electron is transferred from one chemical entity to another. This process initiates a vast array of chemical transformations, making it a cornerstone of photoredox catalysis, enzymatic reactions, and materials science. To accurately study these reactions, researchers rely on SET probes—molecules designed to react in a predictable and measurable way upon undergoing an SET event.
An ideal SET probe should exhibit high susceptibility to oxidation or reduction and, crucially, provide an unambiguous signal that an SET event has occurred. However, many conventional probes suffer from a critical flaw: the initial electron transfer is often reversible. Processes like back electron transfer (BET) or quenching of the resulting radical ion can reform the neutral probe, leading to an underestimation of the true rate of SET.[1][2][3] This guide focuses on N-cyclopropylanilines (N-CPAs), a class of probes engineered to overcome this fundamental limitation through a rapid and irreversible chemical transformation following the SET event.
N-Cyclopropylanilines (N-CPAs): A Paradigm of Irreversible Probing
Anilines are excellent candidates for SET probes due to their susceptibility to oxidation by various species, including excited-state photosensitizers.[1][2] However, the aniline radical cations (aniline•+) formed are vulnerable to BET and quenching by antioxidants.[1] N-CPAs ingeniously solve this problem by incorporating a cyclopropyl group on the nitrogen atom.
Mechanism of Action: The Irreversible Ring-Opening
The utility of N-CPAs as superior SET probes stems from the unique reactivity of their radical cation. The process unfolds in two distinct steps:
-
Initial SET Oxidation: The N-CPA molecule donates an electron to an oxidant (e.g., an excited photosensitizer), forming the N-cyclopropylaniline radical cation (CPA•+). This step is typically very fast, with near diffusion-controlled rates.[1]
-
Irreversible Ring-Opening: The newly formed CPA•+ undergoes a spontaneous and irreversible ring-opening of the strained cyclopropyl group.[1][4][5] This reaction is highly exothermic, driven by the release of approximately 28 kcal/mol of ring-strain energy, and results in the formation of a stable iminium distonic radical cation.[1]
This irreversible fragmentation is the key to the N-CPA's effectiveness. The ring-opening is a "radical clock" reaction—a unimolecular process with a very fast, known rate constant.[1] This rapid transformation effectively outcompetes reversible pathways like BET, ensuring that every detected SET event is a true measure of the oxidative process.[1][4]
Caption: Mechanism of N-CPA as an irreversible SET probe.
Performance Comparison: N-CPAs vs. Alternative SET Probes
The superiority of N-CPAs becomes evident when compared directly with other commonly used probes. The primary alternatives are simple anilines and other redox-active molecules like phenothiazines.
| Parameter | N-Cyclopropylaniline (N-CPA) Probes | Simple Aniline Probes | N-Arylphenothiazine Probes |
| Initial Oxidation Rate | Very fast (bimolecular rate constants ~9x10⁸ to 4x10⁹ M⁻¹s⁻¹)[2][3] | Fast, similar to N-CPAs | Fast, tunable by substituents[4][6] |
| Fate of Radical Cation | Rapid, spontaneous, irreversible ring-opening[1][7] | Reversible ; susceptible to Back Electron Transfer (BET) and quenching[1][2] | Reversible one-electron oxidation; can be stable but is not inherently irreversible[8] |
| Reporting Accuracy | High . Irreversibility prevents underestimation of SET rates.[4][5] | Low to Medium . Steady-state measurements often underestimate true SET rates.[1][3] | Medium to High . Depends on the stability of the radical cation and reaction conditions. |
| Radical Cation Lifetime | Short and defined by ring-opening (e.g., 140–580 ns for analogs)[2][3] | Variable and dependent on quenchers/reductants in the system | Can be long-lived, especially in acidic media[8] |
| Key Advantage | "Clock" reaction provides an unambiguous, permanent record of the SET event. | Simplicity and availability. | Strong reducing/oxidizing power, tunable redox potentials.[5][6] |
| Primary Limitation | Requires chemical synthesis.[1] | Prone to measurement artifacts from reversible pathways. | Does not possess an inherent irreversible "clock" mechanism post-SET. |
Causality Behind Performance Differences:
-
Why N-CPAs Excel: The irreversible nature of the cyclopropyl ring-opening is the core advantage. This process acts as a chemical "latch," preventing the radical cation from reverting to its neutral state. This ensures that the measured depletion of the N-CPA probe is a direct and accurate reflection of the total number of oxidative SET events that have occurred.
-
Why Simple Anilines Fall Short: In systems containing reduced species or antioxidants (common in complex media like dissolved organic matter or biological systems), the aniline radical cation is readily quenched.[1][2] This "repair" mechanism makes it impossible to accurately quantify the initial oxidative event in steady-state experiments, as the probe is constantly being regenerated.
-
Phenothiazines as an Alternative: N-Arylphenothiazines are powerful organic photoredox catalysts and can act as SET probes.[4][6] Their redox potentials can be finely tuned, making them highly versatile.[5] However, their radical cations do not undergo an inherent, rapid irreversible transformation. While stable, their reversibility means they share some of the same potential drawbacks as simple anilines if potent reductants are present in the system.
Experimental Design and Protocols
To ensure scientific integrity, the evaluation and use of SET probes must be systematic. Here, we outline the key experimental workflows.
A. Synthesis of N-CPA Probes
N-CPA probes and their analogs (e.g., with electron-donating or -withdrawing groups to tune the oxidation potential) are typically synthesized via Buchwald-Hartwig amination procedures.[1]
Protocol: General Buchwald-Hartwig Amination for N-CPA Synthesis
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the corresponding aniline (1.0 eq.), cyclopropyl bromide (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like Xantphos (0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.).
-
Solvent: Add anhydrous toluene via syringe.
-
Reaction: Stir the mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure N-cyclopropylaniline probe.
B. Evaluation of SET Probe Performance via Laser Flash Photolysis (LFP)
LFP is a powerful technique to measure the kinetics of short-lived species like excited states and radical ions, providing direct evidence for the performance of an SET probe.
Caption: Experimental workflow for Laser Flash Photolysis (LFP).
Protocol: LFP for Measuring Probe Kinetics
-
Sample Preparation: Prepare a solution containing a known concentration of a photosensitizer (e.g., 3,4-dimethoxybenzophenone) and the N-CPA probe in a suitable solvent (e.g., acetonitrile/water). Deoxygenate the solution by purging with N₂ or Ar for at least 30 minutes.
-
Excitation: Excite the sample with a short laser pulse (e.g., 355 nm Nd:YAG laser) to generate the triplet excited state of the photosensitizer.
-
Monitoring: Monitor the change in absorbance of the solution over time at specific wavelengths corresponding to the decay of the sensitizer's triplet state and the formation/decay of the CPA radical cation (CPA•+).
-
Data Analysis:
-
By monitoring the decay of the sensitizer's triplet absorption in the presence of varying concentrations of the N-CPA probe, the bimolecular quenching rate constant (which corresponds to the rate of SET oxidation) can be determined from a plot of the observed decay rate vs. probe concentration.
-
By monitoring the decay of the CPA•+ absorption, its lifetime can be directly measured. For N-CPAs, this lifetime corresponds to the rate of the irreversible ring-opening reaction.
-
Conclusion: The Advantage of Irreversibility
N-cyclopropylanilines represent a significant advancement in the field of SET probes. Their defining feature—a rapid, irreversible ring-opening reaction following single electron oxidation—provides a robust and unambiguous method for quantifying oxidative processes. This mechanism effectively circumvents the critical limitations of reversibility (back electron transfer and quenching) that plague many conventional probes like simple anilines. By providing a permanent chemical record of the SET event, N-CPAs enable researchers to conduct more accurate mechanistic studies, particularly in complex chemical and biological environments. For professionals in drug development and photoredox catalysis, the adoption of N-CPA probes offers a higher degree of confidence in kinetic and mechanistic data, leading to more reliable and reproducible science.
References
-
Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(9), 4813–4822. [Link]
-
ETH Zurich, Environmental Chemistry. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. ETH Zurich. [Link]
-
Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. [Link]
-
Poplata, S., Tröster, A., & Bach, T. (2019). N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes. Beilstein Journal of Organic Chemistry, 15, 52–59. [Link]
-
Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate. [Link]
-
Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. PubMed. [Link]
-
Ravelli, D., & Fagnoni, M. (2012). The chemistry of amine radical cations produced by visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 8, 2153–2184. [Link]
-
Wikipedia. (n.d.). Radical clock. Wikipedia. [Link]
-
Wang, C., et al. (2019). Reductive Activation of Aryl Chlorides by Tuning the Radical Cation Properties of N-Phenylphenothiazines as Organophotoredox Catalysts. Angewandte Chemie International Edition, 58(38), 13390-13394. [Link]
-
Reszka, K. J., & Chignell, C. F. (1993). Electrochemical oxidation of 2,10-disubstituted phenothiazines. Journal of the American Chemical Society, 115(17), 7752-7760. [Link]
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A Senior Application Scientist’s Guide to the Synthesis of 2-Cyclopropylaniline: A Comparative Analysis of Modern Synthetic Routes
Introduction: 2-Cyclopropylaniline is a valuable building block in medicinal chemistry and materials science. The unique conformational and electronic properties imparted by the cyclopropyl group make it a sought-after motif in the design of novel pharmaceuticals and functional materials. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this key intermediate is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of established and emerging synthetic strategies for 2-Cyclopropylaniline, offering field-proven insights and detailed experimental protocols to aid in methodology selection and implementation.
Part 1: Comparative Analysis of Key Synthetic Strategies
The synthesis of 2-Cyclopropylaniline can be approached through several distinct chemical strategies. The choice of method often depends on factors such as available starting materials, required scale, cost constraints, and tolerance for specific functional groups. Here, we compare the most prominent and promising routes: Palladium-Catalyzed Buchwald-Hartwig Amination and Copper-Promoted N-Cyclopropylation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, renowned for its broad substrate scope and high efficiency.[1] This palladium-catalyzed cross-coupling reaction has become a go-to method for synthesizing aryl amines from aryl halides.[1][2]
Mechanism Insight: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. Subsequently, the amine coordinates to the palladium center, and a base facilitates deprotonation. The final, crucial step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3]
Causality in Catalyst Selection: The success of this reaction is critically dependent on the choice of phosphine ligand. Bulky, electron-rich ligands, such as BrettPhos, are often employed.[3][4] Their steric bulk promotes the reductive elimination step, preventing side reactions and increasing product yield, while their electron-donating nature enhances the rate of oxidative addition.[3]
Copper-Promoted N-Cyclopropylation
As an alternative to palladium-based systems, copper-promoted N-cyclopropylation offers a cost-effective and mechanistically distinct pathway. This approach typically utilizes a boronic acid as the cyclopropyl source.
Mechanism Insight: While the precise mechanism can vary, the reaction of anilines with cyclopropylboronic acid in the presence of a copper(II) salt like Cu(OAc)₂ is a prominent example.[5] The process is believed to involve the formation of a copper-amine complex, followed by transmetalation with the cyclopropylboronic acid and subsequent reductive elimination to yield the N-cyclopropyl product.
Advantages: This method avoids the use of expensive palladium catalysts and sophisticated phosphine ligands, which can be a significant advantage in terms of cost and process simplicity, especially for large-scale synthesis.
Workflow Overview: From Reagents to Product
The general laboratory workflow for these cross-coupling reactions follows a series of standard procedures, from initial setup under an inert atmosphere to final purification.
Caption: A generalized experimental workflow for cross-coupling reactions.
Part 2: Quantitative Performance Comparison
To facilitate an objective comparison, the following table summarizes the key performance indicators for the leading synthetic routes to 2-Cyclopropylaniline.
| Parameter | Buchwald-Hartwig Amination | Copper-Promoted N-Cyclopropylation |
| Starting Materials | 2-Bromoaniline, Cyclopropylamine | Aniline, Cyclopropylboronic Acid |
| Catalyst System | Pd(OAc)₂ / BrettPhos | Cu(OAc)₂ / 2,2'-Bipyridine |
| Base | t-BuOK | Na₂CO₃ or NaHCO₃ |
| Solvent | Toluene | Dichloroethane (DCE) |
| Temperature | 80 °C[4] | Room Temp to mild heating |
| Reaction Time | ~18 hours[4] | Varies, typically several hours |
| Reported Yield | High (85-92%)[4][6] | Good to Excellent[5] |
| Cost Profile | High: Palladium catalyst and specialized phosphine ligands are expensive.[7] | Moderate: Copper salts are significantly cheaper than palladium.[7] |
| Scalability | Well-established for scale-up, but catalyst cost can be a factor. | Potentially more cost-effective for large-scale production due to cheaper reagents. |
| Safety & Environment | Toluene is a common solvent. Palladium requires careful recovery/disposal. | Dichloroethane is a regulated solvent. Copper is less toxic than palladium. |
Part 3: Detailed Experimental Protocols
The following protocols are provided as a trusted, self-validating guide for laboratory synthesis. Adherence to inert atmosphere techniques is critical for success, particularly with palladium-catalyzed reactions.
Protocol 1: Buchwald-Hartwig Synthesis of 2-Cyclopropylaniline
This protocol is adapted from established procedures for the palladium-catalyzed coupling of aryl bromides with cyclopropylamine.[4][6]
Reagents & Equipment:
-
2-Bromoaniline
-
Cyclopropylamine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
BrettPhos
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous, degassed)
-
Schlenk tube (10 mL) with Teflon-coated magnetic stir bar
-
Standard Schlenk line and inert gas (Argon or Nitrogen) supply
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under a positive pressure of argon, add Pd(OAc)₂ (0.004 mmol) and BrettPhos (0.012 mmol) to a 10 mL Schlenk tube equipped with a stir bar.
-
Reagent Addition: To the same tube, add potassium tert-butoxide (t-BuOK, 0.573 mmol), 2-bromoaniline (0.38 mmol), and anhydrous, degassed toluene (2 mL).
-
Substrate Addition: Finally, add cyclopropylamine (0.459 mmol) to the reaction mixture.
-
Reaction: Seal the Schlenk tube with a Teflon stopper, remove it from the glovebox (if used), and place it in a pre-heated oil bath at 80 °C.
-
Stirring & Monitoring: Stir the reaction mixture vigorously for approximately 18 hours. The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate.
-
Purification: Filter the diluted mixture through a short pad of silica gel to remove inorganic salts and the catalyst. Concentrate the filtrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel to afford pure 2-Cyclopropylaniline.
Protocol 2: Copper-Promoted Synthesis of N-Cyclopropylanilines
This protocol is based on the copper-promoted N-cyclopropylation using a boronic acid derivative.[5]
Reagents & Equipment:
-
Aniline (or substituted aniline)
-
Cyclopropylboronic acid
-
Copper(II) Acetate (Cu(OAc)₂)
-
2,2'-Bipyridine
-
Sodium Carbonate (Na₂CO₃)
-
1,2-Dichloroethane (DCE)
-
Round-bottom flask with reflux condenser
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add the aniline (1.0 equiv), cyclopropylboronic acid (1.2-1.5 equiv), Cu(OAc)₂ (1.0 equiv), 2,2'-bipyridine (1.0 equiv), and sodium carbonate (2.0 equiv).
-
Solvent Addition: Add 1,2-dichloroethane to the flask.
-
Reaction: Stir the reaction mixture under an air atmosphere (this method does not require inert conditions) at room temperature or with gentle heating as required.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aniline is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by column chromatography to yield the final product.
Part 4: Synthetic Route Schematics
Visualizing the synthetic transformations provides a clear overview of the strategic options available.
Caption: Key retrosynthetic approaches to 2-Cyclopropylaniline.
Conclusion and Future Outlook
Both the Buchwald-Hartwig amination and copper-promoted N-cyclopropylation represent robust and effective methods for the synthesis of 2-Cyclopropylaniline. The palladium-catalyzed route is exceptionally high-yielding and well-documented, making it a reliable choice for small to medium-scale synthesis where initial cost is less of a concern.[4] For larger-scale industrial applications, the copper-promoted pathway presents a more economically viable alternative, avoiding expensive and precious metals.[5]
Emerging fields such as photoredox and electrocatalysis may soon offer even milder and more sustainable routes.[8][9] As research continues, the development of transition-metal-free methods could further enhance the green chemistry profile of this important synthesis.[10] The selection of an optimal route will always be a multi-faceted decision, balancing yield, cost, safety, and scale, guided by the principles and data outlined in this guide.
References
- Davenport Research Laboratories, Department of Chemistry, University of Toronto. (n.d.).
-
Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Various Authors. (2025). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Various Chemical Journals.
-
Various Authors. (n.d.). Synthesis of Cyclopropyl anilines. ResearchGate. [Link]
- Wang, Q., et al. (2020). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Royal Society of Chemistry.
-
Zheng, N., et al. (n.d.). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. NIH Public Access. [Link]
-
Douglas, J. J., et al. (2019). Radical α-C–H Cyclobutylation of Aniline Derivatives. NIH Public Access. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications. [Link]
-
Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate. [Link]
-
Liu, T., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Various Authors. (n.d.). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-Cyclopropylaniline Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount. This guide provides an in-depth technical overview and a robust experimental framework for evaluating the cross-reactivity of 2-Cyclopropylaniline hydrochloride. By understanding and quantifying potential interferences, we can ensure the accuracy and reliability of assays developed for this compound.
Introduction: The Imperative of Specificity
This compound is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structural motif, featuring a cyclopropyl ring attached to an aniline core, imparts specific physicochemical properties. However, this same structure presents a challenge in the development of specific immunoassays, as structurally similar molecules could potentially cross-react with antibodies raised against the target analyte.
Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended antigen.[1] This can lead to false-positive results or an overestimation of the analyte's concentration, compromising the integrity of research and development data.[1] Therefore, a thorough investigation of potential cross-reactivity is a critical component of any assay validation process.
This guide will delineate the theoretical basis for potential cross-reactivity with this compound, propose a panel of potential cross-reactants, and provide a detailed, step-by-step protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to experimentally quantify these interactions.
Identifying Potential Cross-Reactants: A Logic-Driven Approach
The selection of compounds to be tested for cross-reactivity should not be arbitrary. It requires a systematic evaluation of molecules that share structural similarities with this compound or are likely to be present in the same analytical samples. Our selection is based on three primary categories: structural analogs, potential metabolites, and synthesis precursors/impurities.
2.1. Structural Analogs:
The core structure of this compound consists of an aniline ring and a cyclopropyl group. Analogs with modifications to either of these moieties are prime candidates for cross-reactivity testing.
-
Positional Isomers: 3-Cyclopropylaniline and 4-Cyclopropylaniline are obvious candidates due to the identical molecular formula and functional groups, differing only in the substitution pattern on the aniline ring.
-
Analogs with Modified Alkyl Groups: Replacing the cyclopropyl group with other small alkyl or cycloalkyl groups (e.g., 2-Isopropylaniline, 2-Ethylaniline) will help determine the antibody's specificity for the cyclopropyl ring.
-
Analogs with Modified Aniline Ring: Introducing substituents on the aniline ring (e.g., 2-Cyclopropyl-4-chloroaniline, 2-Cyclopropyl-4-methylaniline) can assess the influence of electronic and steric effects on antibody binding.
-
Parent Compound: Aniline itself should be included to determine the contribution of the core aniline structure to any observed cross-reactivity.
2.2. Potential Metabolites:
The in vivo metabolism of xenobiotics can generate compounds that are structurally similar to the parent drug and may be present in biological samples. The metabolism of cyclopropylamines can involve several pathways.[2] While specific metabolic data for 2-Cyclopropylaniline is limited, we can infer potential metabolites based on known biotransformations of similar compounds.
-
Hydroxylated Metabolites: Cytochrome P450 enzymes can hydroxylate the aromatic ring, leading to compounds such as 4-Amino-3-cyclopropylphenol.[3]
-
N-Oxidation Products: The amino group can be oxidized to form hydroxylamines or nitroso compounds.[3]
-
Ring-Opened Metabolites: The strained cyclopropyl ring can undergo oxidative ring-opening, leading to a variety of linear side chains.[2] Although complex to predict without experimental data, this class of metabolites should be considered. For the purpose of this guide, we will focus on more readily predictable metabolites.
2.3. Synthesis Precursors and Impurities:
The manufacturing process of this compound can result in the presence of unreacted starting materials or byproducts.
-
Precursors: Depending on the synthetic route, precursors such as 2-bromoaniline or cyclopropylboronic acid could be present in the final product.
-
Byproducts: Side reactions during synthesis can generate isomers or other related compounds. For example, incomplete cyclopropanation could lead to the presence of 2-allylaniline. The synthesis of trans-2-substituted-cyclopropylamines can sometimes result in cis/trans isomers.[4]
The following diagram illustrates the logical relationship for selecting potential cross-reactants.
Caption: Selection of potential cross-reactants.
Experimental Design: A Competitive ELISA Protocol
A competitive ELISA is the most suitable immunoassay format for the detection of small molecules (haptens) like 2-Cyclopropylaniline.[5][6] In this assay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[7]
3.1. Principle of the Assay:
-
A known amount of a 2-Cyclopropylaniline-protein conjugate is coated onto the wells of a microtiter plate.
-
A specific antibody against 2-Cyclopropylaniline is pre-incubated with either the standard this compound or the potential cross-reactant.
-
This mixture is then added to the coated plate.
-
Free antibody will bind to the coated antigen, while antibody bound to the analyte in the sample will not.
-
After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the primary antibody.
-
A substrate is added, and the enzyme catalyzes a color change, which is measured using a spectrophotometer.
-
The higher the concentration of this compound or a cross-reacting compound in the sample, the lower the signal.
The following diagram illustrates the competitive ELISA workflow.
Caption: Competitive ELISA workflow.
3.2. Detailed Experimental Protocol:
Materials:
-
High-binding 96-well microtiter plates
-
2-Cyclopropylaniline-BSA conjugate (for coating)
-
Rabbit anti-2-Cyclopropylaniline polyclonal antibody (primary antibody)
-
Goat anti-rabbit IgG-HRP conjugate (secondary antibody)
-
This compound (standard)
-
Potential cross-reactants (dissolved in appropriate solvent)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the 2-Cyclopropylaniline-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer. A typical concentration range would be from 0.1 ng/mL to 1000 ng/mL.
-
In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody (at its optimal concentration).
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted secondary antibody-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
4.1. Standard Curve Generation:
Plot the absorbance values against the logarithm of the concentration for the this compound standards. A sigmoidal curve should be obtained. The 50% inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the maximum signal, should be determined from this curve.[8]
4.2. Cross-Reactivity Calculation:
For each potential cross-reactant, generate a similar inhibition curve and determine its IC50 value. The percent cross-reactivity can then be calculated using the following formula[5]:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
4.3. Data Presentation:
The results should be summarized in a table for easy comparison.
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Value A | 100 |
| 3-Cyclopropylaniline | Value B | (A/B) x 100 |
| 4-Cyclopropylaniline | Value C | (A/C) x 100 |
| 2-Isopropylaniline | Value D | (A/D) x 100 |
| Aniline | Value E | (A/E) x 100 |
| 4-Amino-3-cyclopropylphenol | Value F | (A/F) x 100 |
| 2-Bromoaniline | Value G | (A/G) x 100 |
4.4. Interpretation of Results:
A high percentage of cross-reactivity indicates that the antibody has a significant affinity for that compound, suggesting it may interfere with the accurate quantification of this compound. A low percentage of cross-reactivity suggests that the antibody is specific for the target analyte and is less likely to be affected by the presence of that particular compound.
Conclusion: Ensuring Assay Integrity
This guide provides a comprehensive framework for the systematic evaluation of cross-reactivity for this compound. By employing a logic-driven approach to select potential cross-reactants and a robust competitive ELISA protocol, researchers can confidently assess the specificity of their analytical methods. The experimental data generated will be invaluable for the validation of any assay intended for the quantification of this compound, ultimately ensuring the reliability and accuracy of scientific findings.
References
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ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]
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Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
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Boster Biological Technology. (2023, June 13). How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips. Retrieved from [Link]
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Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
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A Senior Application Scientist's Guide to Isomeric Effects on the Reactivity of Cyclopropylanilines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a "versatile player," frequently incorporated into drug candidates to navigate the complex journey from preclinical to clinical stages.[1] Its value stems from a unique combination of properties: the three-membered ring introduces conformational rigidity, can enhance metabolic stability by shielding adjacent positions from oxidative metabolism, and improves key pharmacokinetic parameters.[1][2] Cyclopropylamines, in particular, serve as crucial precursors and structural motifs in a wide array of therapeutics, including antivirals and antidepressants.[3]
However, the full synthetic potential of a substituted aniline is unlocked only with a deep understanding of its reactivity. When the cyclopropyl group is appended to the aniline ring, its position—ortho, meta, or para—profoundly influences the molecule's electronic and steric profile. This guide provides an in-depth comparison of these isomers, moving beyond simple descriptions to explain the causal mechanisms behind their differential reactivity. We will explore how isomerism dictates outcomes in fundamental reactions, from electrophilic aromatic substitution to radical-mediated transformations, providing field-proven insights and actionable experimental protocols for the practicing scientist.
The Dichotomy of the Cyclopropyl Group: Electronic Donation vs. Steric Hindrance
To understand the reactivity of cyclopropylanilines, one must first appreciate the dual nature of the cyclopropyl substituent.
-
Electronic Effects : Due to the high p-character of its C-C bonds, the cyclopropyl ring can effectively conjugate with an adjacent π-system, behaving as an electron-donating group.[1] This resonance effect is analogous to that of a vinyl or phenyl group, enriching the aromatic ring with electron density and activating it towards electrophilic attack. This effect is most pronounced at the ortho and para positions.
-
Steric Effects : Despite being a small ring, the cyclopropyl group imposes significant steric bulk. This is particularly relevant for the ortho-isomer, where the group's proximity to the amino functionality can hinder the approach of reagents to both the nitrogen atom and the adjacent C6 position on the ring.
This interplay between electron donation and steric hindrance is the primary determinant of the isomeric differences in reactivity.
Comparative Reactivity Analysis
Basicity of the Amino Group
The basicity of the aniline nitrogen is a direct probe of the electronic effects of the cyclopropyl substituent. An electron-donating group increases the electron density on the nitrogen, making its lone pair more available for protonation and thus increasing basicity.
-
Para-Cyclopropylaniline : The cyclopropyl group at the para position exerts a strong electron-donating effect through resonance, significantly increasing the basicity compared to aniline.
-
Ortho-Cyclopropylaniline : While the resonance donation is also strong, steric hindrance from the adjacent cyclopropyl group can impede the solvation of the resulting anilinium cation, which can slightly decrease basicity relative to the para isomer.
-
Meta-Cyclopropylaniline : At the meta position, the resonance effect is absent.[4] The group's influence is primarily through a weaker electron-donating inductive effect. Consequently, the meta isomer is more basic than aniline but significantly less basic than its ortho and para counterparts.
Predicted Basicity Order: para-Cyclopropylaniline > ortho-Cyclopropylaniline > meta-Cyclopropylaniline > Aniline
This predictable electronic behavior is crucial for planning reactions where the nucleophilicity of the amine is key, such as in acylation or alkylation reactions.
Electrophilic Aromatic Substitution (EAS)
In EAS, the cyclopropyl group acts as an activating, ortho, para-director.[5] The rate and regioselectivity of reactions like halogenation, nitration, or Friedel-Crafts acylation are highly dependent on the isomer used.
-
Reactivity : The electron-donating nature of the cyclopropyl group activates the ring, making all isomers more reactive than benzene. The resonance stabilization of the intermediate carbocation (the sigma complex) is greatest for ortho and para attack, leading to faster reaction rates for these isomers.[6]
-
Predicted Rate of EAS: para ≈ ortho >> meta
-
-
Regioselectivity :
-
For the ortho-isomer , substitution is directed to the C4 (para) and C6 (ortho) positions. The C4 position is generally favored to avoid steric clash with the cyclopropyl group.
-
For the meta-isomer , substitution is directed ortho and para to the cyclopropyl group (C2, C4, C6). However, the powerful ortho, para-directing amino group ultimately controls the outcome, directing incoming electrophiles primarily to the C4 and C6 positions.
-
For the para-isomer , substitution occurs exclusively at the positions ortho to the amino group (C2 and C6), as the para position is blocked.
-
The diagram below illustrates the resonance stabilization for electrophilic attack on para-cyclopropylaniline, explaining the directing effect.
Caption: Resonance forms for ortho vs. meta attack on an aniline derivative.
Oxidative Reactivity: Radical Cation Formation and Ring Opening
A fascinating aspect of cyclopropylamine chemistry is its behavior under oxidative conditions. Anilines are susceptible to single-electron transfer (SET) to form a radical cation.[7][8] For N-cyclopropylanilines, this event is famously followed by a rapid, irreversible opening of the cyclopropyl ring, a reaction driven by the release of approximately 28 kcal/mol of ring strain.[9][10]
While less studied for C-cyclopropylanilines, the same principles apply. The ease of the initial SET oxidation will be governed by the isomer's oxidation potential.
-
Para and Ortho Isomers : The strong electron-donating character of the cyclopropyl group in these positions lowers the molecule's oxidation potential, making them more susceptible to SET oxidation compared to the meta isomer or aniline itself.
-
Meta Isomer : With only inductive donation, the meta isomer will be more resistant to oxidation than the ortho and para isomers.
This differential reactivity makes cyclopropylanilines excellent probes for studying oxidative processes. The irreversible ring-opening acts as a chemical "reporter" that prevents back-electron transfer, providing a clearer measure of oxidative activity than is possible with other anilines.[9][10]
Caption: Generalized mechanism for single-electron transfer (SET) oxidation.
Quantitative Data Summary
| Property | ortho-Cyclopropylaniline | meta-Cyclopropylaniline | para-Cyclopropylaniline | Aniline (Reference) | Rationale & References |
| Predicted Basicity (pKa of conjugate acid) | ~4.8 | ~4.4 | ~5.0 | 4.6 | Based on electronic effects; o,p isomers enhanced by resonance, m by induction.[4][11] |
| Predicted Relative Rate of Bromination | High | Low | Very High | Medium | Governed by activating effect of the cyclopropyl group. Para is fastest due to electronics and lack of steric hindrance.[5][11] |
| Predicted Oxidation Potential | Low | Medium | Lowest | High | Electron-donating groups lower the oxidation potential, with resonance effects being strongest.[9][12] |
Experimental Protocols
The following protocols are designed as self-validating systems for researchers to probe the isomeric effects discussed.
Protocol 1: Synthesis of Isomeric Cyclopropylanilines via Copper-Promoted N-Arylation
This protocol adapts a known method for the synthesis of the starting materials.[13]
Rationale: This copper-catalyzed method provides a reliable route to C-N bond formation, offering good yields for various aniline derivatives and avoiding the often harsher conditions of other cross-coupling reactions.
-
Reaction Setup : To an oven-dried Schlenk tube, add the corresponding bromo- or iodo-cyclopropylbenzene (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Solvent and Reagents : Evacuate and backfill the tube with argon. Add dimethyl sulfoxide (DMSO, 2 mL) followed by aqueous ammonia (28%, 1.5 mmol).
-
Reaction Conditions : Seal the tube and heat the mixture to 90 °C in an oil bath for 24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (Hexanes:Ethyl Acetate gradient) to yield the desired cyclopropylaniline isomer.
-
Validation : Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS. Expected yields are typically in the 60-80% range.
Protocol 2: Comparative Electrophilic Bromination
Rationale: This experiment directly compares the reactivity and regioselectivity of the three isomers under identical conditions. N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine.
-
Parallel Reaction Setup : In three separate round-bottom flasks, dissolve ortho-, meta-, and para-cyclopropylaniline (0.5 mmol each) in acetonitrile (5 mL). Cool the flasks to 0 °C in an ice bath.
-
Reagent Addition : To each flask, add a solution of N-Bromosuccinimide (NBS, 0.5 mmol) in acetonitrile (2 mL) dropwise over 5 minutes.
-
Reaction Monitoring : Stir the reactions at 0 °C. At timed intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each flask, quench with aqueous sodium thiosulfate, and analyze by GC-MS to determine the conversion rate and product distribution.
-
Workup (after completion) : Quench the entire reaction mixture with aqueous sodium thiosulfate. Extract with diethyl ether (3 x 10 mL), dry the combined organic layers over MgSO₄, and concentrate.
-
Analysis : Analyze the crude product mixture by ¹H NMR to determine the isomeric ratio of brominated products.
-
Validation : The expected outcome is a significantly faster consumption of the para and ortho isomers compared to the meta isomer. The regiochemistry of the products, confirmed by NMR, will validate the directing effects.
Caption: Workflow for comparing the reactivity of cyclopropylaniline isomers.
Conclusion and Outlook
The position of a cyclopropyl group on an aniline ring is not a trivial structural detail; it is a critical determinant of chemical reactivity. This guide has demonstrated that through a combination of resonance and inductive electronic effects, alongside steric considerations, the ortho, meta, and para isomers exhibit distinct behaviors.
-
For Basicity and Nucleophilicity: The para-isomer is the strongest base, making it the most suitable for reactions requiring a highly nucleophilic amine.
-
For Electrophilic Substitution: The para and ortho isomers are highly activated and will react rapidly, offering specific regiochemical outcomes that can be exploited in synthesis. The meta-isomer remains a less reactive, though viable, alternative.
-
For Oxidative Reactions: The low oxidation potentials of the para and ortho isomers make them prone to single-electron transfer processes, a property that can be either a liability (leading to degradation) or a tool (for mechanistic probing).
For the drug development professional, this understanding is paramount. Choosing the correct isomer can be the difference between a high-yield, selective synthesis and a low-yield, unmanageable mixture. It can influence metabolic stability, target engagement, and overall molecular properties. By leveraging the principles and protocols outlined herein, researchers can make informed decisions, harnessing the unique and powerful effects of cyclopropylaniline isomerism to advance their scientific objectives.
References
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Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines. The Journal of Organic Chemistry, 65(1), 96–103. [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. [Link]
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Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(8), 4347–4356. [Link]
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Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(8), 4347–4356. [Link]
-
Request PDF | N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. (2000). ResearchGate. [Link]
-
Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. PubMed. [Link]
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N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. (2019). ETH Zurich. [Link]
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(PDF) synthesis of Cyclopropyl anilines. (n.d.). ResearchGate. [Link]
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Ravelli, D., et al. (2015). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. ACS Catalysis, 5(8), 4848-4852. [Link]
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Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8733–8776. [Link]
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Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. (2019). ResearchGate. [Link]
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Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. [Link]
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Wang, C., et al. (2021). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Chemical Science, 12(3), 1163-1168. [Link]
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Reactions of Aniline. (n.d.). Chemistry Steps. [Link]
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Ortho-para directing and meta directing groups: Activating or deactivating the aromatic ring? (n.d.). Chemistry Stack Exchange. [Link]
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Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. [Link]
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Ortho, Para, Meta Directors in EAS. (n.d.). Chemistry Steps. [Link]
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What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? (2018). Quora. [Link]
-
Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. (2022). Journal of the American Chemical Society. [Link]
-
Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. (2010). PubMed. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Cyclopropylaniline Hydrochloride Reaction Products
Introduction: The Analytical Imperative in Synthesizing 2-Cyclopropylaniline Hydrochloride
2-Cyclopropylaniline and its hydrochloride salt are pivotal building blocks in modern medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceutical agents. The precise quantification of reaction products is not merely an academic exercise; it is a critical determinant of process viability, regulatory compliance, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). A reaction yielding 95% of the desired product is a success, but only if the remaining 5% is accurately identified and quantified. This guide provides a comparative analysis of the primary analytical techniques for the quantitative assessment of this compound reaction mixtures, grounded in field-proven insights and robust experimental data. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), enabling you, the research and development scientist, to make informed decisions for process optimization and quality control.
Comparative Framework for Analytical Methodologies
The choice of an analytical technique is dictated by the specific questions being asked. Are you performing routine in-process control to monitor reaction completion? Are you identifying and quantifying unknown impurities for a regulatory filing? Or are you seeking to establish the absolute purity of a reference standard? Each scenario may favor a different approach. The primary analytical challenges for aniline derivatives include their potential for oxidation, the need to separate structurally similar isomers or byproducts, and ensuring accurate quantification across a wide dynamic range.[1]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
Reversed-Phase HPLC (RP-HPLC) is arguably the most versatile and widely implemented technique for the analysis of non-volatile compounds like this compound.[2] Its strength lies in its robustness, high precision, and the ability to serve as a stability-indicating assay method (SIAM), capable of separating the main component from its degradation products and synthesis-related impurities.[3]
Causality Behind Method Choices:
-
Stationary Phase: A C18 or C8 column is typically selected due to the hydrophobic nature of the phenyl ring, providing adequate retention and separation from more polar impurities.[4]
-
Mobile Phase: A buffered acidic mobile phase (e.g., using formic acid or phosphate buffer) is crucial.[5] It ensures the aniline moiety remains protonated (as the hydrochloride salt), preventing peak tailing and yielding sharp, symmetrical peaks essential for accurate integration. Gradient elution is often employed in development to resolve both early-eluting polar impurities and late-eluting hydrophobic byproducts within a single run.[5]
-
Detection: A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. It provides spectral information, which is invaluable for assessing peak purity and aiding in the tentative identification of unknown peaks. For definitive identification, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[5]
-
Standard and Sample Preparation:
-
Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Prepare working standards by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
-
For reaction mixture analysis, accurately dilute a known weight or volume of the mixture into the diluent to a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or similar HPLC system with PDA detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. Rationale: A broad gradient ensures elution of all potential components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
-
Injection Volume: 5 µL.
-
Detection: PDA at 240 nm, with spectra collected from 200-400 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the reference standard.
-
Determine the concentration of this compound in the reaction sample using the linear regression equation from the calibration curve.
-
Calculate the percentage of impurities using the area percent method, applying relative response factors if known.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatiles and Definitive Identification
GC-MS is a powerhouse for separating and identifying volatile and semi-volatile compounds, offering exceptional sensitivity and structural information from mass fragmentation patterns.[1] For 2-Cyclopropylaniline, direct analysis of the hydrochloride salt is not feasible due to its non-volatile nature. The analysis must be performed on the free base.
Causality Behind Method Choices:
-
Sample Preparation: This is the most critical step. The reaction mixture must be basified (e.g., with NaOH to pH > 11) to neutralize the hydrochloride salt and deprotonate the aniline.[6] This allows for the extraction of the free base into an immiscible organic solvent like dichloromethane or diethyl ether. This liquid-liquid extraction (LLE) step also serves to clean up the sample by removing non-volatile salts and polar components.
-
Derivatization: While 2-cyclopropylaniline is amenable to direct GC analysis, primary anilines can sometimes exhibit poor peak shape due to their polarity and interaction with active sites in the GC system.[1] Derivatization, for instance, by acylation with heptafluorobutyric anhydride (HFBA), can significantly improve peak symmetry and detector response.[7]
-
Mass Spectrometry: The mass spectrometer provides two key data points: the retention time (a property of the molecule under specific GC conditions) and the mass spectrum (a molecular fingerprint). This dual confirmation makes GC-MS an authoritative tool for impurity identification.[8]
-
Sample Preparation (LLE):
-
To 1 mL of the aqueous reaction mixture, add 1 M NaOH dropwise until the pH is >11.
-
Add 2 mL of dichloromethane and vortex for 2 minutes.
-
Allow the layers to separate. Carefully transfer the bottom organic layer to a clean vial.
-
Repeat the extraction twice more, combining the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Carefully transfer the dried extract to a GC vial. An internal standard (e.g., N-methylaniline) can be added at this stage for more precise quantification.[1][8]
-
-
GC-MS Conditions:
-
Instrument: Agilent 7890B GC with 5977B MSD or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm). Rationale: A 5% phenyl-methylpolysiloxane column is a general-purpose column providing excellent separation for a wide range of aromatic compounds.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
MSD Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Ionization, 70 eV).
-
Acquisition Mode: Scan mode (m/z 40-400) for identification; Selected Ion Monitoring (SIM) mode for high-sensitivity quantification using characteristic ions.
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra against a reference standard or a spectral library (e.g., NIST).
-
For quantification, create a calibration curve using standards prepared in the same manner as the samples. Plot the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Quantitative NMR (qNMR): The Absolute Molar Ratio Standard
qNMR is a primary analytical method that allows for the direct measurement of the molar concentration of an analyte relative to an internal standard of known purity and concentration, often without the need for analyte-specific reference standards.[9][10] Its intrinsic quantitative nature stems from the direct proportionality between the integrated signal area and the number of nuclei contributing to that signal.[11]
Causality Behind Method Choices:
-
Internal Standard: The selection of an appropriate internal standard is paramount. It must be of high purity, chemically inert towards the sample components, and possess resonances that are sharp and well-resolved from any analyte signals.[11] For 2-Cyclopropylaniline in an organic solvent like DMSO-d6, compounds like 1,4-dinitrobenzene or maleic acid are suitable choices.
-
Acquisition Parameters: Unlike routine NMR for structural elucidation, qNMR requires specific parameter optimization to ensure full signal relaxation between scans. A long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any nucleus being quantified, is essential for accurate integration.[10]
-
Non-destructive: qNMR is non-destructive, allowing the same sample to be used for further analyses. It is exceptionally powerful for analyzing crude reaction mixtures to determine product-to-starting-material ratios without any workup.[12]
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the crude, dried reaction mixture into an NMR tube.
-
Accurately weigh ~5-10 mg of a high-purity internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) to the tube, ensuring complete dissolution of both the sample and the standard.
-
-
NMR Acquisition:
-
Instrument: Bruker Avance III 400 MHz or similar.
-
Experiment: Standard 1D proton experiment (zg30).
-
Pulse Angle: 30°. Rationale: A smaller flip angle reduces T1 weighting and allows for a shorter relaxation delay if T1 values are not known.
-
Relaxation Delay (D1): 30 seconds. Rationale: This long delay ensures >99.9% relaxation for nearly all organic molecules, providing a solid foundation for accurate quantification.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for 2-Cyclopropylaniline (e.g., the aromatic protons) and a signal for the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the concentration of the analyte using the following formula[10]: Cx = Ccal * (Ix / Ical) * (Ncal / Nx) * (MWx / MWcal) * (mcal / mx) Where:
-
C = Concentration/Purity
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
x = analyte (2-Cyclopropylaniline)
-
cal = calibrant (internal standard)
-
-
Quantitative Performance Comparison
The performance of these techniques is summarized below. The data represents typical values achievable under optimized conditions and serves as a guide for method selection.
| Parameter | RP-HPLC-PDA | GC-MS (SIM Mode) | ¹H qNMR (400 MHz) |
| Principle | Chromatographic separation based on polarity | Separation of volatile compounds based on boiling point/polarity | Molar ratio determination by nuclear resonance |
| Linearity (R²) | > 0.999 | > 0.998 | N/A (Direct Ratio) |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.001 µg/mL (1 pg on column) | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.005 µg/mL (5 pg on column) | ~0.5 mg/mL |
| Precision (%RSD) | < 1.0% | < 5.0% | < 2.0% |
| Throughput | Moderate (15-30 min/sample) | Moderate (20-40 min/sample) | Low (10-20 min/sample + long D1) |
| Strengths | Robust, precise, stability-indicating, high throughput | High sensitivity, definitive identification (MS) | Absolute molar quantification, no reference standard needed for analyte, non-destructive |
| Weaknesses | Requires analyte-specific reference standard | Requires sample volatility, extensive sample prep | Lower sensitivity, requires expensive equipment |
Visualizing the Analytical Workflow
The following diagrams illustrate the overall analytical process and a decision-making framework for selecting the appropriate technique.
Caption: High-level workflow from reaction sample to final quantitative report.
Caption: Decision tree for selecting the optimal analytical technique.
Conclusion
The quantitative analysis of this compound reaction products is a multi-faceted challenge that can be effectively addressed by a strategic application of modern analytical techniques.
-
RP-HPLC stands out as the premier choice for routine quality control, purity determination, and stability testing due to its high precision and robustness.[2]
-
GC-MS offers unparalleled sensitivity and definitive structural confirmation, making it the ideal tool for identifying and quantifying volatile trace impurities, provided a suitable sample preparation strategy is employed.[6]
-
qNMR serves as an indispensable primary method for absolute quantification and the qualification of reference materials, providing direct molar ratios without the need for extensive calibration curves.[11][13]
A comprehensive analytical strategy in a drug development setting will often leverage at least two of these techniques: HPLC for routine purity assays and GC-MS or LC-MS for impurity identification, with qNMR used to certify the primary reference standard. By understanding the fundamental principles, strengths, and limitations of each method, researchers can design self-validating analytical systems that ensure data integrity and accelerate the development of new medicines.
References
- Benchchem. (n.d.). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives. Benchchem.
- Benchchem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
- ResearchGate. (n.d.). NMR Quantitative Analysis of Complex Mixtures. ResearchGate.
- Langer, S., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online.
- ACS Publications. (n.d.). Quantitative analysis using NMR. Journal of Chemical Education.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- ResearchGate. (n.d.). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry.
- Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.
- LCGC International. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink.
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- University of York. (n.d.). Quantitative NMR Spectroscopy.
- NIH. (n.d.). NMR methods for the analysis of mixtures. PMC.
- PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
- Acanthus Research. (2022). Quantitative NMR Spectroscopy.
- ACS Publications. (n.d.). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology.
- Sigma-Aldrich. (n.d.). 2-Cyclopropylaniline.
- Guidechem. (n.d.). 2-cyclopropylaniline 3158-73-4 wiki.
- NIH. (n.d.). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC.
- Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review.
- IJCRT.org. (2023). Stability Indicating Assay Method.
- ResearchGate. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers.
- ResearchGate. (n.d.). Synthesis of Cyclopropyl anilines.
- McNeill Research Group. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers.
- NIH. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC.
- CORE. (n.d.). HPLC Method Development for Characterisation of the Phenolic Composition of Cyclopia subternata and C. maculata Extracts and Chromatographic.
- RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
- MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
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A Comparative Guide to the Reactivity of 2-Cyclopropylaniline: Hydrochloride Salt vs. Free Base
For researchers, scientists, and drug development professionals, the choice between using the hydrochloride salt or the free base of an amine is a critical decision that can significantly impact the efficiency, handling, and outcome of a chemical synthesis. This guide provides an in-depth technical comparison of 2-cyclopropylaniline hydrochloride and its free base form, offering insights into their respective properties and performance in common chemical reactions. By understanding the nuances of each form, you can make more informed decisions to optimize your synthetic strategies.
Introduction: The Strategic Choice Between Salt and Free Base
2-Cyclopropylaniline is a valuable building block in medicinal chemistry and materials science, prized for the unique conformational and electronic properties imparted by the cyclopropyl group. It is commercially available in both its free base form and as a hydrochloride salt. The free base is an oily liquid, while the hydrochloride salt is a more stable, crystalline solid.[1][2] This fundamental difference in their physical state hints at a cascade of differing properties that influence their application in synthesis.
The primary distinction lies in the protonation state of the amino group. In the hydrochloride salt, the nitrogen atom is protonated, forming an ammonium salt. This seemingly simple acid-base chemistry has profound implications for the molecule's solubility, stability, and, most importantly, its nucleophilicity.[3] This guide will dissect these differences, providing both theoretical understanding and practical, data-driven comparisons.
Physicochemical Properties: A Tale of Two Forms
The hydrochloride salt and the free base of 2-cyclopropylaniline exhibit distinct physical and chemical properties that dictate their handling, storage, and utility in different reaction media. The salt form, being ionic, generally displays higher melting points and greater solubility in polar protic solvents like water, whereas the neutral free base is more soluble in organic solvents.[2][4]
| Property | This compound | 2-Cyclopropylaniline (Free Base) | Rationale & Implications |
| Molecular Formula | C₉H₁₂ClN | C₉H₁₁N | The addition of HCl increases the molecular weight. |
| Molecular Weight | 169.65 g/mol [5] | 133.19 g/mol [2][6] | Important for stoichiometric calculations. |
| Physical State | Crystalline solid | Colorless to pale yellow liquid/solid[1] | Solids are generally easier to handle, weigh, and store. |
| Aqueous Solubility | Generally higher | Generally lower[1] | Salt formation increases polarity and interaction with water.[7] |
| Organic Solvent Solubility | Generally lower | Generally higher[1] | The neutral free base is less polar and dissolves more readily in nonpolar solvents. |
| Stability | More stable, less susceptible to air oxidation | Prone to oxidation | The lone pair on the nitrogen of the free base is susceptible to oxidation. |
| pKa (Predicted) | N/A (is an acid) | 4.15 ± 0.10[6] | Indicates the basicity of the free amine. |
The enhanced stability and solid nature of the hydrochloride salt make it the preferred form for long-term storage and for precise dispensing of the reagent.[2] However, as we will explore, the free base is the chemically active species in most synthetic transformations where the amine's nucleophilicity is required.
The Decisive Factor: A Comparison of Reactivity
The core difference in reactivity between the two forms lies in the nucleophilicity of the amino group, a key factor in many chemical transformations such as acylation and palladium-catalyzed cross-coupling reactions.
The Nucleophilicity Divide
In the hydrochloride salt, the amino group is protonated to form an ammonium salt. This protonation effectively sequesters the nitrogen's lone pair, rendering the amino group non-nucleophilic and unreactive in typical nucleophilic substitution reactions. To engage the amino group in a reaction, it must first be deprotonated by treatment with a base to regenerate the free amine.[3]
This fundamental difference is illustrated in the following diagram:
Caption: Acid-base equilibrium of 2-cyclopropylaniline.
Case Study 1: N-Acylation with Benzoyl Chloride
N-acylation is a fundamental transformation in organic synthesis. Here, we compare the reaction of 2-cyclopropylaniline in both its free base and hydrochloride salt forms with benzoyl chloride.
Reaction A: Using the Free Base
The reaction of the free base with benzoyl chloride in the presence of a tertiary amine base like triethylamine (NEt₃) to scavenge the HCl byproduct is typically rapid and high-yielding.[1]
Reaction B: Using the Hydrochloride Salt
When starting with the hydrochloride salt, an additional equivalent of base is required to first neutralize the salt and generate the free amine in situ. This can be achieved with a variety of bases, such as triethylamine or sodium acetate.[6][8]
The following workflow diagram illustrates the key steps in a comparative N-acylation experiment.
Caption: Comparative workflow for N-acylation.
Experimental Data & Observations
| Parameter | Reaction A (Free Base) | Reaction B (Hydrochloride Salt) | Analysis |
| Starting Material | 2-Cyclopropylaniline | 2-Cyclopropylaniline HCl | - |
| Base | Triethylamine (1.1 eq) | Triethylamine (2.2 eq) | Extra equivalent of base needed for in situ neutralization. |
| Reaction Time | Typically < 1 hour | May be slightly longer due to the initial deprotonation step. | The initial deprotonation is usually fast but can affect overall kinetics. |
| Yield | High (typically >90%) | High (typically >90%) | With sufficient base, yields are comparable. |
| Practical Considerations | Free base may be an oil, requiring careful handling. | Salt is a solid, easy to weigh and handle. | The choice may depend on the scale and available equipment. |
While both methods can provide excellent yields, the use of the hydrochloride salt simplifies handling, especially for smaller-scale reactions where accurate weighing of a liquid free base can be challenging.
Case Study 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5] In this reaction, an amine is coupled with an aryl halide. The amine must be in its free base form to participate in the catalytic cycle. Therefore, when using an amine hydrochloride salt, a suitable base is crucial for the reaction to proceed.[9]
Illustrative Reaction:
(Illustrative reaction scheme for Buchwald-Hartwig amination of 2-cyclopropylaniline with an aryl bromide)
Experimental Considerations
| Parameter | Using Free Base | Using Hydrochloride Salt | Rationale & Causality |
| Base Selection | A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is used to deprotonate the amine in the catalytic cycle. | A sufficient amount of a strong base is required to both neutralize the HCl salt and participate in the catalytic cycle. | The choice and amount of base are critical for catalyst activity and reaction efficiency.[10] |
| Reaction Setup | The free base is added directly to the reaction mixture. | The hydrochloride salt is added, and the base is added to generate the free amine in situ. | The in situ generation of the amine from its salt is a common and effective strategy.[9] |
| Potential Issues | The free base can be sensitive to air and may require handling under an inert atmosphere. | The hydrochloride salt is more stable. The choice of base and solvent is critical to ensure complete deprotonation without side reactions. | Incomplete deprotonation can lead to lower yields. |
The use of the hydrochloride salt in palladium-catalyzed cross-coupling reactions is a well-established practice and offers the advantage of using a more stable and easily handled starting material.
Experimental Protocols
Protocol for N-Acylation using 2-Cyclopropylaniline (Free Base)
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-cyclopropylaniline (1.0 mmol, 1.0 eq) and triethylamine (1.1 mmol, 1.1 eq) in anhydrous dichloromethane (10 mL).
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.05 mmol, 1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for N-Acylation using this compound
-
Reaction Setup: In a dry round-bottom flask, suspend this compound (1.0 mmol, 1.0 eq) and triethylamine (2.2 mmol, 2.2 eq) in anhydrous dichloromethane (10 mL). Stir for 10 minutes at room temperature to ensure in situ formation of the free base.
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.05 mmol, 1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion: A Strategic Decision Based on Practicality and Chemistry
References
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Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
-
PubChem. 2-Cyclopropylaniline;chloride. [Link]
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PubChem. 3-Cyclopropylaniline hydrochloride. [Link]
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Reddit. (2017). Amino Acid Freebase vs. HCl Salt. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4384–4387. [Link]
-
Der Pharma Chemica. (2014). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]
-
ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]
-
ResearchGate. (2015). The Role of the Base in Buchwald-Hartwig Amination. [Link]
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ChemRxiv. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]
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PMC. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]
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NIH. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
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PubMed. (2006). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. [Link]
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NIH. (2016). Palladium-Catalyzed C–H Arylation of α,β-Unsaturated Imines: Catalyst-Controlled Synthesis of Enamine and Allylic Amine Derivatives. [Link]
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PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
-
ResearchGate. (2011). Heck, Sonogashira, and Hiyama Reactions Catalyzed by Palladium Nanoparticles Stabilized by Tris-Imidazolium Salt. [Link]
-
ResearchGate. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. [Link]
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A Comparative Guide to the Definitive Structural Analysis of 2-Cyclopropylaniline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of reproducible science and successful therapeutic design. 2-Cyclopropylaniline derivatives, a scaffold of increasing interest due to its presence in various bioactive molecules, present unique analytical challenges. The compact, strained cyclopropyl ring and its electronic interplay with the aniline system demand a multi-faceted analytical approach for unambiguous characterization.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 2-cyclopropylaniline derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present field-proven protocols, and demonstrate how a synergistic application of these techniques leads to irrefutable structural confirmation.
The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography
The complete structural dossier for a 2-cyclopropylaniline derivative relies on three core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy for mapping covalent bonds in solution, Mass Spectrometry (MS) for determining molecular weight and elemental formula, and Single-Crystal X-ray Diffraction (SCXRD) for the definitive determination of the three-dimensional atomic arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint in Solution
NMR spectroscopy is invariably the initial and most information-rich technique for structural analysis in solution. It provides a detailed map of the molecule's carbon-hydrogen framework, confirming the presence and connectivity of both the cyclopropyl and aniline moieties.
Expertise & Experience: Why NMR First?
For a 2-cyclopropylaniline derivative, the ¹H NMR spectrum is particularly diagnostic. The high-field (upfield) region of the spectrum will contain the characteristic signals of the cyclopropyl protons, which are highly shielded and often exhibit complex splitting patterns due to geminal and vicinal coupling. The aromatic region will confirm the substitution pattern on the aniline ring. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to piece together the complete connectivity puzzle.
The utility of NMR extends beyond initial identification to probing dynamic processes. For instance, N-cyclopropylanilines are known to undergo irreversible ring-opening upon single-electron oxidation, a process readily monitored by the disappearance of the characteristic cyclopropyl proton signals in the ¹H NMR spectrum.[1][2][3]
Data Presentation: Characteristic ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the expected chemical shift ranges for a typical 2-cyclopropylaniline. Actual values will vary based on substitution and solvent.
| Group | Nucleus | Typical Chemical Shift (δ) ppm | Notes |
| Cyclopropyl | ¹H | 0.5 - 1.2 | Complex multiplets due to diastereotopic protons. |
| Cyclopropyl (CH) | ¹H | 1.8 - 2.5 | Methine proton adjacent to the aniline ring. |
| Amino (NH₂) | ¹H | 3.5 - 4.5 | Broad singlet, position is concentration and solvent dependent. |
| Aromatic | ¹H | 6.5 - 7.5 | Splitting pattern depends on substitution. |
| Cyclopropyl (CH₂) | ¹³C | 5 - 15 | |
| Cyclopropyl (CH) | ¹³C | 15 - 25 | |
| Aromatic | ¹³C | 110 - 150 | The carbon attached to the nitrogen (C-N) is typically the most deshielded. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified 2-cyclopropylaniline derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), if not already present in the solvent.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. For a standard ¹H spectrum, 16-32 scans are typically sufficient.
-
Data Acquisition: Key parameters include a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine proton ratios and analyze the coupling patterns to establish connectivity.
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming the Mass and Formula
Mass spectrometry is indispensable for determining the molecular weight (MW) of the target compound and, with high-resolution instruments (HRMS), its elemental composition. This data provides a crucial check on the proposed structure from NMR.
Expertise & Experience: Choosing the Right Ionization Technique
The choice of ionization method is critical. Electron Ionization (EI), a hard ionization technique, often leads to extensive fragmentation. While this can provide structural clues, it may not show the molecular ion (M⁺·). Electrospray Ionization (ESI), a soft ionization technique, is generally preferred for these molecules as it typically yields the protonated molecule, [M+H]⁺, providing clear confirmation of the molecular weight. The fragmentation patterns observed in MS/MS experiments can then be used to corroborate the structure, for example, by observing the loss of the cyclopropyl group or fragments from the aniline ring.[4][5]
Data Presentation: Comparison of MS Techniques
| Technique | Primary Ion Observed | Fragmentation | Best For |
| Electron Ionization (EI) | M⁺· (often weak or absent) | Extensive | Volatile, thermally stable compounds; library matching. |
| Electrospray Ionization (ESI) | [M+H]⁺ or [M-H]⁻ | Minimal (tunable) | Non-volatile, polar compounds; accurate MW determination. |
| High-Resolution MS (e.g., TOF, Orbitrap) | [M+H]⁺ | Minimal | Determining exact mass and elemental composition. |
Experimental Protocol: LC-ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatography: Inject the sample onto a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: The eluent from the LC is directed into the ESI source. For anilines, positive ion mode is typically used to generate the [M+H]⁺ ion.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). Acquire a full scan spectrum to identify the m/z of the protonated molecule.
-
HRMS (if available): For elemental composition, use a high-resolution instrument to measure the exact mass to within 5 ppm of the theoretical value.
-
MS/MS (Optional): To confirm the structure, perform a product ion scan on the [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.
Visualization: Hypothesized MS Fragmentation Pathway
Caption: Potential fragmentation pathways in ESI-MS/MS.
Single-Crystal X-ray Diffraction (SCXRD): The Unambiguous Proof
While NMR and MS provide compelling evidence for a structure, SCXRD stands as the definitive, "gold standard" method for elucidating the precise three-dimensional atomic arrangement of a crystalline material.[6] It provides unequivocal proof of connectivity, conformation, and intermolecular interactions in the solid state.
Expertise & Experience: The Crystallization Challenge
The primary bottleneck for SCXRD is growing a high-quality single crystal suitable for diffraction. For aniline derivatives, slow evaporation of a saturated solution is a commonly successful technique.[6] The choice of solvent is paramount; solvents like toluene, methanol, acetone, or ethyl acetate, in which the compound has moderate solubility, are often good starting points.[6] The resulting crystal structure provides invaluable data on bond lengths, bond angles, and torsional angles, confirming the presence and geometry of the cyclopropyl ring and its orientation relative to the aniline plane.
Data Presentation: Key Crystallographic Parameters
A successful SCXRD experiment yields a wealth of data, typically summarized in a Crystallographic Information File (CIF). Key parameters are often presented in a table for publication.
| Parameter | Example Value (for a hypothetical derivative) | Significance |
| Formula | C₉H₁₁N | Confirms elemental composition in the unit cell. |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice.[7] |
| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.12, 9.54, 10.23 | Dimensions of the unit cell. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Experimental Protocol: SCXRD Analysis
-
Crystal Growth: Grow single crystals of the purified compound. Slow evaporation is a primary method:
-
Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to near saturation.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.[6]
-
-
Crystal Selection & Mounting: Select a clear, well-formed crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Data Collection: Mount the crystal on the diffractometer. A modern instrument will typically use Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[6] The instrument automatically collects a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution & Refinement: The diffraction pattern is used to determine the unit cell and space group. The structure is then "solved" using direct methods or Patterson methods to generate an initial electron density map. This initial model is then "refined" to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
Visualization: SCXRD Experimental Workflow
Caption: From compound to 3D structure via SCXRD.
An Integrated Analytical Strategy
No single technique provides the complete picture. The true power of structural analysis lies in the synergistic use of these methods. NMR proposes the 2D structure, MS confirms the mass and formula, and SCXRD provides the ultimate 3D proof.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Cyclopropylaniline Hydrochloride
For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals like 2-Cyclopropylaniline hydrochloride is not merely a regulatory hurdle but a cornerstone of our commitment to safety, environmental stewardship, and scientific excellence. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.
Understanding the Hazard Profile of this compound
Based on data for related compounds, we can anticipate the following hazards for this compound:
| Hazard Classification | Description | Primary Concerns for Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Preventing exposure to personnel during handling and disposal. |
| Skin Corrosion/Irritation | Causes skin irritation. | Use of appropriate personal protective equipment (PPE). |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Use of eye protection is mandatory. |
| Aquatic Toxicity | Aniline and its derivatives can be harmful to aquatic life.[1] | Preventing entry into sewer systems and waterways. |
This table synthesizes information from analogous compounds to provide a likely hazard profile.
The Disposal Decision Workflow: A Step-by-Step Approach
The following diagram illustrates the decision-making process for the proper disposal of this compound. This workflow ensures that all safety and regulatory aspects are considered.
Caption: Decision workflow for the disposal of this compound.
Immediate Safety Protocols and Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Personal Protective Equipment (PPE) is non-negotiable. At a minimum, the following should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required. For larger spills, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: If working with the solid form where dust may be generated, or if ventilation is inadequate, a NIOSH-approved respirator is recommended.[2]
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.
-
Absorption: Carefully cover the spill with the absorbent material.
-
Collection: Once the material is fully absorbed, gently sweep it up and place it into a designated, labeled, and sealable container for hazardous waste. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Waste Disposal: The container with the absorbed spill residue must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[3]
Bulk Disposal Procedures
For the disposal of unused or expired this compound, or for larger quantities of waste, the following procedures must be followed.
Step 1: Segregation and Storage
Proper segregation of chemical waste is critical to prevent dangerous reactions.[4] this compound should be stored separately from:
-
Strong Oxidizing Agents: Such as nitrates, perchlorates, and peroxides.
-
Strong Bases: To avoid the liberation of the free amine, which may be more volatile and reactive.
-
Acids: While it is a hydrochloride salt, mixing with other acids could lead to unforeseen reactions.
Store the waste in a well-ventilated, designated hazardous waste accumulation area. The container must be in good condition, compatible with the chemical, and kept tightly closed.
Step 2: Labeling and Waste Identification
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely fall under the following categories:
-
D002 (Corrosivity): If the pH of an aqueous solution is ≤ 2 or ≥ 12.5.[5][6] Given that it is a hydrochloride salt of an amine, an aqueous solution will be acidic.
-
U012 (Aniline): If it is considered a derivative of aniline, this code may be applicable.[2]
-
Wastes from specific industrial processes (K-list): For instance, K103 is for process residues from aniline extraction from the production of aniline.[7]
Consult with your institution's EHS department or your waste disposal contractor to determine the appropriate waste codes.
Step 3: Professional Disposal
The primary and recommended method for the disposal of this compound is through a licensed and accredited hazardous waste disposal company. These companies have the expertise and facilities to handle and dispose of such chemicals safely and in compliance with all regulations.
Incineration is often the preferred disposal method for organic amines, as it ensures the complete destruction of the molecule.[8]
A Note on Chemical Neutralization
While neutralization can be a viable treatment for some acidic or basic waste streams, it should be approached with extreme caution for this compound. The addition of a strong base to neutralize the hydrochloride could liberate the free 2-cyclopropylaniline, which may have different solubility, volatility, and reactivity characteristics.
Neutralization should only be attempted by trained personnel, in a controlled laboratory setting, and with a full understanding of the reaction and its products. The resulting neutralized solution would still likely require disposal as hazardous waste due to the toxicity of the aniline derivative. Advanced oxidation processes may be a more suitable treatment for aqueous waste containing this compound.[1]
Conclusion: A Commitment to Safety and Integrity
The responsible disposal of this compound is a direct reflection of our commitment to safety and scientific integrity. By understanding the hazards, following a structured decision-making process, and adhering to established protocols, we can ensure that our work in advancing drug development does not come at the cost of our safety or the health of our environment. Always consult your institution's specific guidelines and your EHS department for guidance tailored to your location and facilities.
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Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. National Institutes of Health (NIH). [Link]
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Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. National Institutes of Health (NIH). [Link]
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SDS US. Gerdau. [Link]
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Aniline - SAFETY DATA SHEET. Pentachemicals. [Link]
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Safety Data Sheet: Aniline. Carl ROTH. [Link]
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MATERIAL SAFETY DATA SHEET. Tri-iso. [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]
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EPA Hazardous Waste Codes. Alfred University. [Link]
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EPA Waste Code. US Environmental Protection Agency. [Link]
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Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. National Institutes of Health (NIH). [Link]
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Chemical Incompatibility Guide. Stanford University Environmental Health & Safety. [Link]
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A Comprehensive Guide to the Safe Handling of 2-Cyclopropylaniline Hydrochloride
For professionals in the vanguard of research and drug development, the meticulous handling of novel chemical entities is paramount. 2-Cyclopropylaniline hydrochloride, a compound of interest in synthetic chemistry, requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Understanding the Hazard Profile of this compound
The primary hazards associated with compounds in this family include:
-
Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] A significant concern with aniline and its derivatives is the potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced, leading to symptoms like headache, dizziness, and cyanosis (a bluish discoloration of the skin).[3]
-
Irritation: These compounds are often irritating to the skin, eyes, and respiratory tract.[4] Direct contact can cause redness, pain, and in severe cases, chemical burns.[5]
-
Carcinogenicity: Some aromatic amines are considered potential carcinogens.[2][3] Therefore, it is prudent to handle this compound with the assumption of potential carcinogenicity and minimize exposure.
Based on data for the related compound, 3-Cyclopropylaniline hydrochloride, the following GHS hazard statements are likely applicable:
-
Harmful if swallowed (Acute Toxicity, Oral)[6]
-
Harmful in contact with skin (Acute Toxicity, Dermal)[6]
-
Causes skin irritation (Skin Corrosion/Irritation)[6]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation)[6]
-
Harmful if inhaled (Acute Toxicity, Inhalation)[6]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory tract irritation)[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with compatible materials (e.g., nitrile base glove with a neoprene or butyl rubber outer glove). | Aromatic amines can permeate standard laboratory gloves.[1] Consulting glove manufacturer's chemical resistance charts for aniline is recommended.[7][8][9][10] Nitrile gloves alone are not recommended for prolonged contact with aniline.[11] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against accidental splashes of solutions or dispersion of the solid powder, which can cause serious eye irritation.[4] |
| Body Protection | A lab coat, buttoned, with long sleeves. For larger quantities or splash potential, a chemically resistant apron or suit is advised. | Prevents skin contact with the compound.[5] |
| Respiratory Protection | A NIOSH-approved respirator with cartridges suitable for organic vapors and particulates. | Necessary when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[12] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the well-being of all laboratory personnel.
3.1. Weighing and Aliquoting the Solid Compound
-
Preparation: Before handling the compound, ensure that a designated work area, preferably within a certified chemical fume hood, is clean and uncluttered. Have all necessary equipment, including spatulas, weigh boats, and pre-labeled containers, readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound in a tared weigh boat. Avoid generating dust. If any static is present, use an anti-static gun.
-
Transfer: Transfer the weighed solid to the reaction vessel or container.
-
Cleaning: Clean any residual solid from the spatula and weighing area with a solvent-moistened wipe (e.g., ethanol or methanol). Dispose of the wipe in the designated solid hazardous waste container.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Wash hands thoroughly with soap and water.
3.2. Solution Preparation
-
Solvent Addition: In a chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Dissolution: Gently swirl or stir the mixture to facilitate dissolution. If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.
-
Storage: If the solution is to be stored, ensure the container is properly labeled with the chemical name, concentration, solvent, date, and appropriate hazard warnings. Store in a cool, well-ventilated area away from incompatible materials.[13]
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key stages for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is critical.
4.1. Spill Response
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.[14]
-
Collect the absorbent material and spilled compound into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
4.2. Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
The proper disposal of this compound and all contaminated materials is a legal and ethical responsibility to protect both human health and the environment.
5.1. Waste Segregation
All waste generated from handling this compound must be treated as hazardous waste. Use separate, clearly labeled containers for:
-
Solid Waste: Unused compound, contaminated weigh boats, gloves, absorbent materials, and wipes.
-
Liquid Waste: Unused solutions and solvent rinses.
5.2. Disposal Protocol
-
Containerization: Collect all waste in compatible, sealed containers. Ensure containers are properly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution.
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials, until they are collected by EHS.
-
Collection: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.[11] For non-flush list medicines, the FDA provides guidance on disposal in household trash, which involves mixing the substance with an unappealing material like coffee grounds or cat litter and placing it in a sealed bag.[16] However, for laboratory chemicals, institutional EHS procedures should always be followed.
By integrating these safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.
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Aniline Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]
-
Aromatic Amine Limits. (n.d.). Area. Retrieved from [Link]
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CHEMICAL DATA NOTEBOOK SERIES #66: ANILINE. (1991, November 1). Fire Engineering. Retrieved from [Link]
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Aromatic Amine Exposure. (2025, March 13). Fashion Sustainability Directory. Retrieved from [Link]
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Aniline | PDF | Chemistry | Safety. (n.d.). Scribd. Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
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Ansell Chemical Resistance Glove Chart. (n.d.). Environment, Health and Safety - The University of Texas at Dallas. Retrieved from [Link]
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Chemical Resistance Chart. (n.d.). University of Pittsburgh. Retrieved from [Link]
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Aniline - Incident management. (n.d.). GOV.UK. Retrieved from [Link]
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Safety Data Sheet. (n.d.). Chemtron. Retrieved from [Link]
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Safety Data Sheet: Aniline. (n.d.). SIA Toolbox. Retrieved from [Link]
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Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. Retrieved from [Link]
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2-Cyclopropylaniline;chloride | C9H11ClN-. (n.d.). PubChem. Retrieved from [Link]
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Standard Operating Procedure - Hydrochloric Acid. (n.d.). University of South Carolina. Retrieved from [Link]
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Safety data sheet - Triprolidine hydrochloride. (2013, July 4). British Pharmacopoeia. Retrieved from [Link]
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3-Cyclopropylaniline hydrochloride | C9H12ClN. (n.d.). PubChem. Retrieved from [Link]
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Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Aromatic Amines Group - information sheet. (2020, August 15). Canada.ca. Retrieved from [Link]
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Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager. Retrieved from [Link]
-
CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Cyclopropylamine | C3H7N. (n.d.). PubChem. Retrieved from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Aichem. Retrieved from [Link]
-
Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. (2019, May 7). ResearchGate. Retrieved from [Link]
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Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]
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-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019, May 2). PubMed. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
